molecular formula C10H10BrNO B2649177 1-(Bromoacetyl)indoline CAS No. 73392-01-5

1-(Bromoacetyl)indoline

Cat. No.: B2649177
CAS No.: 73392-01-5
M. Wt: 240.1
InChI Key: NCHBDJXOHMIGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromoacetyl)indoline is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHBDJXOHMIGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73392-01-5
Record name 1-(Bromoacetyl)indoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(Bromoacetyl)indoline chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Bromoacetyl)indoline for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional reagent of significant interest in contemporary medicinal chemistry and chemical biology. It strategically combines the privileged indoline scaffold with a reactive α-haloamide electrophile, establishing it as a versatile building block for organic synthesis and a potent tool for the covalent modification of biological targets. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, and reactivity. We offer field-proven insights into its application in drug discovery, complete with detailed experimental protocols and mechanistic visualizations to empower researchers in leveraging this valuable molecule.

Introduction: The Strategic Value of the Indoline Scaffold

The indoline framework, a dihydro derivative of indole, is a cornerstone in the design of pharmacologically active agents.[1][2] Its non-planar, saturated heterocyclic ring imparts improved physicochemical properties compared to its aromatic indole counterpart, such as increased aqueous solubility, which is a critical parameter in drug development.[2] When the indoline nitrogen is functionalized with a bromoacetyl group, the resulting molecule, this compound, becomes a highly valuable electrophilic probe and synthetic intermediate.[3][4] The bromoacetyl moiety serves as a reactive "warhead," capable of forming stable covalent bonds with nucleophilic residues in proteins, a strategy increasingly employed for developing targeted therapeutics with enhanced potency and prolonged duration of action.

This document serves as a technical primer, elucidating the fundamental chemistry of this compound to facilitate its rational and effective application in research and development settings.

Structural Analysis and Physicochemical Properties

A foundational understanding of the molecule's properties is essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀BrNO[3][4][5]
Molecular Weight 240.10 g/mol [3][4][6]
Appearance Solid[3][4][6]
CAS Number 73392-01-5[6]
SMILES O=C(CBr)N1CCc2ccccc21[3][4][5]
LogP (Predicted) 2.1[5][6]
PSA 20.3 Ų[7]

Structural Confirmation: The identity and purity of this compound are typically confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons, the two diastereotopic methylene protons of the indoline ring, and the singlet for the bromoacetyl methylene protons. ¹³C NMR will display distinct peaks for the carbonyl carbon, the α-carbon bearing the bromine, and the carbons of the indoline core.

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the amide carbonyl (C=O) stretch is expected in the region of 1650-1680 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio) due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthesis and Mechanistic Insights

The most common and straightforward synthesis of this compound involves the N-acylation of indoline with bromoacetyl bromide or a related bromoacetyl halide.

Experimental Protocol: Synthesis of this compound

Materials:

  • Indoline

  • Bromoacetyl bromide

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: Dissolve indoline (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes.

  • Acylating Agent Addition: Add bromoacetyl bromide (1.05 equivalents) dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Bromoacetyl bromide is highly moisture-sensitive and reacts violently with water to form bromoacetic acid, which would lead to undesired byproducts and lower yield.

  • Low Temperature: The acylation reaction is exothermic. Performing the addition at 0 °C controls the reaction rate, minimizes the formation of impurities, and ensures safety.

  • Use of a Base: Triethylamine acts as a non-nucleophilic base to scavenge the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting indoline.

  • Bicarbonate Wash: The NaHCO₃ wash is crucial for neutralizing any remaining acidic species, including excess acylating agent and the triethylammonium bromide salt, facilitating their removal from the organic phase.

Synthesis_Mechanism Reactants Indoline + Bromoacetyl Bromide Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Indoline N on Carbonyl C) Product This compound Intermediate->Product Collapse & Elimination of Br- Byproduct [Et3NH]+Br- Base Et3N Base->Product HBr Scavenging

Caption: Mechanism of N-acylation for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The utility of this compound stems from the electrophilic character of the carbon atom alpha to both the carbonyl and the bromine. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.

Covalent Enzyme Inhibition

A primary application is the design of irreversible inhibitors. The bromoacetyl group can form a covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Histidine, Lysine) within the active site of a target protein. This approach can lead to compounds with high potency and a durable pharmacodynamic effect.

Covalent_Inhibition Start This compound (Electrophile) Adduct Covalent Protein-Inhibitor Adduct Start->Adduct Nucleophile Protein-SH (e.g., Cysteine Nucleophile) Nucleophile->Adduct SN2 Attack LeavingGroup HBr Adduct->LeavingGroup Elimination

Caption: General workflow for covalent protein modification via Sₙ2 reaction.

Expert Insight: The reactivity of the electrophilic warhead is a critical design parameter. While the bromoacetyl group is highly reactive, this can sometimes lead to off-target reactions. Medicinal chemists can modulate this reactivity by altering the electronic properties of the indoline ring or by switching the halogen (e.g., to a less reactive chloroacetyl group) to achieve an optimal balance between target engagement and selectivity.

Versatile Synthetic Intermediate

Beyond covalent inhibition, this compound is a key starting material for building more complex molecular architectures. The bromide is an excellent leaving group, allowing for the introduction of diverse functionalities through substitution reactions.

Synthetic_Elaboration Start This compound Step1 React with Nucleophile (e.g., R-NH2, R-SH, NaN3) Start->Step1 Intermediate Substituted Acetyl-Indoline Step1->Intermediate Step2 Further Derivatization (e.g., Reduction, Coupling) Intermediate->Step2 Final_Product Diverse Library of Indoline-Based Compounds Step2->Final_Product

Caption: Synthetic utility of this compound as a versatile intermediate.

Safety and Handling

This compound and its precursors are hazardous chemicals that require careful handling.

  • Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[7] Precursors like bromoacetyl bromide are severe corrosives and lachrymators.

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid formation of dust and aerosols. Use non-sparking tools. Keep away from heat, sparks, and open flames.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Conclusion

This compound is a strategically important molecule that bridges the gap between foundational organic synthesis and applied drug discovery. Its straightforward preparation, combined with the tunable reactivity of the bromoacetyl group and the favorable properties of the indoline scaffold, ensures its continued relevance. By understanding its chemical principles, researchers can effectively utilize this compound to construct novel molecular entities and probe biological systems, ultimately advancing the frontiers of science and medicine.

References

  • PubChemLite. (n.d.). This compound (C10H10BrNO). Retrieved January 2, 2026, from [Link]

  • ChemBK. (n.d.). 1-(2-bromoacetyl) indoline-2, 3-dione. Retrieved January 2, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-indoline. Retrieved January 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved January 2, 2026, from [Link]

  • National Institutes of Health. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved January 2, 2026, from [Link]

Sources

1-(Bromoacetyl)indoline synthesis from 1-acetyl-indoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(Bromoacetyl)indoline from 1-Acetylindoline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in synthetic organic chemistry, serving as a versatile building block for the introduction of the indoline scaffold into a wide array of pharmacologically active molecules. Its structure, featuring a reactive α-bromoacetyl moiety, makes it an ideal precursor for nucleophilic substitution reactions. This guide provides a comprehensive technical overview of a robust and selective method for the synthesis of this compound via the direct α-bromination of 1-acetylindoline. We will delve into the mechanistic underpinnings of the reaction, present a detailed, field-proven experimental protocol using copper(II) bromide, discuss critical safety considerations, and outline the analytical techniques required for product characterization.

Introduction and Strategic Importance

The indoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The functionalization of this core structure is key to modulating biological activity. This compound provides a direct and efficient handle for such functionalization. The acetyl group on the indoline nitrogen serves a dual purpose: it protects the nitrogen and, more importantly, activates the adjacent methylene protons, making them susceptible to electrophilic substitution. The resulting α-bromo ketone is a potent electrophile, readily undergoing reaction with various nucleophiles (amines, thiols, alcohols) to form new carbon-heteroatom bonds, thereby enabling the rapid construction of diverse chemical libraries for drug discovery.

Mechanistic Rationale: The α-Bromination of an Amide

The synthesis of this compound from 1-acetylindoline is an example of an α-halogenation of a carbonyl compound. The reaction proceeds via an enol or enolate intermediate, which acts as the key nucleophile.[1]

Key Mechanistic Steps:

  • Enolization: The reaction is typically initiated under conditions that promote the formation of an enol. In the presence of an acid catalyst (often HBr, which is generated in situ), the carbonyl oxygen of the acetyl group is protonated. This increases the acidity of the α-protons on the adjacent methyl group. A base (which can be the solvent or the bromide ion) then abstracts an α-proton, leading to the formation of a nucleophilic enol intermediate.

  • Electrophilic Attack: The electron-rich double bond of the enol intermediate attacks an electrophilic bromine source. In the case of using copper(II) bromide (CuBr₂), the Cu(II) center facilitates the delivery of an electrophilic bromine atom.[2]

  • Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl group, yielding the final α-brominated product, this compound.

While various brominating agents like N-Bromosuccinimide (NBS) are effective for α-bromination, copper(II) bromide offers distinct advantages.[3][4] It acts as both the bromine source and a Lewis acid catalyst, promoting enolization. The reaction is often heterogeneous and selective, with the insoluble copper(I) bromide (CuBr) byproduct being easily removed by simple filtration, simplifying the purification process significantly.[5][6]

Alpha_Bromination_Mechanism Fig. 1: General Mechanism of Acid-Catalyzed α-Bromination Start 1-Acetylindoline (Keto Tautomer) Protonated Protonated Carbonyl Start->Protonated + H⁺ Enol Enol Intermediate (Nucleophilic) Protonated->Enol - H⁺ Bromonium Oxonium Ion Intermediate Enol->Bromonium + 'Br⁺' Product This compound Bromonium->Product - H⁺ Reagents H⁺ (Catalyst) Br₂ (from CuBr₂)

Caption: Fig. 1: General Mechanism of Acid-Catalyzed α-Bromination.

Experimental Protocol: Synthesis using Copper(II) Bromide

This protocol details a reliable and scalable method for the synthesis of this compound. The choice of a chloroform-ethyl acetate solvent system is based on its efficacy in similar CuBr₂-mediated brominations, ensuring good solubility for the starting material while allowing for a clean reaction.[2][5]

Materials and Equipment
  • Reagents: 1-Acetylindoline, Copper(II) Bromide (anhydrous), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate solution (NaHCO₃), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, Buchner funnel and flask, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-acetylindoline (1.0 eq) in a 1:1 mixture of chloroform and ethyl acetate.

  • Addition of Brominating Agent: Add anhydrous copper(II) bromide (2.2 eq) to the solution. The mixture will appear as a black or dark green slurry.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be visually monitored. As the reaction proceeds, the black solid of CuBr₂ is converted to the off-white solid of copper(I) bromide (CuBr), and the solution color changes from green to amber.[5] The evolution of hydrogen bromide (HBr) gas will also be observed. Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).

  • Workup - Part 1 (Filtration): Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of celite in a Buchner funnel to remove the insoluble copper(I) bromide and any unreacted copper(II) bromide. Wash the filter cake with a small amount of ethyl acetate.

  • Workup - Part 2 (Aqueous Wash): Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (to remove any water-soluble impurities), saturated sodium bicarbonate solution (to neutralize the HBr byproduct), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Experimental_Workflow Fig. 2: Experimental Workflow for Synthesis A 1. Dissolve 1-Acetylindoline in CHCl₃/EtOAc B 2. Add Copper(II) Bromide A->B C 3. Reflux (3-5h) Monitor by TLC B->C D 4. Cool & Filter (Remove CuBr) C->D E 5. Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify by Recrystallization F->G H Final Product: This compound G->H

Caption: Fig. 2: Experimental Workflow for Synthesis.

Data Presentation and Product Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized this compound.

Table 1: Typical Reaction Parameters and Yield
ParameterValueRationale
**Stoichiometry (1-acetylindoline:CuBr₂) **1 : 2.2A slight excess of CuBr₂ ensures complete conversion of the starting material.
Solvent Chloroform/Ethyl Acetate (1:1)Provides good solubility and an appropriate boiling point for reflux.[2][5]
Temperature Reflux (~65-70 °C)Sufficient thermal energy to overcome the activation barrier of the reaction.
Reaction Time 3 - 5 hoursTypical duration for complete conversion, should be monitored by TLC.
Typical Yield 75 - 85%Expected yield after purification.
Table 2: Spectroscopic Data for this compound Characterization
TechniqueData TypeExpected Values/Observations
¹H NMR Chemical Shift (δ, ppm)~8.2 (d, 1H, Ar-H), ~7.2-7.4 (m, 3H, Ar-H), ~4.3 (s, 2H, -CO-CH₂-Br) , ~4.2 (t, 2H, -N-CH₂-), ~3.2 (t, 2H, -CH₂-Ar)
¹³C NMR Chemical Shift (δ, ppm)~168 (C=O) , ~143 (Ar-C), ~131 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~117 (Ar-CH), ~50 (-N-CH₂-), ~29 (-CO-CH₂-Br) , ~28 (-CH₂-Ar)
Mass Spec (MS) m/zExpected [M]⁺ and [M+2]⁺ peaks at ~239 and ~241 in ~1:1 ratio, confirming the presence of one bromine atom.[7]
Infrared (IR) Wavenumber (cm⁻¹)~1680-1695 cm⁻¹ (strong, amide C=O stretch), ~650-680 cm⁻¹ (C-Br stretch)

Note: NMR shifts are approximate and recorded in CDCl₃. The bolded values correspond to the newly introduced bromoacetyl moiety.

Critical Safety Considerations

Adherence to strict safety protocols is mandatory when performing this synthesis.

  • Product Hazard: α-Bromo ketones, including this compound, are potent lachrymators (tear-inducing) and skin irritants.[5][8] All handling of the product and crude reaction mixture must be conducted in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[9]

  • Reagent Handling: Copper(II) bromide is harmful if swallowed and can cause skin and eye irritation. Avoid creating dust. Chloroform is a suspected carcinogen and should be handled with extreme care in a fume hood.

  • Waste Disposal: Dispose of all chemical waste, including solvents and copper salts, according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound from 1-acetylindoline via copper(II) bromide-mediated bromination is an efficient, selective, and practical method for accessing this valuable synthetic intermediate. The protocol offers a straightforward procedure with a simplified workup, making it suitable for both small-scale and larger-scale preparations. The high reactivity of the α-bromoacetyl group makes the product an excellent starting point for the synthesis of diverse libraries of indoline-containing compounds, underscoring its importance in modern drug discovery and development programs.

References

  • Copper(II) bromide - Wikipedia. Wikipedia. [Link]

  • Unsaturated ketones via copper(II) bromide mediated oxidation. Baxendale Group. [Link]

  • Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry. [Link]

  • Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel. ResearchGate. [Link]

  • N-Bromosuccinimide - Wikipedia. Wikipedia. [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds. Chemia. [Link]

Sources

An In-Depth Technical Guide to 1-(Bromoacetyl)indoline for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the strategic use of covalent modifiers has emerged as a powerful approach to achieve potent and durable therapeutic effects. Among the arsenal of reactive functionalities, the α-haloacetyl group is a well-established electrophilic warhead, prized for its ability to form stable covalent bonds with nucleophilic amino acid residues. This guide provides an in-depth technical overview of 1-(Bromoacetyl)indoline, a versatile bifunctional reagent that combines the reactivity of a bromoacetyl moiety with the privileged indoline scaffold.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the synthesis, chemical properties, and core applications of this compound, with a particular focus on its role in the development of covalent inhibitors and chemical probes. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to serve as a practical and scientifically rigorous resource.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application. This compound, also known as 2-bromo-1-(2,3-dihydro-1H-indol-1-yl)ethanone, is a solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 73392-01-5
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.11 g/mol
Appearance Solid
Purity Typically ≥95%
SMILES O=C(CBr)N1CCc2ccccc21
InChIKey NCHBDJXOHMIGRE-UHFFFAOYSA-N

Synthesis and Rationale

The synthesis of this compound is typically achieved through the acylation of indoline with a bromoacetyl halide. The most common and direct method involves the reaction of indoline with bromoacetyl chloride or bromoacetyl bromide in the presence of a base.

Proposed Synthetic Protocol:

  • Dissolution and Cooling: Indoline is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added (typically 1.1-1.5 equivalents). The solution is cooled to 0 °C in an ice bath. The use of anhydrous conditions is critical to prevent the hydrolysis of the highly reactive bromoacetyl halide to bromoacetic acid. The base is necessary to neutralize the hydrobromic or hydrochloric acid byproduct of the acylation reaction.

  • Acylation: Bromoacetyl bromide or bromoacetyl chloride (typically 1.0-1.2 equivalents), dissolved in the same anhydrous solvent, is added dropwise to the cooled indoline solution. The slow addition helps to control the exothermicity of the reaction and minimize side reactions.

  • Reaction Monitoring: The reaction is stirred at 0 °C for a period and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting indoline.

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and hydrolyze excess bromoacetyl halide. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified, most commonly by column chromatography on silica gel, to yield pure this compound.

Core Application: Covalent Probe and Inhibitor Development

The primary utility of this compound in a drug discovery context lies in its function as a targeted covalent inhibitor (TCI). This application is predicated on the reactivity of the bromoacetyl group and the recognition properties imparted by the indoline scaffold.

Mechanism of Covalent Modification

The bromoacetyl moiety is a potent electrophile. The carbon atom attached to the bromine is electron-deficient due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it susceptible to nucleophilic attack. In a biological system, the most reactive nucleophile under physiological conditions is the deprotonated thiol group (thiolate) of a cysteine residue.[1]

The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The thiolate anion of a cysteine residue attacks the electrophilic carbon of the bromoacetyl group, leading to the displacement of the bromide leaving group and the formation of a stable thioether bond. This covalent modification is typically irreversible under physiological conditions, leading to a prolonged duration of action. The reaction is most efficient at a slightly basic pH (7.5-8.5), which favors the deprotonation of the cysteine thiol (pKa ~8.3) to the more nucleophilic thiolate.

Caption: SN2 reaction of a cysteine thiol with this compound.

The Role of the Indoline Scaffold

While the bromoacetyl group provides the reactive "warhead," the indoline moiety serves as the "guidance system." The indoline structure is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The non-planar, saturated heterocyclic ring of indoline can provide favorable interactions with protein binding pockets through hydrophobic and van der Waals forces. The benzene ring can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The overall strategy in designing a covalent inhibitor like this compound is that the indoline scaffold will first direct the molecule to a specific binding site on a target protein through non-covalent interactions. This proximity and proper orientation then facilitate the rapid covalent reaction between the bromoacetyl group and a nearby nucleophilic residue, typically a cysteine. This two-step process of reversible binding followed by irreversible bond formation is a hallmark of modern targeted covalent inhibitors.

Experimental Protocol: Covalent Labeling of a Target Protein

This protocol provides a general methodology for assessing the covalent modification of a target protein containing a reactive cysteine residue with this compound.

Materials:

  • Purified target protein with at least one cysteine residue.

  • This compound.

  • Reaction Buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.5).

  • Quenching solution (e.g., 1 M dithiothreitol (DTT) or L-cysteine).

  • Denaturing sample buffer for SDS-PAGE.

  • LC-MS grade solvents (acetonitrile, water, formic acid).

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate organic solvent like DMSO. Prepare the reaction buffer and quenching solution.

  • Reaction Setup: In a microcentrifuge tube, add the purified target protein to the reaction buffer to a final concentration of 1-10 µM.

  • Initiation of Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., a 1 to 10-fold molar excess over the protein). A vehicle control (DMSO only) should be run in parallel.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specified time (e.g., 30 minutes to 2 hours). The optimal time and temperature will depend on the reactivity of the specific cysteine residue and should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration that is in large excess (e.g., 100-fold) over the initial concentration of this compound. This will consume any unreacted electrophile.

  • Analysis by Mass Spectrometry:

    • The most definitive method to confirm covalent modification is by intact protein mass spectrometry or peptide mapping LC-MS/MS.

    • For intact protein analysis, desalt the protein sample and analyze by ESI-MS. A mass increase corresponding to the mass of the acetyl-indoline moiety (C₁₀H₁₀NO, 160.08 Da) will confirm the covalent adduction.

    • For peptide mapping, the protein is denatured, reduced, alkylated (with a different alkylating agent like iodoacetamide to cap unmodified cysteines), and digested with a protease (e.g., trypsin). The resulting peptide mixture is analyzed by LC-MS/MS to identify the specific cysteine residue that has been modified.

G prep Prepare Reagents (Protein, Compound, Buffers) setup Set up Reaction (Protein + Buffer) prep->setup initiate Initiate Reaction (Add this compound) setup->initiate incubate Incubate (Controlled Time & Temp) initiate->incubate quench Quench Reaction (Add excess DTT/Cysteine) incubate->quench analysis Analyze by Mass Spectrometry (Intact Mass or Peptide Mapping) quench->analysis result Confirm Covalent Adduct (Mass Shift) analysis->result

Sources

An In-depth Technical Guide to the Solubility of 1-(Bromoacetyl)indoline in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(Bromoacetyl)indoline, a key intermediate in synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the underlying chemical principles governing its solubility and provides robust, field-proven methodologies for its empirical determination.

Introduction: The Critical Role of Solubility for a Versatile Building Block

This compound is an α-haloketone derivative of indoline. The indoline scaffold is a core component of numerous biologically active molecules, and the bromoacetyl group serves as a reactive handle for introducing this scaffold via alkylation of nucleophiles. The success of any synthetic procedure or biological assay involving this compound is fundamentally dependent on its solubility in the chosen solvent system. Poor solubility can lead to low reaction yields, inaccurate biological data, and challenges in formulation and delivery.

This guide will provide a predictive analysis of this compound's solubility based on its molecular structure and offer a detailed protocol for its quantitative measurement, ensuring researchers can proceed with confidence in their experimental design.

Predicted Solubility Profile of this compound

  • The Indoline Core : The parent compound, indoline, is a bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring.[1] This structure imparts a significant degree of nonpolar, aromatic character. Indoline itself exhibits low solubility in water but is soluble in common organic solvents like ethanol and ether.[2]

  • The Bromoacetyl Group : The acetyl group (-C(O)CH₃) introduces a polar carbonyl moiety, which can act as a hydrogen bond acceptor. The presence of the electronegative bromine atom further increases the polarity of this part of the molecule.

Overall Prediction : The combination of a large nonpolar indoline core with a polar bromoacetyl group suggests that this compound will behave as a largely nonpolar to moderately polar compound. Its solubility is expected to be very low in aqueous solutions and significantly higher in a range of organic solvents.

The principle of "like dissolves like" is paramount here. Solvents with polarity characteristics similar to this compound will be the most effective at dissolving it.

Intermolecular Forces Governing Solubility

The dissolution of this compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

cluster_Solute This compound cluster_Solvents Solvents Solute C10H10BrNO (Solute) Aqueous Aqueous (e.g., Water) Polar Protic Solute->Aqueous Poor Interaction (Low Solubility) Organic Organic (e.g., Acetone) Polar Aprotic Solute->Organic Strong Interaction (High Solubility) Nonpolar Nonpolar (e.g., Toluene) Solute->Nonpolar Moderate Interaction (Moderate Solubility) Interaction1 Dominant Forces: - Dipole-Dipole - London Dispersion Interaction2 Dominant Forces: - Hydrogen Bonding (solvent) - Strong Dipole-Dipole (solvent) Interaction3 Dominant Forces: - London Dispersion G A Step 1: Preparation - Add excess solid this compound to a known volume of solvent in a sealed vial. B Step 2: Equilibration - Agitate vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to reach equilibrium. A->B C Step 3: Phase Separation - Centrifuge or filter (0.22 µm PTFE) the suspension to separate undissolved solid from the saturated supernatant. B->C D Step 4: Quantification - Prepare serial dilutions of the clear supernatant. - Analyze by a validated HPLC-UV method against a standard curve. C->D E Step 5: Calculation - Determine the concentration in the saturated solution from the standard curve. - Report solubility in mg/mL or µg/mL. D->E

Sources

1-(Bromoacetyl)indoline: A Keystone Precursor for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides an in-depth technical analysis of 1-(bromoacetyl)indoline, a versatile precursor for the synthesis of complex pharmaceutical agents. We will explore its synthesis, core reactivity, and applications, offering field-proven insights and detailed experimental protocols for researchers and scientists in drug development.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its three-dimensional, sp³-rich architecture offers distinct advantages over flat aromatic systems, often leading to improved physicochemical properties and more specific interactions with biological targets.[1][3] The benzene ring of indoline can engage in hydrophobic interactions, while the nitrogen atom serves as a crucial hydrogen bond donor or acceptor.[1]

This compound emerges as a particularly valuable derivative. By functionalizing the indoline nitrogen with a bromoacetyl group, a highly reactive electrophilic center is introduced. This "activated" form of the indoline scaffold makes it an ideal building block for covalently linking the indoline motif to other molecular fragments through nucleophilic substitution reactions, primarily with amines, thiols, and other heteroatomic nucleophiles. This guide will detail the strategic application of this precursor in constructing novel and complex bioactive molecules.

Physicochemical Properties and Safe Handling

This compound is a specialty chemical that serves as a high-quality reagent and versatile building block in fine chemical synthesis.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 73392-01-5[5]
Molecular Formula C₁₀H₁₀BrNO[4]
Molecular Weight 240.1 g/mol [4]
Appearance Solid[4]
Purity Min. 95%[4]
Critical Safety and Handling Protocols

As an alpha-halo ketone, this compound and its related precursors like bromoacetyl chloride are hazardous materials that demand strict adherence to safety protocols.

  • Hazards: The compound is harmful if swallowed, inhaled, or comes into contact with skin.[5][6] It causes serious skin and eye irritation and may cause respiratory irritation.[5][7] Precursors such as bromoacetyl chloride and bromoacetyl bromide react violently with water.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection.[5][6][8] Work should be conducted exclusively within a chemical fume hood.[8] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[8]

  • Handling: Use only in well-ventilated areas.[5][6] Avoid the formation of dust and aerosols.[5] Prevent fire caused by electrostatic discharge.[5] After handling, wash hands and any exposed skin thoroughly.[6][8]

  • Storage: Store in a locked-up, dry, cool, and well-ventilated place.[5][8] Keep the container tightly closed and store under an inert atmosphere, as the material may be moisture and light-sensitive.[6][8] Store apart from incompatible materials such as strong oxidizing agents, strong bases, alcohols, metals, amines, and water.[8]

Synthesis of the Precursor: this compound

The standard synthesis of this compound involves the N-acylation of indoline. This is typically achieved by reacting indoline with a bromoacetyl halide, such as bromoacetyl chloride or bromoacetyl bromide, in the presence of a non-nucleophilic base to scavenge the resulting hydrohalic acid.

The causality behind this choice is straightforward: the nitrogen atom of the indoline is nucleophilic and readily attacks the electrophilic carbonyl carbon of the bromoacetyl halide. The base prevents the protonation of the starting indoline, ensuring it remains a competent nucleophile throughout the reaction.

G cluster_reactants Reactants cluster_process Process cluster_products Products Indoline Indoline Reaction N-Acylation Reaction in Aprotic Solvent (e.g., DCM) Indoline->Reaction Bromoacetyl_Halide Bromoacetyl Halide (e.g., Bromoacetyl Chloride) Bromoacetyl_Halide->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product This compound Reaction->Product Salt Amine Salt Byproduct Reaction->Salt

Caption: Synthesis of this compound via N-acylation.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis. Note: This reaction must be performed in a well-ventilated fume hood with appropriate PPE.

  • Reaction Setup: To a solution of indoline (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon), add a non-nucleophilic base such as triethylamine (1.2 eq.). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of bromoacetyl chloride or bromoacetyl bromide (1.1 eq.) in anhydrous DCM to the stirred indoline solution. The slow addition is critical to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting indoline is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from the alpha-halo ketone functional group. The carbon atom alpha to the carbonyl group is highly electrophilic due to two key factors:

  • Inductive Effect: The adjacent electron-withdrawing carbonyl group and the electronegative bromine atom both pull electron density away from the alpha-carbon.

  • Leaving Group Potential: The bromide ion is an excellent leaving group.

This electronic arrangement makes the alpha-carbon highly susceptible to attack by nucleophiles in a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. This is the primary mechanism through which this compound acts as a potent alkylating agent.

G Nu Nucleophile (Nu:) Transition Sₙ2 Transition State Nu->Transition Nucleophilic Attack Precursor This compound (Electrophile) Precursor->Transition Product Alkylated Product (Nu-CH₂-CO-Indoline) Transition->Product Bond Formation LeavingGroup Bromide Ion (Br⁻) Transition->LeavingGroup Leaving Group Departure

Caption: Sₙ2 alkylation mechanism of this compound.

This predictable and efficient reactivity allows for the straightforward coupling of the indoline core to a wide variety of molecular scaffolds, particularly those containing primary or secondary amines, thiols, or imidazoles.[10][11]

Applications in the Synthesis of Bioactive Molecules

The role of this compound as a precursor is primarily centered on its function as an electrophilic building block for introducing the indoline moiety. This strategy has been employed in the synthesis of compounds targeting a range of diseases. Indole and indoline derivatives are known to possess diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][12][13][14]

Key Application: Alkylation of Amines and Heterocycles

The most prevalent application is the N-alkylation of primary and secondary amines. This reaction is fundamental in drug discovery for linking different pharmacophores or for building more complex molecular architectures.[11][15][16]

Example Synthetic Scheme: The reaction of this compound with a generic primary amine (R-NH₂) leads to the formation of a secondary amine-linked conjugate. This is a key step in creating libraries of compounds for screening.

Table 2: Representative Nucleophiles for Alkylation

Nucleophile ClassExampleResulting LinkageRelevance
Primary/Secondary Amines Piperazine, AnilineC-NLinker for fragments, synthesis of enzyme inhibitors[17]
Thiols Cysteine, Mercapto-heterocyclesC-SCovalent inhibitors, targeted protein modification
Heterocycles Imidazole, PyrazoleC-NSynthesis of kinase inhibitors, receptor antagonists[18]
Case Study: Synthesis of Indole-Based Enzyme Inhibitors

While specific drugs directly synthesized from this compound are proprietary, we can examine analogous syntheses to understand its application. For instance, related bromoacetyl-indoles are used as intermediates in the synthesis of potential glycine site N-methyl-D-aspartate (NMDA) receptor antagonists and bacterial enzyme inhibitors.[18][19]

The synthesis of bacterial cystathionine γ-lyase (bCSE) inhibitors provides a relevant example. In one reported synthesis, a bromo-indole derivative is first alkylated with bromoacetic ester, which is then coupled with an amino acid ester to form a key amide bond.[18] This highlights the strategy of using the bromoacetyl group as a handle for further elaboration.

General Workflow for Library Synthesis

The reliability of the Sₙ2 reaction makes this compound an excellent precursor for parallel synthesis and the creation of compound libraries for high-throughput screening.

cluster_start Inputs cluster_process Process cluster_end Outputs Precursor This compound Reaction Parallel Alkylation Reactions (96-well plate format) Precursor->Reaction Library Nucleophile Library (Amines, Thiols, etc.) Library->Reaction Purification High-Throughput Purification (e.g., Prep-LC/MS) Reaction->Purification Screening Compound Library for Biological Screening Purification->Screening

Caption: Workflow for library synthesis using this compound.

Conclusion and Future Outlook

This compound stands out as a robust and versatile precursor in modern pharmaceutical synthesis. Its value is rooted in the predictable and efficient reactivity of the alpha-bromoacetyl group, which allows for the reliable introduction of the medicinally significant indoline scaffold into a wide array of molecules. The straightforward Sₙ2 mechanism enables its use in both targeted synthesis and the rapid generation of compound libraries for drug discovery campaigns. As researchers continue to explore the chemical space around privileged scaffolds like indoline, the strategic use of activated precursors such as this compound will remain a cornerstone of efforts to develop the next generation of therapeutic agents.

References

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-indoline. Retrieved from [Link]

  • Zhang, L., et al. (n.d.). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. National Institutes of Health. Retrieved from [Link]

  • Perrone, R., et al. (1998). Novel Synthesis of Ethyl 3-(Bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate as Useful Intermediate in the Preparation of Potential Glycine Site Antagonists. Synthetic Communications, 28(1), 1-8. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • Journal of Molecular Modeling. (n.d.). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]

  • National Institutes of Health. (2025, May 28). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. Retrieved from [Link]

  • National Institutes of Health. (2025, January 22). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Retrieved from [Link]

  • OUCI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Retrieved from [Link]

  • National Institutes of Health. (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

  • National Institutes of Health. (2023, February 1). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]

  • Springer. (2016, July 28). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Retrieved from [Link]

  • PubMed. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative bioactive indoline derivatives involving 3‐acyloxy skeleton. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive indole‐containing compounds (A–E) and recent important advances in the synthesis of 3‐selanylindoles. Retrieved from [Link]

Sources

Methodological & Application

Using 1-(Bromoacetyl)indoline for site-specific protein modification

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Using 1-(Bromoacetyl)indoline for Site-Specific Protein Modification

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Bromoacetyl Moiety: A Guide to Site-Specific Cysteine Modification with this compound

Abstract

Site-specific protein modification is a cornerstone of modern chemical biology, enabling the creation of precisely engineered bioconjugates for therapeutic and diagnostic applications. Among the array of chemical tools available, electrophilic reagents that target nucleophilic amino acid residues offer a robust strategy for covalent labeling. This guide provides a detailed exploration of this compound as a reagent for the targeted alkylation of cysteine residues. We will delve into the underlying chemical principles, provide a comprehensive, step-by-step protocol for protein modification, and discuss critical methods for the characterization of the final conjugate, ensuring a reproducible and validated workflow.

The Principle of Cysteine Alkylation via Bromoacetylation

The selective modification of cysteine residues hinges on the unique nucleophilicity of its thiol side chain.[1][2] Bromoacetyl derivatives, including this compound, are haloacetyl reagents that react with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.

The Causality of the Reaction: The reaction's efficiency is highly dependent on pH. A slightly alkaline environment (pH 7.5-8.5) facilitates the deprotonation of the cysteine thiol group (-SH, pKa ~8.3) into the more nucleophilic thiolate anion (-S⁻).[3] This thiolate then attacks the electrophilic carbon atom adjacent to the bromine on the bromoacetyl group. This nucleophilic attack results in the displacement of the bromide leaving group and the formation of a highly stable thioether bond, irreversibly linking the indoline moiety to the protein.[3][4] While other nucleophilic residues (e.g., histidine, lysine) can react with bromoacetyl groups, this typically requires higher pH values (e.g., pH > 9.0) and longer reaction times.[5][6] Therefore, by controlling the pH, high selectivity for cysteine can be achieved.

.

Caption: SN2 reaction mechanism for cysteine modification.

Critical Parameters for a Successful Conjugation Strategy

Optimizing the reaction conditions is paramount to achieving high modification efficiency while preserving the protein's structural integrity and function. The interplay between pH, reagent concentration, and reaction time dictates the outcome.

  • pH Control: As discussed, a pH range of 7.5-8.5 is optimal for selective cysteine modification.[3] Buffers such as phosphate or Tris-HCl are commonly used. It is critical to ensure the final pH of the protein solution is within this range after the addition of all components.

  • Molar Excess of Reagent: A molar excess of this compound relative to the protein's reactive cysteines is required to drive the reaction to completion. A typical starting point is a 10- to 50-fold molar excess.[3] However, an extremely high excess can lead to off-target modifications or protein precipitation and should be avoided. Empirical optimization is recommended for each specific protein.

  • Reaction Time and Temperature: The reaction can typically proceed for 2-4 hours at room temperature or overnight at 4°C to minimize potential protein degradation.[3] The slower kinetics of bromoacetyl reagents compared to other electrophiles like maleimides can be advantageous, allowing for more controlled modification.[5]

  • Protein Preparation: If the target cysteine is involved in a disulfide bond, it must first be reduced. Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents. Crucially, the reducing agent must be removed before adding the bromoacetyl reagent to prevent it from consuming the electrophile. This is typically achieved using desalting spin columns or dialysis.[3]

Table 1: Summary of Key Reaction Parameters

Parameter Recommended Range Rationale & Key Considerations
pH 7.5 – 8.5 Maximizes cysteine thiolate formation for nucleophilic attack while minimizing off-target reactions with other residues like lysine.[3][5]
Molar Excess 10x – 50x (Reagent:Cys) Drives the reaction forward. Must be optimized to balance efficiency with specificity and protein stability.
Temperature 4°C or Room Temp. (20-25°C) Lower temperatures can enhance protein stability during the reaction, requiring longer incubation times.
Reaction Time 2 – 4 hours (RT) or 12-16 hours (4°C) Dependent on the reactivity of the specific cysteine and the chosen temperature. Should be monitored for optimal results.

| Buffer System | Phosphate, HEPES, Tris-HCl | Must be non-nucleophilic and maintain the target pH throughout the reaction. Avoid primary amine buffers if lysine modification is a concern. |

Comprehensive Experimental Workflow

This section provides a self-validating protocol, incorporating steps for reaction execution, purification, and analytical confirmation.

.

Experimental_Workflow A 1. Protein Preparation (Reduction & Buffer Exchange) B 2. Reagent Preparation (Dissolve in DMSO/DMF) C 3. Conjugation Reaction (Add Reagent to Protein) B->C D 4. Quench Reaction (Add excess L-cysteine/DTT) C->D E 5. Purification (Remove excess reagent & byproducts) D->E F 6. Analysis & Characterization (Mass Spectrometry, SDS-PAGE) E->F

Caption: Step-by-step experimental workflow for protein modification.

Detailed Protocol

Materials:

  • Protein of interest containing at least one accessible cysteine residue.

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: 50 mM Phosphate buffer with 1 mM EDTA, pH 7.5.

  • Reducing Agent (if needed): 10 mM DTT or TCEP.

  • Quenching Solution: 1 M L-cysteine in water.

  • Purification: Desalting spin columns (e.g., G-25) or dialysis equipment.

  • Storage Buffer: Buffer suitable for the long-term stability of the protein (e.g., PBS).

Procedure:

  • Protein Preparation (Cysteine Reduction - Optional):

    • Rationale: This step is only necessary if the target cysteine is oxidized or in a disulfide bond.

    • a. Dissolve the protein in the Reaction Buffer containing 10 mM DTT.

    • b. Incubate for 1 hour at room temperature.

    • c. Remove the DTT by passing the solution through a desalting column pre-equilibrated with Reaction Buffer. Collect the protein fraction.

  • Reagent Preparation:

    • Rationale: The bromoacetyl reagent is typically not soluble in aqueous buffers and must be dissolved in a minimal amount of organic solvent.

    • a. Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • b. This solution should be prepared fresh immediately before use.

  • Conjugation Reaction:

    • Rationale: This is the core modification step where the covalent bond is formed.

    • a. Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.

    • b. While gently vortexing the protein solution, add the calculated volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).

    • c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Rationale: Quenching stops the reaction by consuming any unreacted this compound, preventing further modification of the protein.[3]

    • a. Add the Quenching Solution (1 M L-cysteine) to the reaction mixture to a final concentration of ~100 mM (a large excess).

    • b. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Rationale: It is essential to remove the excess reagent, quenching agent, and reaction byproducts from the final protein conjugate.

    • a. Purify the modified protein using a desalting column, dialysis, or size-exclusion chromatography, exchanging it into the desired final Storage Buffer.

Verification: The Self-Validating System

Confirmation of successful modification is a non-negotiable step for trustworthiness and reproducibility. Mass spectrometry (MS) is the gold standard for this analysis.[7][8]

Analysis by Mass Spectrometry:

  • Principle: Covalent modification with this compound adds a specific mass to the protein. By comparing the mass of the unmodified (native) protein with the modified protein, the success and extent of the conjugation can be determined.

  • Mass Shift Calculation:

    • Molecular Weight of this compound (C₁₀H₁₀BrNO): 240.10 g/mol

    • Mass of leaving group (Br): 79.90 g/mol

    • Expected Mass Increase = 240.10 - 79.90 = 160.20 Da

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) is ideal for analyzing intact proteins and provides high mass accuracy.[7][9] The resulting spectrum for a successfully modified protein will show a new peak corresponding to the mass of the native protein plus multiples of 160.20 Da, depending on the number of cysteines modified.

Table 2: Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
No or Low Modification Inefficient cysteine reduction; DTT/TCEP not fully removed; Incorrect pH; Reagent degraded. Ensure complete reduction and subsequent removal of reducing agent. Verify buffer pH. Prepare fresh reagent solution immediately before use.
Protein Precipitation High concentration of organic solvent (DMSO/DMF); Protein instability under reaction conditions. Use a more concentrated stock of the reagent to minimize the volume of organic solvent added (keep below 5% v/v). Run the reaction at 4°C.

| Multiple Mass Adducts (Non-specific labeling) | Reaction pH is too high; Molar excess of reagent is too high; Reaction time is too long. | Lower the reaction pH to 7.5. Reduce the molar excess of the reagent. Perform a time-course experiment to find the optimal incubation time. |

References

Application Notes & Protocols: Synthesis and Application of Fluorescent Probes Utilizing the 1-(Bromoacetyl)indoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precision in Biological Imaging

In the intricate landscape of cellular biology and drug development, fluorescent probes are indispensable tools that illuminate the unseen, allowing researchers to track molecules, visualize processes, and quantify interactions in real-time.[1][2][3] The power of a fluorescent probe lies in its design, which typically consists of a fluorescent reporter (a fluorophore) and a reactive moiety that directs the probe to a specific target.[4][5] The choice of this reactive group is critical for ensuring labeling specificity and stability.

This guide focuses on the 1-(Bromoacetyl)indoline scaffold, a versatile and efficient reactive handle for the synthesis of novel fluorescent probes. The indoline core is a privileged structure found in many bioactive compounds, potentially enhancing the biocompatibility and photophysical properties of the final probe.[6][7][8][9] The key to its utility, however, is the bromoacetyl group. As an α-halocarbonyl, it is a potent electrophile that exhibits high reactivity towards soft nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins.[1][10] This inherent thiol-reactivity makes the this compound scaffold an excellent choice for developing activity-based probes and for site-specifically labeling proteins to study their function, localization, and dynamics.[10][11][12]

Principle of Thiol-Reactive Labeling

The synthetic strategy hinges on a classic SN2 (bimolecular nucleophilic substitution) reaction. The carbon atom adjacent to the carbonyl group in the bromoacetyl moiety is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the bromine atom. The sulfhydryl group (-SH) of a cysteine residue, a potent nucleophile, readily attacks this electrophilic carbon, displacing the bromide ion and forming a stable thioether bond. This reaction is typically rapid and highly selective for thiols under physiological or near-physiological pH conditions, minimizing off-target reactions with other nucleophilic residues like lysine.[10][11]

G cluster_reactants Reactants scaffold This compound (Electrophile) product Stable Thioether Conjugate scaffold->product SN2 Reaction (Forms C-S bond) thiol Biomolecule-SH (e.g., Cysteine) (Nucleophile) thiol->product

Figure 1: General mechanism of thiol-reactive labeling.

Part I: Synthesis of the Core Scaffold and Fluorescent Probe

This section provides detailed protocols for the two key synthetic steps: the preparation of the this compound reactive scaffold and its subsequent conjugation to a fluorophore.

Protocol 1: Synthesis of this compound

This protocol details the acylation of indoline with bromoacetyl bromide to yield the reactive scaffold. The reaction must be performed under anhydrous conditions and in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

Materials and Reagents:

  • Indoline

  • Bromoacetyl bromide

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add indoline (1.0 eq) and dissolve it in anhydrous DCM.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes. The base acts as an acid scavenger.

  • Acylation: Dissolve bromoacetyl bromide (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated NaHCO₃ solution to quench any unreacted bromoacetyl bromide.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13][14][15]

Protocol 2: Conjugation to an Amine-Functionalized Fluorophore

This protocol describes the reaction of the synthesized this compound with a model fluorophore containing a primary amine, such as 5-Aminofluorescein. The amine acts as a nucleophile, displacing the bromide to form a stable secondary amine linkage.

Materials and Reagents:

  • This compound (from Protocol 1)

  • 5-Aminofluorescein (or other amine-functionalized dye)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Step-by-Step Procedure:

  • Dissolution: In a vial protected from light, dissolve the amine-functionalized fluorophore (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the solution. The base is crucial for deprotonating the amine, increasing its nucleophilicity, and neutralizing the HBr byproduct.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light to prevent photobleaching of the fluorophore.

  • Monitoring: Monitor the formation of the product using analytical HPLC or LC-MS.

  • Purification: Upon completion, purify the crude reaction mixture directly using preparative reverse-phase HPLC to isolate the desired fluorescent probe.

  • Final Product Handling: Lyophilize the HPLC fractions containing the pure product to obtain the final probe as a powder. Store desiccated and protected from light at -20 °C.

G start_mat Indoline + Bromoacetyl Bromide scaffold This compound start_mat->scaffold Acylation (Protocol 1) probe Final Fluorescent Probe scaffold->probe Conjugation (Protocol 2) fluorophore Amine-Fluorophore fluorophore->probe

Figure 2: Synthetic workflow for the fluorescent probe.

Part II: Characterization and Application

Successful synthesis must be followed by rigorous characterization to ensure the probe's identity, purity, and suitability for biological applications.

Probe Characterization

The purified probe should be characterized to confirm its chemical structure and photophysical properties.

  • Structural Verification:

    • NMR Spectroscopy (¹H, ¹³C): Confirms the covalent linkage between the indoline scaffold and the fluorophore.

    • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the final product.

  • Photophysical Properties:

    • UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λmax).

    • Fluorescence Spectroscopy: To determine the maximum emission wavelength (λem) and the fluorescence quantum yield (ΦF), which is a measure of the probe's brightness.

ParameterDescriptionTypical Method
λmax (abs) Wavelength of maximum light absorption.UV-Vis Spectrophotometer
λmax (em) Wavelength of maximum light emission.Fluorometer
Molar Extinction Coeff. (ε) Measure of light absorption at λmax.UV-Vis Spectrophotometer
Quantum Yield (ΦF) Efficiency of fluorescence emission.Fluorometer (relative to a standard)
Purity Percentage of the desired compound.Analytical HPLC

Table 1: Key characterization parameters for the fluorescent probe.

Application Protocol: Labeling of Bovine Serum Albumin (BSA)

This protocol provides a general method for labeling a thiol-containing protein, using BSA as a model. BSA contains a single accessible cysteine residue (Cys-34) that can be targeted by the synthesized probe.[11]

Materials and Reagents:

  • Synthesized Indoline-Fluorophore Probe

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (e.g., PD-10 desalting column) or Dialysis tubing

Step-by-Step Procedure:

  • Prepare Protein Solution: Dissolve BSA in PBS (pH 7.4) to a final concentration of 5-10 mg/mL.

  • Prepare Probe Stock Solution: Dissolve the fluorescent probe in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Labeling Reaction: While gently stirring the BSA solution, add a 5- to 20-fold molar excess of the probe stock solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4 °C, protected from light.

  • Purification: Separate the labeled protein from the unreacted free probe using a desalting column equilibrated with PBS or by extensive dialysis against PBS at 4 °C.[16][17]

  • Validation:

    • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the probe's λmax (for the dye). The DOL, which is the average number of dye molecules per protein, can then be calculated.[18][19]

    • SDS-PAGE Analysis: Run samples of the labeled and unlabeled BSA on an SDS-PAGE gel. Visualize the gel under a UV transilluminator to confirm that the fluorescence signal co-localizes with the protein band.

G prep_protein Prepare BSA in PBS react Combine and Incubate (2h @ RT or O/N @ 4°C) prep_protein->react prep_probe Prepare Probe in DMSO prep_probe->react purify Purify Conjugate (Desalting Column / Dialysis) react->purify validate Validate and Characterize (Spectroscopy for DOL, SDS-PAGE) purify->validate

Figure 3: Experimental workflow for protein labeling.

Conclusion and Outlook

The this compound scaffold serves as a robust and reliable platform for the synthesis of thiol-reactive fluorescent probes. The straightforward synthetic protocols outlined here provide a clear path to creating custom-tailored probes for a wide array of research applications. These probes can be invaluable for labeling specific cysteine residues on proteins, enabling detailed studies of protein structure, function, and interaction networks within the complex cellular milieu. Future work can involve conjugating this scaffold to a broader range of fluorophores, including those with near-infrared (NIR) emission for deep-tissue imaging, or incorporating it into more complex molecular designs for targeted drug delivery and diagnostics.[12][20]

References

  • Title: Solvent-Free Synthesis and Fluorescence of a Thiol-Reactive Sensor for Undergraduate Organic Laboratories Source: NIH URL
  • Title: A Highly Selective Fluorescent Probe for Thiol Bioimaging Source: Organic Letters URL
  • Title: A Thiol-Reactive Fluorescence Probe Based on Donor-Excited Photoinduced Electron Transfer: Key Role of Ortho Substitution Source: Organic Letters - ACS Publications URL
  • Title: Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging Source: ACS Publications URL
  • Title: Thiol Reactive Probes and Chemosensors Source: MDPI URL
  • Title: Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes Source: Frontiers URL
  • Source: Bio-Synthesis, Inc.
  • Title: A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates Source: MDPI URL
  • Title: A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide Source: PubMed Central URL
  • Title: Small-molecule fluorogenic probes based on indole scaffold Source: RSC Publishing URL
  • Title: A Ternary Chalcogen-Bonding Counteranion-Binding Supramolecular Catalysis System Source: American Chemical Society URL
  • Title: Biocatalytic Synthesis of Fluorescent Conjugated Indole Oligomers Source: MDPI URL
  • Title: Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization Source: MDPI URL
  • Title: Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications Source: MDPI URL
  • Title: Fluorescent Conjugated Antibodies: Protocol, Advantages, and Applications Source: Creative Biolabs URL
  • Title: Antibody Conjugation Techniques Source: FluoroFinder URL
  • Title: Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity Source: PMC - NIH URL
  • Title: Amine-Reactive Probe Labeling Protocol Source: Thermo Fisher Scientific - AU URL
  • Title: Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)
  • Title: Development and Applications of New Activity-Based Probes Source: Frontiers Research Topic URL
  • Title: A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates Source: NIH URL
  • Title: Conjugation of Fluorochromes to Monoclonal Antibodies Source: PMC - NIH URL
  • Title: Fluorophores and Their Applications as Molecular Probes in Living Cells Source: ResearchG

Sources

Application Notes & Protocols: 1-(Bromoacetyl)indoline as a Covalent Warhead for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Covalent Inhibition in Kinase Drug Discovery

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. While traditional reversible inhibitors have achieved significant success, challenges such as acquired resistance and the need for high, sustained dosing have spurred a renaissance in the development of covalent inhibitors.[1] These inhibitors form a stable, covalent bond with their target protein, offering distinct pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to overcome resistance mechanisms.[2][3]

The design of a covalent inhibitor is a tale of two parts: a high-affinity "guidance system" (the reversible binding scaffold) and a precisely tuned "warhead" (the electrophilic group). The warhead's reactivity must be carefully optimized—potent enough to engage the target nucleophile efficiently but not so reactive that it indiscriminately modifies off-target proteins, which could lead to toxicity.[1][4]

This guide focuses on the 1-(bromoacetyl)indoline moiety as a versatile and effective covalent warhead. The bromoacetyl group is a reactive α-halo ketone, a class of electrophiles known for its ability to covalently modify nucleophilic amino acid residues, most notably cysteine.[5] When appended to a selective kinase-binding scaffold, it provides a powerful tool for creating potent and durable inhibitors. Herein, we provide a comprehensive overview of its mechanism, synthetic protocols, and methods for biochemical and cellular characterization.

Mechanism of Action: Targeted Covalent Alkylation

The efficacy of a covalent inhibitor depends on a two-step mechanism: an initial, reversible binding event followed by an irreversible covalent bond formation.[5][6]

  • Reversible Binding (Formation of EI Complex): The inhibitor, guided by its non-covalent scaffold (e.g., the indoline core and other substituents), first docks into the ATP-binding pocket of the target kinase. This initial binding is governed by standard intermolecular forces (hydrogen bonds, hydrophobic interactions) and is characterized by the inhibition constant, KI. This step is crucial for selectivity, as it positions the warhead in close proximity to a specific nucleophilic residue.[5]

  • Irreversible Covalent Modification (Formation of E-I): Once the inhibitor is properly oriented, the electrophilic carbonyl carbon of the bromoacetyl group is attacked by a nearby nucleophilic amino acid side chain, typically the thiol of a cysteine residue. This results in an SN2 displacement of the bromide leaving group, forming a stable thioether bond. This step is characterized by the rate constant of inactivation, kinact.

The overall potency of the covalent inhibitor is best described by the second-order rate constant kinact/KI, which encapsulates both the initial binding affinity and the rate of covalent modification.[7]

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation E Kinase (E) + Inhibitor (I) EI Non-covalent Kinase-Inhibitor Complex (EI) E->EI K_I EI_chem Non-covalent Complex (EI) E_I Covalently Modified Kinase (E-I) EI_chem->E_I k_inact

Caption: The two-step mechanism of covalent inhibition.

Application Note: Synthesis of a this compound-Based Inhibitor

The synthesis of inhibitors featuring this warhead is generally accessible. The key step involves the acylation of the indoline nitrogen with a bromoacetyl halide. This protocol outlines a general, representative procedure.

General Synthetic Scheme

The synthesis typically begins with a functionalized indoline, which provides the core scaffold for kinase recognition. This is followed by N-acylation.

Caption: General workflow for inhibitor synthesis.

Detailed Step-by-Step Protocol

Objective: To synthesize 1-(2-bromoacetyl)-5-fluoroindoline as a representative inhibitor core.

Materials:

  • 5-Fluoroindoline

  • Bromoacetyl bromide or Bromoacetyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer and/or LC-MS for characterization

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoroindoline (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the acylation reaction.

  • Base Addition: Add DIPEA (1.5 eq) to the stirred solution. The base acts as a scavenger for the HBr or HCl generated during the reaction.

  • Acylation: Slowly add a solution of bromoacetyl bromide (1.2 eq) or bromoacetyl chloride (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 10-15 minutes. Using a slight excess of the acylating agent ensures complete consumption of the starting indoline.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup - Quenching: Quench the reaction by adding saturated NaHCO₃ solution to neutralize any remaining acid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(2-bromoacetyl)-5-fluoroindoline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling Precautions
  • Bromoacetyl Halides: Bromoacetyl bromide and chloride are highly corrosive, toxic, and lachrymatory.[8] They react violently with water and alcohols.[8] Always handle these reagents in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[8][9]

  • Solvents and Reagents: DCM is a volatile solvent. DIPEA is a corrosive base. Handle all chemicals with care according to their Safety Data Sheets (SDS).

Application Note: Biochemical Characterization

Once synthesized, the inhibitor must be characterized biochemically to determine its potency and mechanism of action. The key parameter for an irreversible inhibitor is the second-order rate constant, kinact/KI.

Protocol: Determination of kinact and KI

This protocol is adapted from established methods for characterizing covalent inhibitors.[1][10] It involves incubating the kinase with varying concentrations of the inhibitor over time and measuring the remaining enzyme activity.

Materials:

  • Purified target kinase

  • This compound-based inhibitor stock solution in DMSO

  • Kinase assay buffer (specific to the target kinase)

  • ATP and substrate (e.g., a peptide) for the kinase

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • White, opaque 96- or 384-well microplates

Protocol:

  • Enzyme and Inhibitor Preparation: Prepare a series of inhibitor dilutions at a constant concentration of the target kinase in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Incubation: Incubate the enzyme-inhibitor mixtures at room temperature.

  • Sampling Over Time: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each enzyme-inhibitor mixture and add it to a well containing the kinase substrate and a high concentration of ATP. The high ATP concentration helps to stop further covalent modification by competing with the inhibitor for the active site.

  • Kinase Reaction: Allow the kinase reaction to proceed for a fixed period (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time.

    • The slope of each resulting line is the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations [I].

    • Fit the data to the Michaelis-Menten saturation equation: kobs = (kinact * [I]) / (KI + [I])

    • From this hyperbolic fit, the values for kinact (the maximum rate of inactivation) and KI (the inhibitor concentration at half the maximal rate) can be determined.[10] The ratio kinact/KI gives the second-order rate constant.

Representative Data Presentation

Kinetic parameters should be summarized in a clear, tabular format.

InhibitorTarget KinaseKI (nM)kinact (min⁻¹)kinact/KI (M⁻¹s⁻¹)
Compound XKinase A1500.1011,111
Compound YKinase A250.1280,000
IbrutinibBTK4.80.075260,000

Note: Data for Compounds X and Y are hypothetical for illustrative purposes. Ibrutinib data is representative.

Application Note: Cellular and Proteomic Profiling

Demonstrating that a covalent inhibitor engages its intended target in a cellular context and evaluating its proteome-wide selectivity are essential steps for validation.[11][12] Chemical proteomics, particularly Activity-Based Protein Profiling (ABPP), provides a powerful method to achieve this.[11][13]

Protocol: Chemoproteomic Target Engagement and Selectivity Profiling

This protocol requires a "clickable" version of the inhibitor, typically synthesized with a terminal alkyne tag. This allows for the visualization and identification of protein targets via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[12]

Sources

Experimental conditions for conjugating 1-(Bromoacetyl)indoline to peptides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Cysteine-Targeted Peptide Modification: A Detailed Guide to Conjugation with 1-(Bromoacetyl)indoline

Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry, bioconjugation, and therapeutic development.

Abstract: The covalent modification of peptides is a cornerstone of modern drug development, enabling the enhancement of therapeutic properties such as stability, half-life, and target specificity. This guide provides a comprehensive technical overview and detailed experimental protocols for the conjugation of this compound to cysteine-containing peptides. We will delve into the underlying chemical principles, offer step-by-step procedures for reaction execution and monitoring, and discuss strategies for optimization, purification, and characterization of the final conjugate.

Introduction: The Rationale for Cysteine Alkylation

The strategic conjugation of functional moieties to peptides is a pivotal strategy in the development of next-generation therapeutics, diagnostics, and research tools. Among the canonical amino acids, cysteine, with its nucleophilic thiol (-SH) side chain, offers a unique and highly selective handle for chemical modification. The bromoacetyl group is a premier electrophilic partner for cysteine, reacting efficiently and selectively to form a highly stable thioether bond.[1]

This compound is an example of a bromoacetyl-functionalized reagent used to introduce an indoline moiety onto a peptide. This process, known as alkylation, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The reaction's specificity for cysteine under controlled pH conditions allows for precise, site-directed modification, minimizing off-target reactions with other nucleophilic residues like lysine or histidine. This guide focuses on providing the foundational knowledge and practical protocols to successfully perform this conjugation.

The Chemistry of Conjugation: Mechanism and Kinetics

The core of the conjugation process is the SN2 reaction between the deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue and the electrophilic α-carbon of the bromoacetyl group. The thiolate anion, being a potent nucleophile, attacks the carbon atom, displacing the bromide leaving group and forming a stable carbon-sulfur (thioether) bond.[2]

Key Reaction Parameters:

  • pH: The reaction rate is critically dependent on pH. The thiol group of cysteine has a typical pKa in the range of 8.0-9.0. The reaction is most efficient at a slightly basic pH (typically 7.5-8.5), which increases the population of the more nucleophilic thiolate anion.[2][3] At lower pH, the protonated thiol is less reactive, slowing the conjugation significantly.[4]

  • Stoichiometry: A molar excess of the bromoacetyl reagent is generally used to drive the reaction to completion. However, a very large excess should be avoided to minimize potential side reactions and simplify downstream purification.

  • Temperature & Time: The reaction typically proceeds efficiently at ambient temperature (20-25°C) over several hours.[2][5] For sensitive peptides, the reaction can be performed at 4°C overnight to minimize degradation.[2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Transition State (SN2) cluster_product Product Peptide_Cys Peptide-Cysteine Thiol (R-SH) TS [ Indoline-CO-CH₂---S(H)-R ]⁺---Br⁻ Peptide_Cys->TS Nucleophilic Attack (Thiolate form favored) Indoline This compound (Indoline-CO-CH₂-Br) Indoline->TS pH pH 7.5 - 8.5 pH->Peptide_Cys Deprotonation Temp Room Temperature Temp->TS Influences Rate Conjugate Peptide-Indoline Conjugate (Stable Thioether Bond) TS->Conjugate Bromide Departure Byproduct HBr TS->Byproduct

Caption: Reaction mechanism for cysteine alkylation.

Experimental Protocols

This section provides a detailed, step-by-step workflow for the conjugation reaction, subsequent analysis, and purification.

Materials and Reagents
Reagent/MaterialSpecificationPurpose
Cysteine-containing PeptidePurified (>95%)Starting material
This compoundHigh PurityAlkylating reagent
Conjugation Buffer0.1 M Sodium Phosphate, 1-2 mM EDTA, pH 7.8Reaction medium; EDTA chelates metals that can oxidize thiols
Degassing EquipmentSchlenk line or sonicatorTo remove dissolved oxygen which can cause disulfide bond formation
Quenching ReagentL-Cysteine or β-mercaptoethanolTo consume excess bromoacetyl reagent
Analytical HPLC SystemC18 columnReaction monitoring and purity analysis
Mass SpectrometerESI or MALDIProduct confirmation
Purification HPLC SystemPreparative C18 columnIsolation of the final product
Solvents (HPLC Grade)Acetonitrile (ACN), Water, Trifluoroacetic Acid (TFA)Mobile phases for HPLC
Protocol: Peptide Conjugation

Note: All buffers should be prepared with high-purity water and degassed thoroughly before use to prevent oxidation of the cysteine thiol.

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.

    • If the peptide is known to have disulfide-linked dimers, it must first be reduced. Add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and incubate at 37°C for 1 hour.[2]

    • Crucially , the reducing agent must be removed before adding the bromoacetyl reagent, as it will compete for the reagent. Remove DTT/TCEP using a desalting column (e.g., C18 Sep-Pak or spin column) equilibrated with degassed Conjugation Buffer.[2]

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10-20 mM) in a water-miscible organic solvent like DMF or DMSO immediately before use.

  • Conjugation Reaction:

    • While gently stirring the peptide solution, add a 1.5 to 5-fold molar excess of the this compound solution dropwise.

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours. Protect the reaction from light, as some reagents can be light-sensitive.[2]

    • Monitor the reaction progress every 30-60 minutes by analytical RP-HPLC. Look for the disappearance of the starting peptide peak and the appearance of a new, typically more retained (more hydrophobic), product peak.

  • Quenching the Reaction:

    • Once the reaction is complete (as determined by HPLC), add a quenching reagent to consume any unreacted this compound. Add L-cysteine or β-mercaptoethanol to a final concentration that is a 50- to 100-fold molar excess over the initial amount of the bromoacetyl reagent.[2]

    • Incubate for an additional 30 minutes at room temperature.

G A 1. Peptide Preparation - Dissolve in degassed buffer - Reduce disulfides (if needed) - Remove reducing agent B 2. Reagent Preparation - Prepare fresh stock of This compound C 3. Conjugation Reaction - Add reagent to peptide (1.5-5x excess) - Incubate 2-4h at RT - Protect from light A->C D 4. Monitor Progress - Analytical RP-HPLC C->D Every 30-60 min D->C Reaction incomplete E 5. Quench Reaction - Add excess L-Cysteine - Incubate for 30 min D->E Reaction complete F 6. Purification - Preparative RP-HPLC E->F G 7. Characterization - Analytical RP-HPLC (Purity) - Mass Spectrometry (Identity) F->G

Caption: Experimental workflow for peptide conjugation.

Analysis, Purification, and Characterization

Reaction Monitoring and Purity Assessment by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for both monitoring the reaction and assessing the purity of the final product.[6][7]

  • Typical Conditions:

    • Column: C18, 3.5-5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from ~5% B to 95% B over 20-30 minutes.

    • Detection: UV absorbance at 214-220 nm.[6]

The conjugated peptide will typically have a longer retention time than the starting peptide due to the increased hydrophobicity of the adducted indoline moiety.

Purification by Preparative RP-HPLC

The purification of the peptide conjugate is most commonly achieved using preparative RP-HPLC, scaling up the analytical method.[8]

  • Acidify the quenched reaction mixture with TFA to a final concentration of 0.1%.

  • Filter the solution through a 0.45 µm filter to remove any particulates.

  • Load the mixture onto a preparative C18 column.

  • Elute using a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.[6]

For challenging separations, ion-exchange chromatography can be employed as an orthogonal purification step before the final RP-HPLC polish.[9]

Confirmation by Mass Spectrometry

Mass spectrometry (MS) is essential to confirm the identity of the final product by verifying its molecular weight.[7][10] Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used. The expected mass will be the mass of the starting peptide plus the mass of the acetyl-indoline moiety, minus the mass of the bromine atom.

  • Mass of added moiety: Mass(C₁₀H₉NO) ≈ 159.07 Da

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion / No Reaction Inactive cysteine thiol (oxidized to disulfide).Ensure thorough degassing of buffers. Perform a reduction step with DTT/TCEP and subsequent removal prior to conjugation.
Incorrect pH (too low).Verify the pH of the conjugation buffer is between 7.5 and 8.5.
Degraded bromoacetyl reagent.Prepare the reagent stock solution fresh immediately before each use.
Multiple Product Peaks Reaction with other nucleophiles (e.g., Lysine, N-terminus).Lower the reaction pH towards 7.0-7.5 to increase selectivity for the more nucleophilic cysteine thiol. Note that this will slow the reaction rate.[5][11]
Peptide degradation.Perform the reaction at 4°C overnight instead of at room temperature.
Difficult Purification Product and starting material co-elute.Optimize the HPLC gradient (make it shallower). Consider a different stationary phase or an orthogonal method like ion-exchange chromatography.[9]

References

  • BenchChem. (2025). Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis.
  • BenchChem. (2025).
  • Bio-Works.
  • Frokjaer, S., & Hovgaard, L. (Eds.). (2000).
  • Robey, F. A. (1994). Bromoacetylated synthetic peptides.
  • Ivanov, B., Grzesik, W., & Robey, F. A. (1995). Synthesis and Use of a New Bromoacetyl-Derivatized Heterotrifunctional Amino Acid for Conjugation of Cyclic RGD-Containing Peptides Derived from Human Bone Sialoprotein.
  • USP.
  • Robey, F. A. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
  • Kolodny, N., & Robey, F. A. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. Analytical Biochemistry.
  • BOC Sciences.
  • Bachem.
  • International Journal of Science and Research Archive. (2025).
  • Carter, J. (2022). What are other methods except RP-HLPC to purify peptides?.
  • ResolveMass Laboratories Inc. (2025).
  • Kolodny, N., & Robey, F. A. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. Research Papers.
  • Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry.
  • Robey, F. A. (1992). Amino acid derivative and bromoacetyl modified peptides.
  • Radi, R. (2020).

Sources

Application Notes & Protocols: The Strategic Use of 1-(Bromoacetyl)indoline in the Development of Affinity-Based Covalent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of highly selective and potent chemical probes is a cornerstone of modern chemical biology and drug discovery. Covalent probes, which form a stable bond with their protein target, offer distinct advantages in potency, selectivity, and duration of action.[1][2] This guide provides an in-depth exploration of 1-(bromoacetyl)indoline as a versatile scaffold for creating affinity-based covalent probes. We will dissect the underlying chemical principles, provide detailed protocols for probe synthesis and application in activity-based protein profiling (ABPP), and discuss best practices for data interpretation and experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage covalent targeting strategies to interrogate protein function and discover novel therapeutic leads.

Introduction: The Power of Covalent Targeting

Affinity-based probes are indispensable tools designed to selectively bind and report on a protein of interest (PoI) within a complex biological system.[3] While many probes rely on reversible interactions, a growing and powerful class utilizes electrophilic "warheads" to form a permanent, covalent bond with a specific nucleophilic amino acid residue on the target protein.[4] This covalent and irreversible binding can overcome challenges associated with low-affinity reversible binders and allows for more robust target engagement assessment.[1][5]

The bromoacetyl moiety is a classic α-haloacetamide electrophile widely employed for its reactivity towards the thiol group of cysteine residues, which are often found in enzyme active sites or allosteric pockets.[6] When incorporated into a scaffold like indoline, which provides a framework for tuning binding affinity and selectivity, the this compound structure becomes a powerful tool for developing bespoke affinity-based probes.

The this compound Scaffold: A Modular Design

The efficacy of a this compound probe stems from its modular design, which can be rationally engineered for a specific biological question.

  • The Warhead: Bromoacetyl Group: This group is the reactive engine of the probe. It functions as a mild electrophile that undergoes a nucleophilic substitution (SN2) reaction with the thiolate anion of a cysteine residue, forming a stable thioether bond.[6] The intrinsic reactivity of the bromoacetyl group is generally moderate, which helps to minimize off-target reactions and favors labeling of cysteines within a specific binding pocket where the probe's concentration is effectively increased.[7]

  • The Recognition Scaffold: Indoline Core: The indoline structure serves as the affinity-generating component. Its aromatic and heterocyclic nature allows for a wide range of synthetic modifications (e.g., at the 5-position) to optimize non-covalent interactions with the target protein, thereby driving binding specificity.[8][9]

  • The Linker and Reporter Tag: A linker is used to connect the indoline scaffold to a reporter tag without sterically hindering the probe's interaction with its target. The reporter tag enables detection and/or enrichment of the probe-protein conjugate. Common tags include biotin for affinity purification via streptavidin beads or fluorophores for direct visualization.[10][11]

G cluster_Probe Modular Structure of a this compound Probe Warhead Bromoacetyl Warhead (Covalent Binding) Scaffold Indoline Scaffold (Target Recognition) Warhead->Scaffold Fused Linker Linker (Spacer) Scaffold->Linker Attached Reporter Reporter Tag (Detection/Enrichment) Linker->Reporter Attached

Caption: Modular design of an affinity-based probe.

Mechanism of Action: Cysteine Alkylation

The primary mechanism of target engagement is the irreversible alkylation of a cysteine residue. The reaction is most efficient at a slightly basic pH (physiologically relevant, ~7.4-8.0), which promotes the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion.

G cluster_reaction Sₙ2 Reaction with Cysteine Reactants Probe-Indoline-CO-CH₂-Br + Protein-Cys-S⁻ Transition [Protein-Cys-S···CH₂(CO-Indoline-Probe)···Br]⁻ Reactants->Transition Nucleophilic Attack Products Protein-Cys-S-CH₂-CO-Indoline-Probe + Br⁻ Transition->Products Bromide Leaves

Caption: Covalent bond formation with a cysteine residue.

Protocol 1: Synthesis of a Representative Probe

This section provides a representative protocol for the synthesis of a this compound probe functionalized with a biotin reporter tag for subsequent enrichment. This protocol is adaptable for other reporter tags.

Objective: To synthesize 1-(Bromoacetyl)-5-(biotin-PEG4-amido)indoline.

Materials:

  • 5-Aminoindoline

  • Bromoacetyl bromide

  • Biotin-PEG4-NHS ester

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), Anhydrous

  • Dichloromethane (DCM), Anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

Step 1: Synthesis of 5-(Biotin-PEG4-amido)indoline

  • Dissolve 5-aminoindoline (1 equivalent) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution and stir under an inert atmosphere (N₂ or Ar).

  • In a separate flask, dissolve Biotin-PEG4-NHS ester (1.1 equivalents) in anhydrous DMF.

  • Add the biotin solution dropwise to the 5-aminoindoline solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Rationale: The NHS ester is a good leaving group, allowing for efficient acylation of the primary amine on indoline. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired intermediate.

Step 2: Bromoacetylation of the Indoline Nitrogen

  • Dissolve the purified 5-(Biotin-PEG4-amido)indoline (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (1.5 equivalents).

  • Slowly add bromoacetyl bromide (1.2 equivalents) dropwise.

  • Causality: The indoline nitrogen is nucleophilic and will react with the highly electrophilic bromoacetyl bromide. The reaction is performed at 0°C to control reactivity and minimize side reactions.

  • Stir the reaction at 0°C for 1-2 hours, monitoring completion by TLC or LC-MS.

  • Once complete, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product via flash chromatography or preparative HPLC.

  • Validation: Confirm the structure and purity of the final probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Activity-Based Protein Profiling (ABPP)

This protocol details the use of the synthesized biotinylated probe to identify protein targets in a complex proteome, such as a cell lysate.

Core Principle: ABPP uses chemical probes to assess the functional state of enzymes and other proteins.[12][13] By treating a proteome with our this compound probe, we can covalently label accessible and reactive cysteine residues on target proteins. Subsequent enrichment and mass spectrometry analysis reveal the identity of these targets.[10][14]

G Proteome Prepare Cell Lysate (Proteome) Label Incubate with Probe (e.g., 1h, 37°C) Proteome->Label Enrich Enrich Labeled Proteins (Streptavidin Beads) Label->Enrich Wash Wash Beads to Remove Non-binders Enrich->Wash Digest On-Bead Digestion (Trypsin) Wash->Digest Analyze LC-MS/MS Analysis of Peptides Digest->Analyze Identify Identify & Quantify Target Proteins Analyze->Identify

Caption: General workflow for an ABPP experiment.

Materials:

  • Synthesized this compound-biotin probe

  • Cell lysate (prepared in a buffer without thiols, e.g., phosphate-buffered saline)

  • DMSO (for probe stock solution)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS, PBS)

  • Urea solution (e.g., 8M in 100 mM Tris-HCl)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction/alkylation of bead-bound proteins

  • Trypsin, sequencing grade

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Proteome Preparation: Prepare cell or tissue lysate by standard methods (e.g., sonication or Dounce homogenization) in a thiol-free buffer like PBS. Determine protein concentration using a BCA or Bradford assay.

  • Probe Labeling:

    • Dilute the proteome to a final concentration of 1-2 mg/mL.

    • Add the this compound-biotin probe from a concentrated DMSO stock to the desired final concentration (typically 1-10 µM).

    • Control: To a separate aliquot of proteome, add an equivalent volume of DMSO (vehicle control).

    • Incubate all samples for 1 hour at 37°C.

    • Rationale: Incubation allows the probe to bind and covalently react with its targets. A concentration titration is recommended to find the optimal labeling concentration that maximizes on-target labeling while minimizing off-targets.

  • Enrichment of Labeled Proteins:

    • Quench any unreacted probe by adding excess DTT or L-cysteine.

    • Add pre-washed streptavidin-agarose beads to each sample and incubate for 1 hour at 4°C with rotation to capture the biotinylated proteins.

  • Washing and Digestion:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially to remove non-specifically bound proteins: 1x with 0.5% SDS in PBS, and 3x with PBS.

    • Rationale: Stringent washing is critical for reducing background and ensuring that only specifically captured proteins are identified.

    • Resuspend the beads in a denaturing buffer (e.g., 8M urea), reduce disulfide bonds with DTT, and alkylate the resulting free thiols with iodoacetamide.

    • Dilute the urea to <2M and add trypsin. Perform overnight digestion at 37°C to cleave the captured proteins into peptides.

  • Mass Spectrometry and Data Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

    • Identify proteins using a database search algorithm (e.g., Sequest, MaxQuant).

    • Perform quantitative analysis (label-free quantification or isotopic labeling) to compare the abundance of each identified protein between the probe-treated sample and the DMSO control.

Data Interpretation and Validation

A successful experiment will yield a list of proteins that are significantly enriched in the probe-treated sample.

Table 1: Example Quantitative Proteomics Data

Protein IDGene NameFold Enrichment (Probe/Control)p-valuePutative Target?
P04035KCRS25.41.2e-5Yes
Q06830ALDR18.94.5e-5Yes
P02768ALBU1.20.45No
P62258KCRB2.10.08Borderline

Trustworthiness through Validation: The identification of enriched proteins is the beginning, not the end, of the analysis. It is crucial to validate these putative targets.

  • Competition Assay: Pre-incubate the proteome with a known non-covalent inhibitor or ligand for a suspected target protein before adding the this compound probe. A true target will show significantly reduced probe labeling in the presence of the competitor.

  • Negative Control Probe: Synthesize a control probe where the bromoacetyl group is replaced with a non-reactive acetyl group (1-(acetyl)indoline-biotin). This control helps distinguish proteins that bind covalently from those that merely have a non-covalent affinity for the indoline scaffold.

  • Orthogonal Validation: Confirm the interaction using a different method, such as Western blotting of the enriched fraction or a recombinant protein binding assay.

Conclusion

The this compound scaffold represents a powerful and highly adaptable platform for the creation of affinity-based covalent probes. By combining the tunable recognition properties of the indoline core with the reliable cysteine-reactivity of the bromoacetyl warhead, researchers can develop sophisticated tools to explore protein function, identify drug targets, and accelerate therapeutic development. The protocols and principles outlined in this guide provide a robust framework for the successful design, synthesis, and application of these valuable chemical probes.

References

  • Gabizon, R., Resnick, E., & London, N. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In The Discovery and Utility of Chemical Probes in Target Discovery. The Royal Society of Chemistry.
  • Zhang, Y., et al. (2025).
  • Li, M., et al. (2025).
  • Müller, S., et al. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC - PubMed Central.
  • Anonymous. (n.d.). Development and application of novel electrophilic warheads in target identification and drug discovery.
  • Anonymous. (n.d.). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC - NIH.
  • Gabizon, R., Resnick, E., & London, N. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Books.
  • Lu, Z., et al. (2021).
  • Anonymous. (n.d.). Activity-Based Protein Profiling Guide. Scribd.
  • Warrilow, A. W., et al. (n.d.). Activity-based protein profiling: A graphical review. PMC - PubMed Central.
  • Yang, Y., & Wang, C. (2018).
  • Anonymous. (n.d.).
  • Li, J., et al. (2025). Synthesis and Biological Activities of 1-Acetyl-5-substituted Indoline Compounds.
  • Rode, M. A., et al. (n.d.). Synthesis and biological activities of some indoline derivatives.
  • Shannon, D. A., & Weerapana, E. (n.d.). Reactive chemistry for covalent probe and therapeutic development. PMC - NIH.
  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.
  • Beau, F., et al. (2024). A New Affinity-Based Probe to Profile MMP Active Forms. PubMed.

Sources

The Art of Precision: A Step-by-Step Guide to Using 1-(Bromoacetyl)indoline in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 1-(Bromoacetyl)indoline in Covalent Labeling

In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Among the arsenal of chemical strategies, the alkylation of cysteine residues stands out for its specificity and the robustness of the resulting thioether bond. This guide provides a detailed exploration of this compound, a valuable reagent for the selective modification of sulfhydryl groups on proteins and peptides.

The bromoacetyl group is a classic electrophilic moiety that readily undergoes a nucleophilic substitution reaction with the thiol side chain of cysteine.[1] The resulting thioether linkage is highly stable under a wide range of physiological conditions, a critical feature for bioconjugates intended for in vivo applications.[2] What distinguishes this compound is the indoline scaffold. While the bromoacetyl group dictates the reactivity, the indoline moiety can influence the physicochemical properties of the reagent and the resulting conjugate. The non-coplanar structure of the indoline ring can enhance water solubility and modulate lipophilicity compared to more planar aromatic systems, which can be advantageous in biological applications.[3]

This guide will provide a comprehensive framework for the effective use of this compound, from understanding the underlying chemical principles to detailed experimental protocols and characterization of the final bioconjugate.

Core Principles: The Chemistry of Cysteine Alkylation

The bioconjugation reaction with this compound is a classic S_N2 (bimolecular nucleophilic substitution) reaction. The key players are the electrophilic α-carbon of the bromoacetyl group and the nucleophilic thiolate anion of a cysteine residue.

The Reaction Mechanism

The process begins with the deprotonation of the cysteine's sulfhydryl group (-SH) to form the more reactive thiolate anion (-S⁻). This is a pH-dependent equilibrium, with higher pH values favoring the formation of the thiolate. The thiolate then attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond.

Reaction Kinetics and Selectivity

The rate of the reaction is highly dependent on pH. A pH range of 7.5 to 9.0 is generally optimal for the alkylation of cysteines by bromoacetyl groups.[4] In this range, a significant portion of the cysteine sulfhydryl groups are deprotonated to the more nucleophilic thiolate form, accelerating the reaction. While other nucleophilic amino acid side chains like lysine and histidine can also react with bromoacetyl groups, this typically occurs at a much slower rate and often requires higher pH values.[5] Therefore, by controlling the pH, a high degree of selectivity for cysteine residues can be achieved.

Reagent ClassTypical Second-Order Rate Constant (M⁻¹s⁻¹)Optimal pHResulting LinkageStability
Bromoacetamides ~0.6 - 107.5 - 9.0ThioetherHigh
Iodoacetamides Generally faster than bromoacetamides7.5 - 9.0ThioetherHigh
Maleimides 10 - 10006.5 - 7.5Thioether (via Michael addition)Susceptible to retro-Michael reaction
Vinyl Sulfones ~1 - 1008.0 - 9.0ThioetherVery High
Table comparing the reactivity and stability of common thiol-reactive reagents. Data synthesized from multiple sources.[2]

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of a protein with this compound. It is crucial to optimize these conditions for each specific protein and application.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis A 1. Prepare Protein Solution C 3. Initiate Conjugation Reaction A->C B 2. Prepare Reagent Stock Solution B->C D 4. Quench the Reaction C->D E 5. Purify the Bioconjugate D->E F 6. Characterize the Bioconjugate E->F

Part 1: Preparation of Reagents

1.1. Protein Preparation:

  • Dissolve the protein containing one or more cysteine residues in a suitable buffer. A common choice is a phosphate or borate buffer at a pH between 7.5 and 8.5.

  • The protein concentration should typically be in the range of 1-10 mg/mL.

  • If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, treat the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). It is critical to remove the reducing agent before adding this compound, which can be achieved by dialysis or using a desalting column.

1.2. This compound Stock Solution:

  • This compound is a solid.[6]

  • Prepare a stock solution of this compound in an anhydrous, water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). A typical concentration for the stock solution is 10-100 mM.

  • Important: Prepare the stock solution immediately before use to minimize potential hydrolysis of the bromoacetyl group.

Part 2: The Conjugation Reaction

2.1. Reaction Setup:

  • The molar ratio of this compound to the protein is a critical parameter to optimize. A 5- to 20-fold molar excess of the reagent over the number of cysteine residues is a good starting point.

  • While gently stirring the protein solution, add the calculated volume of the this compound stock solution dropwise.

  • The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept as low as possible (ideally below 10% v/v) to avoid protein denaturation.

2.2. Incubation:

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature will depend on the reactivity of the specific cysteine residue(s).

  • The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry.

2.3. Quenching the Reaction:

  • To stop the reaction, add a quenching reagent that will react with any excess this compound.

  • A small molecule thiol such as L-cysteine or 2-mercaptoethanol is an effective quenching agent. Add a 50- to 100-fold molar excess of the quenching agent over the initial amount of this compound.

  • Incubate for an additional 30 minutes at room temperature.

Part 3: Purification and Characterization

3.1. Purification of the Bioconjugate:

  • Remove the excess reagent, quenching agent, and reaction byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • The choice of purification method will depend on the scale of the reaction and the properties of the protein.

3.2. Characterization of the Bioconjugate:

  • Mass Spectrometry (MS): This is the most powerful technique for confirming the successful conjugation and determining the number of attached this compound molecules.

    • The mass of the protein will increase by 239.1 Da for each conjugated this compound molecule (the mass of this compound minus the mass of HBr).

    • For more detailed analysis, the protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). This will allow for the identification of the specific cysteine residue(s) that have been modified. The fragmentation pattern of the modified peptide will provide definitive evidence of the site of conjugation.[7][8]

  • UV-Vis Spectroscopy: The indoline moiety has a characteristic UV absorbance that can be used to estimate the degree of labeling, provided the extinction coefficient of the conjugate is known.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC can be used to assess the purity of the bioconjugate and separate it from any unmodified protein.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Insufficient molar excess of the reagent.Increase the molar ratio of this compound to protein.
Reaction pH is too low.Increase the pH of the reaction buffer to 8.0-8.5.
Cysteine residues are not accessible.Ensure complete reduction of disulfide bonds. Consider partial denaturation of the protein if the cysteine is buried.
Protein Precipitation High concentration of organic solvent.Keep the final concentration of DMF or DMSO below 10%.
The bioconjugate is less soluble than the native protein.Perform the reaction at a lower protein concentration. Add solubility-enhancing excipients to the buffer.
Non-specific Labeling Reaction pH is too high.Lower the pH of the reaction buffer to 7.5-8.0.
Large excess of the reagent.Reduce the molar excess of this compound.

Conclusion: A Versatile Tool for Precision Bioconjugation

This compound is a powerful and versatile reagent for the site-specific modification of cysteine residues in proteins and peptides. The formation of a stable thioether bond, coupled with the favorable physicochemical properties that can be imparted by the indoline scaffold, makes it an attractive choice for a wide range of bioconjugation applications. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can leverage this compound to create well-defined and robust bioconjugates for advancing scientific discovery and therapeutic development.

References

  • Jiao, L., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. eScholarship.
  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Bromoacetyl Chloride and Thiol Reactions. BenchChem.
  • Chalkley, R. J., et al. (2006). Side-chain fragmentation of alkylated cysteine residues in electron capture dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(9), 1271-4.
  • Li, J., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235.
  • Defoort, J. P., et al. (1993). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
  • Li, J., et al. (2023). Development and Application of Indolines in Pharmaceuticals. PubMed.
  • BenchChem. (2025).

Sources

pH-dependent reactivity of 1-(Bromoacetyl)indoline with thiols

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Controlling Thiol-Specific Bioconjugation: The Critical Role of pH in the Reactivity of 1-(Bromoacetyl)indoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable electrophilic reagent for the covalent modification of thiol groups in peptides, proteins, and other biomolecules. The reaction proceeds via a highly efficient SN2 mechanism, forming a stable thioether bond. However, the success, rate, and specificity of this conjugation are critically dependent on the reaction pH. This guide provides a detailed examination of the underlying chemical principles, quantitative kinetic data, and robust experimental protocols to empower researchers to harness the pH-dependent reactivity of this compound for precise and controlled bioconjugation.

Part 1: The Underlying Chemistry - Mechanism and pH Dependence

The specific and efficient labeling of cysteine residues is a cornerstone of bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and materials for proteomic analysis. The bromoacetyl group is a potent electrophile that readily reacts with soft nucleophiles, most notably the thiol groups of cysteine residues.[1] The reaction between this compound and a thiol-containing molecule (R-SH) is a bimolecular nucleophilic substitution (SN2) reaction.

The key to controlling this reaction lies in understanding the thiol-thiolate equilibrium. The thiol group (-SH) is a weak nucleophile, while its deprotonated conjugate base, the thiolate anion (-S⁻), is a significantly more potent nucleophile.[2][3] The concentration of this highly reactive thiolate is dictated by the pH of the solution and the pKₐ of the specific thiol group.

The pKₐ of the cysteine thiol group in free solution is approximately 8.3-8.5.[4][5] However, within the microenvironment of a protein, this pKₐ can be significantly perturbed, ranging from as low as 3.5 to over 10, due to electrostatic interactions with nearby amino acid residues.[6] As the reaction pH increases above the thiol's pKₐ, the equilibrium shifts towards the formation of the thiolate anion, dramatically accelerating the rate of reaction with the bromoacetyl moiety.[1][5]

Thiol_Reactivity_Mechanism cluster_0 pH-Dependent Equilibrium cluster_1 SN2 Reaction Thiol R-SH (Thiol) Weak Nucleophile Thiolate R-S⁻ (Thiolate) Strong Nucleophile Thiol->Thiolate + OH⁻ (Increasing pH) Thiolate->Thiol + H⁺ (Decreasing pH) Indoline This compound (Electrophile) Thiolate->Indoline Nucleophilic Attack Product Thioether Conjugate (Stable Bond) Indoline->Product Br⁻ Leaving Group

Caption: pH-dependent activation of thiols for reaction with this compound.

Part 2: Quantitative Analysis - Reaction Kinetics as a Function of pH

The reaction between a bromoacetyl compound and a thiol follows second-order kinetics, where the rate is proportional to the concentrations of both reactants.[1] The second-order rate constant (k) is therefore highly pH-dependent.

While specific kinetic data for this compound is not broadly published, the behavior of bromoacetyl groups is well-characterized. Studies comparing thiol-reactive functionalities show that the reactivity of bromoacetyl groups increases significantly at higher pH values.[1][7] At a pH of 6.5, maleimides can react with thiols at a rate that is 2-3 orders of magnitude faster than bromoacetyl groups.[7][8] However, as the pH is raised to 9.0, the bromoacetyl reaction rate accelerates to become highly efficient.[7][8]

pHRelative Reactivity of Bromoacetyl GroupOptimal Target(s)Considerations
6.5LowMaleimides react preferentiallyVery slow reaction rate, suitable for sequential labeling with maleimides.[7][8]
7.0-7.5ModerateThiols (Cysteine)Good balance of reactivity and selectivity.
8.0-9.0HighThiols (Cysteine)Optimal for rapid thiol conjugation; potential for minor side reactions.[1][9]
> 9.0Very HighThiols, Primary Amines (Lysine)Reduced selectivity; risk of bromoacetyl hydrolysis increases.[9]

Table represents generalized, illustrative data for N-substituted bromoacetamides based on published literature.[1][7][9]

Part 3: Experimental Protocols for Characterization

This section provides validated protocols for performing a thiol modification and for analyzing the reaction kinetics.

Protocol 3.1: General Procedure for Thiol Modification

This protocol describes a general method for conjugating this compound to a model thiol-containing peptide (e.g., Glutathione or a custom Cys-containing peptide).

1. Reagent Preparation:

  • Thiol Stock Solution: Prepare a 10 mM stock solution of the Cys-peptide in a suitable buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4).
  • Indoline Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
  • Reaction Buffers: Prepare a set of buffers at the desired pH values (e.g., 100 mM Sodium Phosphate, pH 6.5, 7.4, and 8.5). Degas buffers to minimize thiol oxidation.

2. Conjugation Reaction:

  • In a microcentrifuge tube, add the Cys-peptide to the desired reaction buffer to a final concentration of 1 mM.
  • Add the this compound stock solution to achieve a 5-fold molar excess (final concentration of 5 mM). The final DMSO concentration should be kept below 10% (v/v).
  • Incubate the reaction at room temperature for 2 hours with gentle mixing. Protect from light, as haloacetyl compounds can be light-sensitive.[10]
  • Quench the reaction by adding a low molecular weight thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 20 mM.
  • Analyze the reaction product by LC-MS to confirm conjugation and assess purity.
Protocol 3.2: Kinetic Analysis via Thiol Depletion Assay

This protocol uses Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to monitor the consumption of free thiols over time, allowing for the calculation of reaction rates.[11][12]

Kinetic_Workflow cluster_setup Reaction Setup cluster_monitoring Monitoring cluster_analysis Analysis A Prepare Thiol & Indoline in desired pH buffer B Initiate reaction by mixing (t=0) A->B C Take aliquots at specific time points (t=1, 2, 5, 10... min) B->C D Quench aliquot immediately with excess DTNB C->D E Measure Absorbance at 412 nm (Yellow TNB²⁻ product) D->E F Plot ln([SH]t/[SH]₀) vs. time E->F G Calculate rate constant (k) from slope F->G

Caption: Experimental workflow for kinetic analysis using a thiol depletion assay.

1. Materials:

  • Reaction buffers (pH 6.5, 7.4, 8.5) as described in Protocol 3.1.
  • Model thiol (e.g., N-acetyl-L-cysteine) and this compound.
  • DTNB (Ellman's Reagent) Solution: 4 mg/mL DTNB in 0.1 M sodium phosphate buffer, pH 8.0.[11]
  • UV-Vis Spectrophotometer.

2. Procedure:

  • Set up a series of reactions in separate cuvettes or a 96-well plate, one for each pH to be tested.
  • To each well/cuvette, add the reaction buffer and the model thiol to a final concentration of 100 µM.
  • Prepare a blank for each pH containing only the buffer.
  • To initiate the reaction, add this compound to achieve a final concentration of 1 mM (a 10-fold excess to ensure pseudo-first-order kinetics). Mix quickly and start a timer.[1]
  • At defined time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), take an aliquot of the reaction mixture and add it to the DTNB solution.
  • Allow 5-15 minutes for the color to develop fully and measure the absorbance at 412 nm.[11][13]
  • The concentration of the remaining free thiol can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the TNB²⁻ product is 14,150 M⁻¹cm⁻¹.[14]

3. Data Analysis:

  • Calculate the concentration of the thiol at each time point.
  • Plot the natural logarithm of the remaining thiol concentration versus time.
  • The slope of this plot is the negative of the pseudo-first-order rate constant (k_obs).
  • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the this compound.[1]

Part 4: Critical Considerations and Troubleshooting

  • Selectivity: While bromoacetyl groups are highly selective for thiols, minor side reactions can occur with other nucleophilic residues like histidine, lysine, and methionine, especially at higher pH (>9.0) or with prolonged reaction times.[9] Performing the reaction in the optimal pH 7.5-8.5 range maximizes thiol reactivity while minimizing off-target modifications.[9]

  • Reagent Stability: The bromoacetyl group can undergo hydrolysis, particularly at high pH. It is recommended to prepare stock solutions of this compound in an anhydrous solvent like DMSO and add it to the aqueous reaction buffer immediately before starting the experiment.

  • Buffer Choice: Avoid buffers containing nucleophilic species, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they can compete with the target thiol and consume the reagent. Phosphate or bicarbonate buffers are excellent choices.[15]

  • Disulfide Reduction: If targeting cysteine residues involved in structural disulfide bonds, the protein must first be treated with a reducing agent like DTT or TCEP. The reducing agent must then be removed via dialysis or a desalting column before adding the bromoacetyl reagent.

Conclusion

The reactivity of this compound with thiols is not a fixed property but a tunable parameter that can be precisely controlled through the strategic manipulation of reaction pH. By leveraging the principles of the thiol-thiolate equilibrium, researchers can optimize conjugation reactions for speed, efficiency, and selectivity. Operating within a pH range of 7.5 to 9.0 generally provides the best performance, ensuring rapid formation of the desired stable thioether linkage while maintaining high chemoselectivity. The protocols and data presented in this guide provide a robust framework for the successful application of this compound in a wide range of research and development settings.

References

  • Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Available at: [Link]

  • Van Horn, D., & Bulaj, G. (n.d.). A Protocol for the Determination of Free Thiols. University of Utah. Available at: [Link]

  • ResearchGate. (n.d.). Relationship of thiol pKa and reactivity. Available at: [Link]

  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Available at: [Link]

  • Wilson, B. K., et al. (2014). Cysteine pKa Depression by a Protonated Glutamic Acid in Human DJ-1. Biochemistry, 53(24), 4074–4083. Available at: [Link]

  • Frisch, B., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(2), 218-227. Available at: [Link]

  • Ismail, I., et al. (2021). Evaluation of Methods for the Calculation of the pKa of Cysteine Residues in Proteins. Journal of Chemical Theory and Computation, 17(1), 533-546. Available at: [Link]

  • Roos, G., et al. (2013). Understanding the pKa of Redox Cysteines: The Key Role of Hydrogen Bonding. Antioxidants & Redox Signaling, 18(1), 94-127. Available at: [Link]

  • Longdom Publishing. (2022). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Journal of Molecular Biology and Methods. Available at: [Link]

  • Wikipedia. (n.d.). Cysteine. Available at: [Link]

  • ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Available at: [Link]

  • Google Patents. (1991). Amino acid derivative and bromoacetyl modified peptides.
  • Pastuszak, J. J., & Kłys, A. (1993). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Peptide Research, 6(3), 142-147. Available at: [Link]

  • Bar-Ziv, R., et al. (2017). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Chemical Science, 8(11), 7549–7554. Available at: [Link]

  • Maastricht University. (n.d.). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Available at: [Link]

  • Sodek, J., et al. (1997). Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. Bioconjugate Chemistry, 8(4), 534-542. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Available at: [Link]

  • Wang, Z., et al. (2015). Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. The Journal of Physical Chemistry C, 119(27), 15206-15212. Available at: [Link]

  • ResearchGate. (2015). Do Cysteine thiol groups respond to the pH changes? Available at: [Link]

  • Vinogradova, D. S., & Cravatt, B. F. (2018). Cysteine Reactivity Across the Sub-Cellular Universe. Current Opinion in Chemical Biology, 48, 48-56. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of 1-(Bromoacetyl)indoline Derivatives for Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indoline Scaffold and the Rise of Covalent Modulators

The indoline scaffold, a bicyclic heterocyclic compound, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] Its structural rigidity and synthetic tractability make it an ideal starting point for developing novel therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[1][3][4] In recent years, there has been a significant resurgence in the development of covalent inhibitors—drugs that form a stable, lasting bond with their biological target.[5][6] Unlike non-covalent drugs that bind reversibly, covalent inhibitors can offer enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[6][7]

The 1-(bromoacetyl)indoline moiety represents a powerful and versatile electrophilic warhead for designing targeted covalent inhibitors. The bromoacetyl group is highly reactive towards nucleophilic amino acid residues, such as cysteine, found in the active sites of many enzymes. This application note provides a comprehensive guide to the synthesis, handling, and strategic application of this compound derivatives for researchers engaged in modern drug discovery.

Part 1: Synthesis and Mechanistic Rationale

The synthesis of this compound derivatives is typically achieved via a nucleophilic acyl substitution reaction. The secondary amine of the indoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like bromoacetyl bromide or bromoacetyl chloride.

Core Reaction Mechanism: N-Acylation of Indoline

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the indoline nitrogen atom attacks the carbonyl carbon of the bromoacetyl halide. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the halide ion (Br⁻ or Cl⁻) as a leaving group.

  • Deprotonation: A non-nucleophilic base present in the reaction mixture removes the proton from the newly acylated nitrogen atom, neutralizing the positive charge and yielding the final this compound product. The base also scavenges the hydrogen halide (HBr or HCl) byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of the parent this compound. It can be adapted for various substituted indolines.

Materials & Reagents:

  • Indoline

  • Bromoacetyl bromide (or bromoacetyl chloride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add indoline (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation and minimize potential side reactions.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution. The base will neutralize the HBr generated during the reaction.

  • Acylating Agent Addition: Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progress: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indoline is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[8]

Causality Behind Experimental Choices
  • Choice of Acylating Agent: Bromoacetyl bromide is generally more reactive than bromoacetyl chloride, which can lead to faster reaction times. However, it is also more hazardous. The choice depends on the reactivity of the specific indoline substrate.

  • Solvent Selection: Anhydrous aprotic solvents like DCM or THF are essential. Protic solvents (e.g., water, alcohols) would react with the highly electrophilic bromoacetyl bromide.

  • Base Selection: A non-nucleophilic amine base like triethylamine or DIPEA is used to avoid competing with the indoline in attacking the acylating agent.

  • Temperature Control: Starting the reaction at 0 °C is a critical control measure. The high reactivity of bromoacetyl bromide can lead to rapid, uncontrolled exothermic reactions and the formation of impurities if the temperature is not managed.

Data Presentation: Synthesis of Representative Derivatives

The following table summarizes typical conditions for the synthesis of various indoline derivatives, showcasing the protocol's adaptability.

EntryIndoline DerivativeAcylating AgentBaseSolventTime (h)Yield (%)
1IndolineBromoacetyl bromideEt₃NDCM2~90%
25-NitroindolineBromoacetyl chlorideK₂CO₃THF4~85%
36-BromoindoleMethyl bromoacetate & NaHNaHDMF12~75%[9]
47-MethylindolineBromoacetyl bromidePyridineDCM3~88%

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Part 2: Safety and Handling of Reagents

WARNING: Bromoacetyl bromide is a highly hazardous chemical and must be handled with extreme caution.

Key Hazards: [10][11][12][13][14]

  • Corrosive: Causes severe skin burns and serious eye damage.[11][13]

  • Lachrymator: Vapors are highly irritating to the eyes and respiratory tract, causing tearing.[11][14]

  • Water Reactive: Reacts violently with water, alcohols, and other protic solvents to release corrosive hydrogen bromide gas.[11][12]

Mandatory Handling Protocol:

  • Engineering Controls: Always handle bromoacetyl bromide inside a certified chemical fume hood with proper airflow.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile, neoprene), a full-face shield over chemical safety goggles, and a flame-resistant lab coat.[10][11][14]

  • Dispensing: Use dry, clean glassware. Dispense using a syringe or cannula under an inert atmosphere.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[10][11] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[10][11]

  • Quenching/Disposal: Unused or residual bromoacetyl bromide should be quenched slowly by adding it to a stirred solution of sodium bicarbonate or another suitable neutralizing agent in a fume hood.

Part 3: Application in Covalent Drug Discovery

The this compound scaffold serves as an effective tool for creating covalent inhibitors that can irreversibly bind to a target protein.

Workflow for Covalent Inhibitor Development

G cluster_synthesis Synthesis & Purification cluster_application Drug Discovery Application A Indoline (Starting Material) B N-Acylation with Bromoacetyl Bromide A->B C Crude Product B->C D Purification (Column Chromatography) C->D E Pure this compound Derivative D->E F Incubation with Target Protein E->F G Mass Spectrometry (Verify Covalent Adduct) F->G Analytical Validation H Biological Assay (Determine IC50/kinact) F->H Functional Screening I Lead Optimization H->I

Caption: Workflow for the synthesis and application of this compound derivatives.

Mechanism of Covalent Inhibition

The key to the functionality of these derivatives is the α-halo ketone moiety. The carbon atom attached to the bromine is highly electrophilic. It readily undergoes a nucleophilic substitution (Sₙ2) reaction with soft nucleophiles, most notably the thiol group of a cysteine residue within a protein's binding pocket. This forms a stable thioether bond, effectively tethering the inhibitor to the protein and permanently modulating its function.

G cluster_protein Target Protein Active Site cluster_inhibitor Inhibitor Prot ...-Cys-SH-... Adduct Indoline-CO-CH₂-S-Cys-... Prot->Adduct Nucleophilic Attack Inhibitor Indoline-CO-CH₂-Br Inhibitor->Adduct

Caption: Covalent modification of a cysteine residue by a this compound inhibitor.

This targeted covalent modification can lead to highly potent and selective drugs. By designing the indoline scaffold to have a high initial non-covalent affinity for the target's binding site, the reactive bromoacetyl group is positioned optimally to react with a nearby nucleophile, minimizing off-target reactions and potential toxicity.[5] Indoline and indole derivatives have been successfully developed as inhibitors for various targets, including kinases, monocarboxylate transporters, and phosphodiesterases, highlighting the broad applicability of this scaffold in drug discovery.[2][15][16]

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Available at: [Link]

  • Dranow, D. B., et al. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Available at: [Link]

  • PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. PRISM BioLab. Available at: [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS. Available at: [Link]

  • Petracca, R., et al. (2023). Recent Advances in Covalent Drug Discovery. MDPI. Available at: [Link]

  • Zhu, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • New Jersey Department of Health. (Date N/A). BROMOACETYL BROMIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Zeeli, S., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. figshare. Available at: [Link]

  • Zeeli, S., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Bar-Ilan University Research Authority. Available at: [Link]

  • Zeeli, S., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Zeeli, S., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. ResearchGate. Available at: [Link]

  • Cole-Parmer. (Date N/A). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Cole-Parmer. Available at: [Link]

  • Loba Chemie. (2022). BROMOACETYL BROMIDE Safety Data Sheet. Loba Chemie. Available at: [Link]

  • Di Fabio, R., et al. (1998). Novel Synthesis of Ethyl 3-(Bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate as Useful Intermediate in the Preparation of Potential Glycine Site Antagonists. Synthetic Communications. Available at: [Link]

  • Li, M., et al. (2016). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. IUCrData. Available at: [Link]

  • Contreras-Zentella, M., et al. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ResearchGate. Available at: [Link]

  • Rode, M. A., et al. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Ismail, Y., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. Available at: [Link]

  • Chernov, A. A., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules. Available at: [Link]

  • Lin, H., et al. (2012). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Chemical Research in Toxicology. Available at: [Link]

  • Wu, X., et al. (2023). Divergent Reaction of Indoline-derived Azadienes with α-Bromohydroxamates: Synthesis of Spiro-indolinepyrrolidinones and Indoline-fused Diazepinones. Chemistry. Available at: [Link]

  • PubChem. (Date N/A). Indole, 3-bromoacetyl-5-(dimethylamino)-. PubChem. Available at: [Link]

  • Wacker, S. J., et al. (2022). Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). Journal of Medicinal Chemistry. Available at: [Link]

  • Dranow, D. B., et al. (2025). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity. Available at: [Link]

  • Al-Mokadem, A. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

  • ResearchGate. (Date N/A). Dehydrogenation of substituted indolines. ResearchGate. Available at: [Link]

Sources

Covalent Modification of Enzymes with 1-(Bromoacetyl)indoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Irreversible Inhibition

In the landscape of enzymology and drug discovery, the targeted covalent modification of enzymes represents a powerful strategy for both elucidating biological function and developing novel therapeutics. Unlike reversible inhibitors that bind and dissociate from their target, covalent inhibitors form a stable, long-lasting bond with the enzyme, often leading to its irreversible inactivation. This approach can offer advantages in terms of potency, duration of action, and the ability to overcome high substrate concentrations.[1]

This guide provides a comprehensive overview of the use of 1-(Bromoacetyl)indoline, a versatile heteroaromatic electrophile, for the covalent modification of enzymes. We will delve into the underlying chemical principles, provide detailed experimental protocols for enzyme labeling and characterization, and discuss the interpretation of the resulting data. For clarity and practical application, we will use the well-characterized cysteine protease, papain, as a model system to illustrate these methodologies.

This compound: A Tool for Covalent Targeting

This compound is a bifunctional molecule comprising an indoline scaffold and a reactive bromoacetyl group. The indoline moiety can participate in non-covalent interactions with the enzyme's active site, providing an initial binding affinity and orientation. The bromoacetyl group serves as an electrophilic "warhead" that can react with nucleophilic amino acid residues within the enzyme's active site, forming a stable covalent bond.

The primary targets for alkylation by bromoacetyl compounds are amino acids with nucleophilic side chains, most notably cysteine, but also histidine and lysine under certain conditions. The reactivity is pH-dependent, as the nucleophilicity of these residues is influenced by their protonation state.

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.1 g/mol
Appearance Solid
Purity Min. 95%

Mechanism of Covalent Modification

The covalent modification of an enzyme by this compound typically proceeds through a two-step mechanism, often referred to as affinity labeling.

G E_I E + I E_I_complex E•I (Non-covalent complex) E_I->E_I_complex k₁ (Binding) E_I_complex->E_I k₋₁ (Dissociation) E_I_covalent E-I (Covalent adduct) E_I_complex->E_I_covalent G cluster_prep Preparation cluster_reaction Inactivation Reaction cluster_assay Activity Assay cluster_analysis Data Analysis prep_papain Prepare Papain Solution (activate with DTT) incubate Incubate Papain with This compound at various concentrations prep_papain->incubate prep_inhibitor Prepare this compound Stock Solution (in DMSO) prep_inhibitor->incubate prep_substrate Prepare BAEE Substrate Solution measure_activity Measure Residual Papain Activity (add aliquot to BAEE substrate) prep_substrate->measure_activity aliquots Withdraw Aliquots at different time points incubate->aliquots aliquots->measure_activity spectro Monitor Absorbance Change at 253 nm measure_activity->spectro plot_data Plot ln(% Activity) vs. Time spectro->plot_data calc_kobs Determine k_obs from the slope plot_data->calc_kobs plot_kobs Plot k_obs vs. [Inhibitor] calc_kobs->plot_kobs calc_kinact_Ki Determine k_inact and K_i plot_kobs->calc_kinact_Ki

Workflow for kinetic analysis of irreversible inhibition.

Step-by-Step Procedure:

  • Enzyme Preparation: Prepare a stock solution of papain (e.g., 1 mg/mL) in 50 mM sodium phosphate buffer (pH 6.5) containing 1 mM EDTA. Activate the papain by adding DTT to a final concentration of 2 mM and incubating for 15 minutes at room temperature. This ensures the active site cysteine is in its reduced, nucleophilic state.

  • Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Inactivation Reaction:

    • In a series of microcentrifuge tubes, add the activated papain solution.

    • Add varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) to the papain solutions. The final concentration of DMSO should be kept low (e.g., < 2%) to avoid affecting enzyme activity.

    • Incubate the reactions at a constant temperature (e.g., 25 °C).

  • Measurement of Residual Activity:

    • At regular time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately add the aliquot to a cuvette containing the BAEE substrate solution (e.g., 1 mM in the reaction buffer).

    • Measure the initial rate of BAEE hydrolysis by monitoring the increase in absorbance at 253 nm using a spectrophotometer.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus time.

    • The slope of this plot will give the apparent pseudo-first-order rate constant of inactivation (kₒₑₛ).

    • Plot the values of kₒₑₛ against the corresponding inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration at which the rate of inactivation is half-maximal (Kᵢ).

Expected Kinetic Parameters

ParameterDescriptionHow to Determine
kₒₑₛ Apparent pseudo-first-order rate constant of inactivationSlope of ln(% Activity) vs. time plot
kᵢₙₐ꜀ₜ Maximal rate of inactivationY-intercept of a double reciprocal plot (1/kₒₑₛ vs. 1/[I])
Kᵢ Inhibitor concentration at half-maximal inactivation rateNegative x-intercept of a double reciprocal plot
Protocol 2: Identification of the Covalent Modification Site by Mass Spectrometry

This protocol confirms the covalent modification and identifies the specific amino acid residue modified by this compound.

G cluster_reaction Modification Reaction cluster_digestion Proteolytic Digestion cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis react React Papain with This compound quench Quench Reaction and Remove Excess Inhibitor react->quench denature Denature, Reduce, and Alkylate quench->denature digest Digest with Trypsin denature->digest lcms LC-MS/MS Analysis of Peptides digest->lcms search Database Search for Modified Peptides lcms->search identify Identify Modification Site search->identify

Workflow for identifying the covalent modification site.

Step-by-Step Procedure:

  • Enzyme Modification:

    • Incubate activated papain with an excess of this compound (e.g., 10-fold molar excess) for a sufficient time to ensure complete modification (as determined from the kinetic analysis).

    • A control reaction with papain and DMSO (without the inhibitor) should be run in parallel.

  • Sample Preparation for Mass Spectrometry:

    • Remove the excess, unreacted inhibitor by dialysis or using a desalting column.

    • Denature the protein (e.g., with urea or guanidinium chloride).

    • Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide (this step is to ensure proper digestion and to differentiate the active site cysteine if it was not modified).

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptide mixture using liquid chromatography (LC).

    • Analyze the eluting peptides by tandem mass spectrometry (MS/MS). [2][3]4. Data Analysis:

    • Search the acquired MS/MS spectra against the papain protein sequence using a database search engine (e.g., Mascot, Sequest).

    • Specify a variable modification corresponding to the mass of the acetyl-indoline moiety (C₁₀H₁₀NO) on cysteine, histidine, or lysine residues. The expected mass shift will be the molecular weight of this compound minus the mass of HBr.

    • Compare the peptide maps of the modified and control samples to identify the peptide that has been modified.

    • The MS/MS fragmentation pattern of the modified peptide will confirm the exact site of covalent attachment.

Trustworthiness: A Self-Validating System

The combination of kinetic analysis and mass spectrometry provides a robust and self-validating system for studying the covalent modification of enzymes.

  • Kinetic data provides functional evidence of enzyme inactivation and allows for the quantitative characterization of the inhibitor's potency.

  • Mass spectrometry data provides direct physical evidence of the covalent modification and pinpoints the exact amino acid residue involved.

The convergence of these two independent lines of evidence provides a high degree of confidence in the results and their interpretation.

Conclusion

This compound is a valuable tool for the covalent modification of enzymes, enabling researchers to probe active site architecture, elucidate catalytic mechanisms, and develop novel enzyme inhibitors. The protocols outlined in this guide, using papain as a model system, provide a comprehensive framework for the kinetic and structural characterization of these covalent interactions. By combining rigorous kinetic analysis with the precision of mass spectrometry, researchers can gain deep insights into the molecular basis of enzyme function and inhibition.

References

  • Proteopedia. Papain. [Link]

  • Singh, J., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 3(14), 1737-1754.
  • Gattis, S. G., et al. (2015). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Journal of The American Society for Mass Spectrometry, 26(12), 2076–2086.
  • Potjewyd, F., et al. (2020). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. RSC Medicinal Chemistry, 11(8), 856-874.
  • Erlanson, D. A. (2012). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 16(1-2), 94-101.
  • Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419–424.
  • Tian, W., & Wang, J. (2013). Kinetics of Irreversible Modification of Enzyme Activity. International Journal of Molecular Sciences, 14(7), 14536–14559.

Sources

Troubleshooting & Optimization

Minimizing side reactions of 1-(Bromoacetyl)indoline with histidine and lysine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Bromoacetyl)indoline Conjugation

A Guide to Minimizing Side Reactions with Histidine and Lysine

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound and similar haloacetyl reagents. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high selectivity and minimize off-target reactions with nucleophilic amino acid residues, specifically histidine and lysine. Our approach is grounded in the principles of chemical reactivity to empower you to make informed decisions during your experimental design.

Troubleshooting & FAQs: Navigating Common Challenges

This section directly addresses the most common issues encountered when using this compound.

Question: My mass spectrometry results show modification on histidine and/or lysine residues in addition to my intended target. How can I prevent this?

Answer: Off-target modification of histidine and lysine is a common challenge driven primarily by reaction pH and reagent stoichiometry.[1] The imidazole side chain of histidine and the ε-amino group of lysine are nucleophilic and can react with the electrophilic bromoacetyl group, especially under suboptimal conditions.

To enhance selectivity, consider the following adjustments:

  • Optimize Reaction pH: This is the most critical parameter. The nucleophilicity of each amino acid side chain is highly dependent on its protonation state, which is governed by the pH of the reaction buffer.

    • Lysine (pKa ≈ 10.5): The ε-amino group is predominantly protonated (and thus non-nucleophilic) at neutral or slightly basic pH. Significant reactivity is typically only observed at pH > 9.[2]

    • Histidine (pKa ≈ 6.0-7.0): The imidazole ring becomes a potent nucleophile when deprotonated.[2] Reactivity increases significantly above pH 7.

    • Strategy: Carefully lowering the reaction pH to a range of 7.0-7.5 can dramatically reduce the reactivity of both lysine and histidine by keeping them in their protonated, non-nucleophilic forms. Be aware that this may also slightly decrease the reaction rate with your intended target if it is a cysteine residue (optimal pH 7.5-8.5).[1][3]

  • Reduce Molar Excess of Reagent: Using a large molar excess of this compound increases the probability of reactions with less reactive, off-target nucleophiles.[1] Start with a lower molar equivalent (e.g., 5-10 fold excess) and empirically determine the minimum amount required for efficient labeling of your target site.

  • Decrease Reaction Time and Temperature: If optimization of pH and stoichiometry is insufficient, reducing the incubation time or temperature can help favor the reaction with the most nucleophilic site, minimizing the contribution of slower side reactions.

Question: I am trying to selectively target a cysteine residue, but I am still seeing side reactions. What is the ideal pH for this application?

Answer: For selective cysteine modification, a pH range of 7.5-8.5 is generally recommended as a starting point.[3] This range represents a compromise: it is high enough to deprotonate a significant fraction of cysteine thiols (pKa ≈ 8.5-9.5) into the highly nucleophilic thiolate anion, but generally low enough to keep the majority of lysine residues protonated and non-reactive.[2]

However, histidine can still be reactive in this range. If histidine side reactions are a persistent issue, you should perform a pH titration experiment.

Troubleshooting Decision Tree

G start Start: Mass Spec shows His/Lys side reactions ph_check Is reaction pH > 8.5? start->ph_check lower_ph Action: Lower pH to 7.0-8.0. Rationale: Protonates Lys/His, reducing their nucleophilicity. ph_check->lower_ph Yes reagent_check Is molar excess of This compound > 20x? ph_check->reagent_check No re_evaluate1 Re-evaluate with Mass Spec lower_ph->re_evaluate1 re_evaluate1->reagent_check Side reactions persist end_success Problem Solved re_evaluate1->end_success Problem solved lower_reagent Action: Reduce molar excess to 5-10x. Rationale: Decreases probability of off-target collisions. reagent_check->lower_reagent Yes protecting_group Is synthesizing the biomolecule an option? reagent_check->protecting_group No re_evaluate2 Re-evaluate with Mass Spec lower_reagent->re_evaluate2 re_evaluate2->protecting_group Side reactions persist re_evaluate2->end_success Problem solved use_pg Action: Incorporate orthogonal protecting groups for His/Lys during synthesis. Rationale: Completely blocks side reactions. protecting_group->use_pg Yes protecting_group->end_success No (Contact Support) use_pg->end_success

Caption: Troubleshooting workflow for addressing side reactions.

Question: Can I use protecting groups to prevent these side reactions?

Answer: Absolutely. If you are preparing your biomolecule (e.g., a peptide) via solid-phase synthesis, using orthogonal protecting groups for lysine and histidine is a highly effective strategy. These groups mask the nucleophilic side chains during the bromoacetylation step and can be selectively removed afterward.

  • For Lysine: The Boc (tert-butyloxycarbonyl) group is commonly used for side-chain protection in Fmoc-based peptide synthesis and is stable to the conditions of bromoacetylation.[4][5]

  • For Histidine: Trityl (Trt) and related protecting groups are frequently employed to protect the imidazole side chain.[4]

This approach offers the highest degree of selectivity but requires the ability to perform chemical synthesis of your target molecule.[6][7]

Technical Deep Dive: The Chemistry of Selectivity

The reaction between this compound and a protein is a bimolecular nucleophilic substitution (SN2) reaction.[1] The rate and selectivity of this reaction are dictated by the nucleophilicity of the available amino acid side chains and the concentration of both reactants.

Nucleophilicity Profile of Key Amino Acid Residues
Amino AcidSide Chain GrouppKa of Conjugate AcidPredominant State at pH 7.4Relative Nucleophilicity
CysteineThiol (-SH)~8.5 - 9.5Protonated (R-SH)Low (as thiol), Very High (as thiolate)
HistidineImidazole~6.0 - 7.0Partially DeprotonatedModerate to High (when deprotonated)
Lysineε-Amino (-NH₂)~10.5Protonated (R-NH₃⁺)Very Low (protonated), High (deprotonated)
N-terminusα-Amino (-NH₂)~7.5 - 8.5Partially ProtonatedModerate

Data compiled from various sources.[2][8][9]

As the table illustrates, at physiological pH (~7.4), the lysine side chain is almost entirely protonated and non-nucleophilic. The histidine side chain is partially deprotonated, making it a potential target. Cysteine exists primarily as the protonated thiol, but the small fraction that exists as the thiolate anion is an exceptionally strong nucleophile, which is why it is often the primary target despite its high pKa.[9][10]

Reaction Mechanisms: Desired vs. Side Reactions

G cluster_main This compound Reaction Pathways cluster_cys Desired Reaction (pH 7.5-8.5) cluster_his Side Reaction (increases > pH 7) cluster_lys Side Reaction (increases > pH 9) reagent This compound (Electrophile) Cys Cysteine-SH (Deprotonates to highly nucleophilic Thiolate-S⁻) reagent->Cys His Histidine-ImH (Nucleophilic when deprotonated) reagent->His Lys Lysine-NH₂ (Nucleophilic only when deprotonated at high pH) reagent->Lys Product_Cys Stable Thioether Bond (HIGHLY FAVORED) Cys->Product_Cys SN2 Attack Product_His Alkylated Histidine (MODERATE RISK) His->Product_His SN2 Attack Product_Lys Alkylated Lysine (LOW RISK at pH < 9) Lys->Product_Lys SN2 Attack

Caption: Reaction pathways of this compound.

Strategic Protocols for Minimizing Side Reactions

Protocol 1: pH Screening for Optimal Selectivity

This protocol outlines a method to determine the optimal pH for your specific biomolecule and target residue, balancing reaction efficiency with selectivity.

Materials:

  • Your biomolecule of interest in a buffer-free solution (e.g., water or saline).

  • This compound stock solution (e.g., 100 mM in anhydrous DMSO or DMF).

  • A series of reaction buffers (100 mM, pH 6.5, 7.0, 7.5, 8.0, 8.5). Recommended buffers: Phosphate or HEPES. Avoid buffers with primary amines like Tris.[11]

  • Quenching solution (e.g., 1 M L-cysteine or DTT).

  • Materials for downstream analysis (e.g., LC-MS).

Procedure:

  • Setup: Aliquot your biomolecule into separate tubes. For each tube, add one of the reaction buffers to achieve the desired final protein concentration and pH.

  • Initiate Reaction: Add a fixed molar excess (e.g., 10-fold) of the this compound stock solution to each tube. Incubate at a constant temperature (e.g., room temperature or 4°C) for a set time (e.g., 2 hours).[3]

  • Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of at least 100-fold molar excess over the initial bromoacetyl reagent. Incubate for 30 minutes.[3]

  • Sample Preparation: Remove excess reagent and quenching agent via a desalting column or dialysis.

  • Analysis: Analyze each sample by LC-MS/MS to identify the sites of modification and quantify the relative abundance of on-target versus off-target labeling at each pH.[1][3]

  • Review: Select the pH that provides the highest ratio of desired product to side products while maintaining an acceptable overall reaction yield.

Experimental Workflow for pH Optimization

G start Prepare Protein Aliquots buffer Add Buffers: pH 6.5, 7.0, 7.5, 8.0, 8.5 start->buffer reagent Add this compound (Fixed Molar Excess) buffer->reagent incubate Incubate (Fixed Time & Temp) reagent->incubate quench Quench Reaction (e.g., L-cysteine) incubate->quench desalt Desalt / Buffer Exchange quench->desalt analyze LC-MS/MS Analysis desalt->analyze evaluate Evaluate Selectivity vs. Yield analyze->evaluate end Select Optimal pH evaluate->end

Caption: Step-by-step workflow for pH optimization experiments.

References

  • Mikami, T., et al. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. Available at: [Link]

  • Mikami, T., et al. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. Available at: [Link]

  • Anaspec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Mikami, T., et al. (2023). Biocompatible lysine protecting groups for the chemoenzymatic synthesis of K48/K63 heterotypic and branched ubiquitin chains. ChemRxiv. Available at: [Link]

  • Briand, J. P., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry. Available at: [Link]

  • ResearchGate. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. [Request PDF] Available at: [Link]

  • Chemistry LibreTexts. (2019). Introduction to Amino Acid Reactivity. Available at: [Link]

  • Boll, L. B., & Raines, R. T. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem. Available at: [Link]

  • ResearchGate. Nucleophilicities of amino acids and peptides. [Request PDF] Available at: [Link]

  • Liu, Y., et al. (2022). Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. Foods. Available at: [Link]

Sources

Navigating Solubility Challenges with 1-(Bromoacetyl)indoline in Aqueous Reaction Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Bromoacetyl)indoline Applications

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their experimental workflows. As a Senior Application Scientist, I understand that achieving optimal reaction conditions is paramount, and poor solubility can be a significant impediment. This guide provides in-depth, field-proven insights and troubleshooting protocols to address the common challenge of low solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous reaction buffer. What is the primary cause of this issue?

A1: The poor solubility of this compound in aqueous media stems from two core chemical properties: its molecular structure and the reactivity of its functional group.

  • Structural Hydrophobicity: The molecule is built on an indoline core, which is a bicyclic aromatic amine derivative. This fused ring system is predominantly nonpolar and hydrophobic, making it inherently difficult to dissolve in polar solvents like water or aqueous buffers, a principle often summarized as "like dissolves like".[1] The compound has a calculated LogP (a measure of lipophilicity) of 2.12, indicating a preference for a nonpolar environment.[2]

  • Acyl Halide Reactivity: The bromoacetyl group is classified as an acyl halide derivative. Acyl halides are highly reactive compounds that do not simply dissolve in water; they react with it, often vigorously, through a process called hydrolysis.[3] This reaction converts the bromoacetyl group into bromoacetic acid and regenerates the indoline, consuming your reagent before it can participate in the desired reaction. This reactivity further complicates attempts to create a stable aqueous solution.[3][4]

Therefore, the challenge is twofold: overcoming the low intrinsic solubility while simultaneously preventing premature degradation of the reagent.

Q2: What is the recommended procedure for solubilizing this compound for my reaction?

A2: The industry-standard and most reliable method is to not dissolve the compound directly in your aqueous buffer. Instead, you should prepare a concentrated stock solution in a water-miscible, anhydrous organic co-solvent and then add a small volume of this stock solution to your reaction mixture.

The choice of co-solvent is critical. Ideal solvents are those that can dissolve this compound at a high concentration but are miscible with your aqueous buffer system. The most commonly used and recommended co-solvents are Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

Below is a comparative table to guide your selection.

Co-SolventMolecular FormulaRelative PolarityKey AdvantagesTypical Starting Conc. in Reaction
DMSO C₂H₆OS0.444Highly polar, excellent solvating power for many organic compounds, miscible with water in all proportions.1-10% (v/v)
DMF C₃H₇NO0.386Strong solvent, miscible with water, slightly less viscous than DMSO.1-10% (v/v)
Acetonitrile C₂H₃N0.355Less polar than DMSO/DMF, can be useful if other components are sensitive to sulfoxides.1-10% (v/v)

Data sourced from multiple solvent property tables.[5][6]

Experimental Protocol: Preparation and Use of this compound Stock Solution

This protocol provides a validated method for introducing this compound into an aqueous reaction, such as labeling a thiol-containing protein.

Materials:

  • This compound (solid)

  • Anhydrous DMSO or DMF

  • Your target molecule (e.g., protein) in a suitable reaction buffer (e.g., PBS, HEPES, pH 7.0-8.0)

  • Microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Stock Solution Preparation (Do this immediately before use):

    • Weigh the required amount of solid this compound in a clean, dry microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or DMF to achieve a high-concentration stock solution (e.g., 10-100 mM). Causality Note: Using an anhydrous solvent is critical to prevent hydrolysis of the reagent during storage, even for a short time.

    • Vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless.

  • Addition to Reaction Buffer:

    • Initiate the reaction by adding a small aliquot of the concentrated stock solution to your aqueous reaction mixture containing the target molecule. Aim to keep the final concentration of the organic co-solvent below 10% (v/v), as higher concentrations can denature proteins or alter reaction kinetics.

    • Example: To achieve a 1 mM final concentration in a 1 mL reaction volume, add 10 µL of a 100 mM stock solution. This results in a final DMSO/DMF concentration of only 1%.

    • Immediately after adding the stock solution, gently mix or vortex the reaction vessel to ensure rapid and uniform dispersion. This minimizes localized high concentrations of the reagent, which could lead to precipitation or aggregation.

  • Reaction, Quenching, and Purification:

    • Allow the reaction to proceed according to your established protocol (e.g., 2-4 hours at room temperature).[7]

    • Quench the reaction to consume any unreacted this compound. Add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~50 mM and incubate for 30 minutes.[7] Causality Note: Quenching is essential to prevent non-specific modification of your target molecule or other components during downstream processing.

    • Purify the final conjugate using appropriate methods like size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.[7]

Q3: How do buffer pH and composition impact the solubility and stability of this compound?

A3: Buffer conditions create a critical balancing act between promoting the desired reaction and preventing reagent degradation.

  • Effect of pH: The bromoacetyl group reacts with nucleophiles like thiols (from cysteine residues) via an SN2 reaction. This reaction is most efficient at a slightly basic pH (typically 7.0-8.0) because the thiol group (-SH) is deprotonated to its more nucleophilic thiolate form (-S⁻).[7] However, the rate of hydrolysis (the undesired reaction with water) also increases with pH. Therefore, a pH range of 7.2-7.5 is often the optimal compromise.

  • Buffer Composition: Avoid buffers containing primary or secondary amines (e.g., Tris) or other nucleophiles, as these can compete with your target molecule by reacting with the bromoacetyl group. Buffers like phosphate-buffered saline (PBS), HEPES, and MOPS are generally preferred.

Visual Troubleshooting Guide

This workflow diagram provides a logical path for addressing solubility issues in your experiment.

TroubleshootingWorkflow start Start: this compound precipitates in buffer q1 Did you dissolve it directly in the aqueous buffer? start->q1 sol_protocol Action: Prepare a fresh, concentrated stock solution in anhydrous DMSO or DMF. q1->sol_protocol Yes q2 What is the final co-solvent concentration? q1->q2 No direct_yes Yes direct_no No, I used a co-solvent stock add_slowly Action: Add stock solution dropwise to the reaction buffer while vortexing to ensure rapid dispersion. sol_protocol->add_slowly add_slowly->q2 reduce_conc Action: Optimize reaction to use a more concentrated stock solution, reducing the final co-solvent volume. q2->reduce_conc > 10% (v/v) q3 Is the buffer nucleophilic (e.g., Tris, glycine)? q2->q3 < 10% (v/v) conc_high > 10% (v/v) conc_ok < 10% (v/v) success Success: Compound is soluble and reactive. reduce_conc->success change_buffer Action: Switch to a non-nucleophilic buffer like PBS or HEPES. q3->change_buffer Yes q3->success No buffer_yes Yes buffer_no No change_buffer->success

Caption: Troubleshooting workflow for solubility issues.

This structured approach, grounded in the chemical principles of solubility and reactivity, will enable you to effectively troubleshoot and optimize your experiments involving this compound.

References

  • Properties of Acyl Halides. (2023). Chemistry LibreTexts. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Why acetyl chloride doesn't give a haloform reaction? (2021). Quora. [Link]

  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]

  • factors affecting solubility: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]

  • Acid Halide Chemistry. (2020). Chemistry LibreTexts. [Link]

  • Common Organic Solvents: Table of Properties. (2020). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing pH for Selective Cysteine Labeling with 1-(Bromoacetyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your cysteine labeling experiments. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions and troubleshooting advice for using 1-(Bromoacetyl)indoline and other bromoacetamide-based reagents. As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them to ensure your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for selective cysteine labeling with this compound and why?

A1: The optimal pH for selective cysteine labeling with bromoacetamide reagents like this compound is typically in the range of 7.5-8.5.[1][2] This is a critical parameter governed by the pKa of the reactive amino acid side chains.

The Chemistry of Selectivity:

The labeling reaction is a nucleophilic substitution (SN2) where the sulfur atom of a cysteine residue attacks the carbon atom of the bromoacetyl group, displacing the bromide.[2] For this to occur efficiently, the cysteine's thiol group (-SH) must be in its deprotonated, thiolate anion form (-S⁻), which is a much stronger nucleophile.[3][4]

The pKa of the cysteine thiol group is approximately 8.0-8.5.[5][6] At a pH equal to the pKa, the thiol group is 50% deprotonated. By increasing the pH to the 7.5-8.5 range, you increase the concentration of the highly reactive thiolate, thus accelerating the labeling reaction.

However, it's a balancing act. If the pH is too high, other nucleophilic side chains, primarily the ε-amino group of lysine, can also become deprotonated and react with the bromoacetyl group, leading to non-specific labeling.[1] The pKa of the lysine amino group is around 10.4, so keeping the pH below 9 helps maintain its protonated, less reactive state (-NH₃⁺).[7]

Q2: How does pH affect the rate of the labeling reaction?

A2: The rate of the labeling reaction is highly pH-dependent. As the pH increases from neutral towards the pKa of the cysteine thiol, the reaction rate increases significantly due to the higher concentration of the nucleophilic thiolate anion.

Below is a conceptual representation of how the fraction of deprotonated, reactive species for cysteine and lysine changes with pH.

pH_Reactivity cluster_cysteine Cysteine Reactivity cluster_lysine Lysine Reactivity (Potential Side Reaction) Cys_Thiol Cys-SH (Less Reactive) Cys_Thiolate Cys-S⁻ (Highly Reactive) Cys_Thiol->Cys_Thiolate Increasing pH Cys_Thiolate->Cys_Thiol Decreasing pH pKa_Cys pKa ≈ 8.3 Lys_Amine Lys-NH₃⁺ (Less Reactive) Lys_Amine_deprot Lys-NH₂ (Reactive) Lys_Amine->Lys_Amine_deprot Increasing pH > 9 Lys_Amine_deprot->Lys_Amine Decreasing pH pKa_Lys pKa ≈ 10.4

Caption: pH-dependent equilibrium of cysteine and lysine side chains.

Q3: What are the potential side reactions at non-optimal pH values, and how can they be minimized?

A3: The most common side reaction is the alkylation of other nucleophilic amino acid residues.

  • High pH (> 9.0): At higher pH values, lysine residues become significantly deprotonated and can react with the bromoacetyl group.[1] Histidine residues (pKa ≈ 6.0-7.0) can also be reactive, although generally less so than cysteine. The N-terminal amino group of the protein can also be a site of non-specific labeling.

  • Low pH (< 6.5): While the cysteine thiol is mostly protonated and less reactive at acidic pH, prolonged incubation times or high concentrations of the labeling reagent can still lead to some labeling.[8] Under very acidic conditions, methionine can sometimes be alkylated.[8]

Minimization Strategies:

  • Strict pH Control: Maintain the reaction pH between 7.5 and 8.5 for optimal cysteine selectivity.[1][2]

  • Molar Excess of Reagent: Use the lowest effective concentration of the this compound reagent. A 5- to 20-fold molar excess over the protein is a good starting point.

  • Reaction Time: Monitor the reaction progress to determine the shortest time required for complete cysteine labeling, avoiding prolonged incubation that could promote side reactions.

  • Temperature: Perform the reaction at room temperature or 4°C. While higher temperatures can increase the reaction rate, they can also increase the likelihood of non-specific reactions and protein denaturation.[9]

Q4: What are the recommended buffer systems for this reaction?

A4: The choice of buffer is important to maintain a stable pH throughout the reaction.

  • Phosphate buffers (e.g., sodium phosphate): These are a good choice as they have a pKa value in the desired range and are generally non-reactive. A concentration of 50-100 mM is typical.[5]

  • HEPES: This is another suitable buffer with a pKa around 7.5.

  • Tris buffers: While commonly used, Tris contains a primary amine and can theoretically react with bromoacetamide reagents, especially over long incubation times or at higher concentrations.[5] If Tris is used, it's advisable to keep its concentration as low as practical (e.g., 20-50 mM).[10]

  • Bicarbonate buffers: These can also be used, particularly for reactions closer to pH 8.5.[11]

Buffers to Avoid: Buffers containing nucleophiles, such as those with primary or secondary amines (e.g., glycine) or thiols (e.g., DTT, β-mercaptoethanol), should be avoided as they will compete with the protein for the labeling reagent.

Parameter Recommended Range Rationale
pH 7.5 - 8.5Maximizes cysteine thiolate formation while minimizing lysine reactivity.[1][2]
Temperature 4°C to Room TemperatureBalances reaction rate with protein stability and specificity.[9]
Molar Excess of Reagent 5-20x over proteinEnsures efficient labeling while minimizing off-target effects.
Reaction Time 30 min - 2 hoursTypically sufficient for complete labeling; should be optimized for each protein.

Experimental Protocols

Protocol 1: pH Optimization for Cysteine Labeling

This protocol provides a framework for determining the optimal pH for labeling your specific protein of interest.

G start Prepare Protein Stock setup Set Up Parallel Reactions (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0) start->setup add_reagent Add this compound (10x molar excess) setup->add_reagent incubate Incubate at RT for 1 hour add_reagent->incubate quench Quench Reaction (e.g., with excess β-mercaptoethanol) incubate->quench analyze Analyze by Mass Spectrometry (Intact protein or peptide mapping) quench->analyze determine_optimal Determine pH with Highest Cysteine Labeling and Lowest Off-Target Modification analyze->determine_optimal

Caption: Workflow for pH optimization of cysteine labeling.

Step-by-Step Methodology:

  • Protein Preparation:

    • Ensure your purified protein is in a buffer free of nucleophiles. If reducing agents were used, they must be removed by dialysis, desalting column, or buffer exchange.

    • Prepare a stock solution of your protein at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup:

    • Prepare a series of reaction buffers at different pH values (e.g., 100 mM sodium phosphate at pH 7.0, 7.5, 8.0, 8.5, and 9.0).

    • In separate microcentrifuge tubes, aliquot your protein and add the different pH buffers to a final protein concentration of ~10-20 µM.

  • Labeling Reaction:

    • Prepare a fresh stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.

    • Add a 10-fold molar excess of the labeling reagent to each reaction tube.

    • Incubate the reactions for a set time, for example, 1 hour at room temperature, with gentle mixing.

  • Quenching:

    • Stop the reaction by adding a quenching reagent that will react with the excess this compound. A final concentration of 10-20 mM β-mercaptoethanol or DTT is effective.

  • Analysis:

    • Analyze the samples by LC-MS to determine the extent of labeling on the intact protein.

    • For more detailed analysis, digest the protein with a protease (e.g., trypsin) and perform peptide mapping by LC-MS/MS to identify the specific sites of modification. This will confirm cysteine labeling and identify any off-target modifications.

  • Evaluation:

    • Compare the results across the different pH conditions to identify the pH that provides the highest level of specific cysteine modification with the lowest level of non-specific labeling.

References

  • Protein labeling and tethering kit (cysteine) Protocol. (n.d.). LUMICKS Store. Retrieved from [Link]

  • In protein cysteine labeling for EPR, are there specific buffers, salts or pH values that are most optimal? (2015, January 29). ResearchGate. Retrieved from [Link]

  • Reactivity of cysteines. (A) The protonation of a protein cysteine is a... (n.d.). ResearchGate. Retrieved from [Link]

  • Raines, R. T., et al. (2022). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 23(15), e202200258. Retrieved from [Link]

  • Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection. (2011). Journal of Visualized Experiments, (57), 3221. Retrieved from [Link]

  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (2015). Antioxidants & Redox Signaling, 22(8), 694–705. Retrieved from [Link]

  • Efficient Site-Specific Labeling of Proteins via Cysteines. (2008). Journal of Visualized Experiments, (15), 738. Retrieved from [Link]

  • Thiol Alkylation below Neutral pH. (2020, July 26). bioRxiv. Retrieved from [Link]

  • Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. (2016). Chemical Science, 7(5), 3810–3814. Retrieved from [Link]

  • Programmable Site-Selectivity: pH-Modulated Triazine-Thiol Exchange for Site- and Chemoselective Cysteine Labelling. (2022). ChemRxiv. Retrieved from [Link]

  • Fluorescent labeling of specific cysteine residues using CyMPL. (2012). Journal of Visualized Experiments, (68), e4207. Retrieved from [Link]

  • Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. (2016). Journal of Chemical Theory and Computation, 12(11), 5608–5615. Retrieved from [Link]

  • Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. (2016). Chemical Science, 7(5), 3810–3814. Retrieved from [Link]

  • Intuition for pKa of thiol group (cysteine) - UW*rld problem. (2023, July 2). Reddit. Retrieved from [Link]

  • Understanding the p K a of Redox Cysteines: The Key Role of Hydrogen Bonding. (2013). Antioxidants & Redox Signaling, 18(1), 93–115. Retrieved from [Link]

  • Cysteine Reactivity Across the Sub-Cellular Universe. (2018). Frontiers in Chemistry, 6, 513. Retrieved from [Link]

  • Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. (2021). Analytical Biochemistry, 619, 114137. Retrieved from [Link]

  • Programmable Site-Selectivity: pH-Modulated Triazine–Thiol Exchange for Site- and Chemoselective Cysteine Labeling. (2022). Journal of the American Chemical Society, 144(41), 19046–19055. Retrieved from [Link]

  • Influence of Peptide Dipoles and Hydrogen Bonds on Reactive Cysteine pKa Values in Fission Yeast DJ-1. (2012). FEBS Journal, 279(21), 4065–4075. Retrieved from [Link]

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2012). Journal of Chromatography B, 903, 138–144. Retrieved from [Link]

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2012). ResearchGate. Retrieved from [Link]

  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (2009). Current Protocols in Protein Science, Chapter 19, Unit 19.8. Retrieved from [Link]

  • Introduction to approaches and tools for the evaluation of protein cysteine oxidation. (2019). Redox Biology, 23, 101136. Retrieved from [Link]

  • 3.1: Amino Acids and Peptides. (2023, January 6). Biology LibreTexts. Retrieved from [Link]

  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. (2017). Journal of the American Society for Mass Spectrometry, 28(5), 779–793. Retrieved from [Link]

  • pH-Induced Protonation of Lysine in Aqueous Solution Causes Chemical Shifts in X-ray Photoelectron Spectroscopy. (2019). ResearchGate. Retrieved from [Link]

  • Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. (2021). Polymers, 13(11), 1736. Retrieved from [Link]

  • Amino Acid at pH 7.4 Question. (2019, May 24). Reddit. Retrieved from [Link]

  • Amino acid derivative and bromoacetyl modified peptides. (1992). Google Patents.
  • Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. (2019). Organic Letters, 21(15), 5977–5980. Retrieved from [Link]

  • Mechanisms and consequences of protein cysteine oxidation: the role of the initial short-lived intermediates. (2020). Essays in Biochemistry, 64(1), 55–66. Retrieved from [Link]

Sources

Technical Support Center: Monitoring 1-(Bromoacetyl)indoline Labeling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for monitoring the progress of labeling reactions involving 1-(Bromoacetyl)indoline. The methodologies and troubleshooting advice herein are designed to ensure experimental success through robust analytical monitoring.

Introduction: The Critical Role of Reaction Monitoring

Covalent labeling with reagents like this compound, which typically targets nucleophilic residues such as cysteine, is a cornerstone of chemical biology and drug development. The success of these experiments hinges on achieving a specific degree of labeling. Insufficient labeling leads to weak signals or low yields, while excessive labeling can cause loss of protein function, aggregation, or insolubility.[1][2] Therefore, real-time or quasi-real-time monitoring is not just a quality control step but an essential part of protocol optimization. This guide will walk you through the most effective techniques to track your reaction, interpret the results, and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What am I looking for when I monitor the reaction? A: Primarily, you are tracking the consumption of your starting materials (the protein/molecule to be labeled and the this compound reagent) and the formation of the new, labeled product. An ideal reaction shows a gradual decrease in starting materials and a corresponding increase in the product over time.[3][4]

Q2: How often should I take a time point? A: This is highly dependent on the reaction kinetics. For a new reaction, it's wise to take frequent time points early on (e.g., t=0, 5 min, 15 min, 30 min, 1 hr, 2 hr) to establish a rate profile.[3] Once the approximate reaction time is known, you can reduce the frequency.

Q3: What are the primary techniques for monitoring these reactions? A: The most common and accessible techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] The choice depends on the nature of your target molecule (e.g., small molecule vs. large protein) and the equipment available.

Q4: Can I monitor the reaction without chromatography? A: In some specific cases, yes. If the label itself is fluorescent, you might use techniques like fluorescence polarization to monitor the reaction.[7] However, these methods are less common for bromoacetyl derivatives and provide less detailed information than chromatography. For most applications, a separation-based technique is necessary for unambiguous results.

Core Monitoring Techniques: Protocols and Interpretations

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective method for monitoring reactions with small molecules or peptides.[4] It works by separating compounds based on their polarity.

  • Prepare the Chamber: Line a TLC chamber with filter paper and add your chosen solvent system to a depth of about 0.5 cm. Close the lid and allow the chamber to saturate for at least 10-15 minutes. This ensures a uniform solvent vapor environment, leading to reproducible results.

  • Select a Solvent System: The key is to find a solvent system where the starting material and product have different Retention Factor (Rf) values. A good starting point for indoline derivatives is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[8] Aim for an Rf of 0.3-0.4 for your starting material to allow room for the product to move.[9]

  • Spot the Plate: Using a pencil, gently draw a baseline on the silica plate about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[3][9]

    • Lane 1 (SM): Spot a dilute solution of your unlabeled molecule.

    • Lane 2 (Co): Spot the starting material first, then, using the same capillary, carefully spot the reaction mixture directly on top of it. The co-spot is crucial for confirming identities when Rf values are very close.[9]

    • Lane 3 (Rxn): Spot a small aliquot of your reaction mixture.

  • Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots.

    • UV Light: Indoline derivatives are often UV-active. View the plate under a 254 nm UV lamp and circle any dark spots.[4][8]

    • Staining: If spots are not UV-active, use a chemical stain. A potassium permanganate (KMnO₄) or p-anisaldehyde stain can be effective for many organic molecules.[8]

  • t=0: You should see a strong spot in the "SM" lane and a corresponding spot in the "Rxn" lane.

  • As the reaction proceeds: The intensity of the starting material spot in the "Rxn" lane will decrease. A new spot, corresponding to your labeled product, will appear. The product is typically more polar (lower Rf) or less polar (higher Rf) than the starting material depending on the overall change in the molecule's properties.

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.[3]

HPLC and LC-MS Analysis

For high-resolution analysis, especially for complex mixtures or large biomolecules like proteins, HPLC and LC-MS are the methods of choice.[10] HPLC separates components based on their interaction with a stationary phase, while LC-MS adds the dimension of mass, allowing for definitive identification of reactants and products.[5][6]

ParameterGuideline for Protein Labeling AnalysisRationale
Column Choice Reversed-phase (e.g., C4, C8, C18) with wide pores (≥300 Å).[11]Wide pores are necessary to allow large protein molecules to access the stationary phase for effective separation. Shorter alkyl chains (C4, C8) are often better for very large or hydrophobic proteins.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.Acidic mobile phases ensure proteins are protonated, leading to sharper peaks. Formic acid is preferred for MS compatibility.[12]
Mobile Phase B Acetonitrile (ACN) with 0.1% TFA or 0.1% Formic Acid.ACN is a common organic solvent that effectively elutes proteins from the reversed-phase column.
Detection UV detector at 280 nm (for protein backbone) and a wavelength specific to your indoline label if it has a unique absorbance. Mass Spectrometry (MS) for mass confirmation.280 nm allows for general protein detection. MS provides the exact mass, confirming covalent modification.[5][13]

A typical workflow involves injecting aliquots of the reaction mixture at different time points and observing the change in the chromatogram.

G cluster_0 Time Point Sampling cluster_1 Analysis cluster_2 Interpretation T0 t = 0 min (Unlabeled Protein) Quench Quench Reaction (e.g., add acid, freeze) T0->Quench T1 t = 30 min T1->Quench T2 t = 2 hr T2->Quench Tn t = final Tn->Quench Inject Inject onto HPLC/LC-MS Quench->Inject Analyze Analyze Chromatogram & Mass Spectra Inject->Analyze Peak_Shift Observe shift from unlabeled to labeled protein peak Analyze->Peak_Shift Mass_Confirm Confirm mass increase (Mass of this compound - HBr) Peak_Shift->Mass_Confirm Quantify Quantify peak areas to determine % completion Mass_Confirm->Quantify

  • t=0: The chromatogram will show a major peak corresponding to your unlabeled protein with its expected mass.

  • As the reaction proceeds: The peak for the unlabeled protein will decrease in area, and a new peak (often eluting slightly later due to increased hydrophobicity) will appear.

  • Mass Confirmation: The mass of this new peak should correspond to the mass of your initial protein plus the mass of the acetyl-indoline fragment.

    • Mass of this compound = ~240.1 g/mol

    • Mass of HBr = ~80.9 g/mol

    • Expected Mass Shift = Mass of Protein + ~159.2 Da

  • Reaction Completion: The reaction can be considered complete when the peak corresponding to the unlabeled protein is gone, or the ratio of labeled to unlabeled protein becomes static.

Troubleshooting Guide

Q: My TLC shows the starting material spot is unchanged, even after several hours. What's wrong? A: This indicates the reaction has not started.

  • Cause 1: Reagent Inactivity. The this compound may have hydrolyzed. This reagent is sensitive to moisture.

    • Solution: Use a fresh bottle of the reagent or one that has been properly stored in a desiccator.

  • Cause 2: Incorrect pH. The nucleophilicity of target residues like cysteine is highly pH-dependent. The thiol group needs to be deprotonated (thiolate) to be reactive.[14]

    • Solution: Ensure your reaction buffer pH is appropriate, typically between 7.5 and 8.5 for cysteine alkylation. Verify the pH of your buffer.

  • Cause 3: Inaccessible Target Site. The residue you are trying to label may be buried within the protein's tertiary structure.

    • Solution: Consider adding a mild denaturant (e.g., low concentrations of urea or guanidine HCl) if your protein's function is not required post-labeling.

Q: I see multiple new spots/peaks in my analysis. What do they mean? A: This suggests side reactions or multiple labeling events.

  • Cause 1: Multiple Reactive Sites. Your protein may have more than one accessible cysteine or other highly nucleophilic residue (like lysine at high pH).[14]

    • Solution: Use LC-MS/MS to identify the sites of modification.[5][13] If site-selectivity is desired, you may need to use protein engineering (mutating unwanted reactive sites) or adjust reaction conditions (e.g., lower the molar excess of the labeling reagent).[15]

  • Cause 2: Reagent Hydrolysis. The bromoacetyl group can be hydrolyzed by water to a hydroxyacetyl group, creating a reactive byproduct.

    • Solution: Ensure you are using anhydrous solvents if possible and minimize reaction times. Analyze the reagent itself by HPLC to check for impurities.

  • Cause 3: Protein Degradation. If reaction conditions are harsh (e.g., prolonged incubation at high temperature or extreme pH), the protein itself may be degrading.

    • Solution: Include protease inhibitors in your reaction mixture and run the reaction at a lower temperature (e.g., 4°C or room temperature).[16]

Q: The reaction starts but seems to stop before all the starting material is consumed. Why? A: This points to a stalled reaction.

  • Cause 1: Reagent Degradation. The this compound may be hydrolyzing over the course of the reaction, effectively lowering its concentration.

    • Solution: Try adding the labeling reagent in portions over the reaction time instead of all at once.

  • Cause 2: Change in pH. Some reactions can cause a drift in the buffer pH, moving it out of the optimal range for the reaction.

    • Solution: Use a buffer with a higher buffering capacity and re-check the pH at the end of the reaction.

  • Cause 3: Product Inhibition. While less common, it's possible the labeled product is interfering with the reaction.

    • Solution: This is harder to diagnose but may require altering the reaction concentration or purification strategy.

G cluster_check Initial Checks cluster_solution Potential Solutions Start Problem: Reaction is Incomplete Check_Reagent Is the labeling reagent active? (Check for hydrolysis) Start->Check_Reagent Check_pH Is the reaction pH optimal? (e.g., 7.5-8.5 for Cys) Start->Check_pH Check_Stoichiometry Is molar excess of label sufficient? (Typically 5-20 fold) Start->Check_Stoichiometry Sol_Reagent Use fresh reagent; Add in portions Check_Reagent->Sol_Reagent Sol_pH Verify buffer pH; Use stronger buffer Check_pH->Sol_pH Sol_Stoichiometry Increase molar excess of label Check_Stoichiometry->Sol_Stoichiometry Sol_TimeTemp Increase reaction time or temperature Sol_Reagent->Sol_TimeTemp Sol_pH->Sol_TimeTemp Sol_Stoichiometry->Sol_TimeTemp

References

  • Silva, J. C. C., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. National Institutes of Health (NIH). Available at: [Link]

  • Gehringer, M., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. National Institutes of Health (NIH). Available at: [Link]

  • Trieu, V. N., et al. (2010). Utilization of LC-MS/MS Analyses to Identify Site-Specific Chemical Protein Adducts In Vitro. JoVE. Available at: [Link]

  • Letzel, T. (2011). Chapter 9: LC-MS for the Identification of Post-Translational Modifications of Proteins. The Royal Society of Chemistry. Available at: [Link]

  • García-Reyes, B., et al. (2020). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry. Available at: [Link]

  • G-Biosciences. (2015). How To Determine Degree of Protein Labeling. G-Biosciences. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. University of Rochester. Available at: [Link]

  • Washington State University. Monitoring Reactions by TLC. Washington State University. Available at: [Link]

  • Molecular Devices. Optimizing the labeling of proteins. Molecular Devices. Available at: [Link]

  • Abberior Instruments. Degree of labeling (DOL) step by step. Abberior Instruments. Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. LibreTexts. Available at: [Link]

  • University of California, Los Angeles. Thin Layer Chromatography. UCLA. Available at: [Link]

  • Element Lab Solutions. Optimising HPLC Columns for Intact Protein Analysis. Element. Available at: [Link]

  • Bio-Rad Laboratories. ReadyPrep™ Reduction-Alkylation Kit Instruction Manual. Bio-Rad. Available at: [Link]

  • SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Wu, G. (2014). Analysis of amino acid composition in proteins of animal tissues and foods as pre-column o-phthaldialdehyde derivatives by HPLC with fluorescence detection. PubMed. Available at: [Link]

  • Lookhart, G. L., & Jones, B. L. (1985). High Performance Liquid Chromatography Analysis of Amino Acids at the Picomole Level. Cereal Chemistry. Available at: [Link]

  • Bio-Techne. Western Blot Troubleshooting Guide. Bio-Techne. Available at: [Link]

  • Chimia. View of Monitoring Labeling Reactions Using Fluorescence Polarization. Chimia. Available at: [Link]

Sources

Preventing hydrolysis of 1-(Bromoacetyl)indoline during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Bromoacetyl)indoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this reactive reagent and preventing its primary degradation pathway: hydrolysis. As a bifunctional molecule containing an α-bromo ketone moiety, this compound is a valuable building block in medicinal chemistry, particularly for creating covalent inhibitors and complex heterocyclic structures.[1][2][3] However, its high electrophilicity makes it highly susceptible to degradation by water, which can compromise experimental outcomes. This resource provides in-depth answers, troubleshooting workflows, and validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so susceptible to hydrolysis?

This compound is an organic compound featuring an indoline core acylated with a bromoacetyl group.[1][4][5] Its reactivity stems from the electronic properties of the bromoacetyl moiety. Structurally, it is an α-haloketone. The carbonyl carbon is highly electrophilic (electron-deficient) due to the strong electron-withdrawing inductive effects of both the adjacent carbonyl oxygen and the α-bromine atom.[6][7][8] This significant partial positive charge on the carbonyl carbon makes it an excellent target for nucleophiles, with water being a common, albeit weak, nucleophile present in many experimental settings. This reactivity is analogous to that of acyl halides, which are known to hydrolyze readily.[6][9][10]

Q2: What is the chemical mechanism of this compound hydrolysis?

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon. This forms a transient tetrahedral alkoxide intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to a solvent molecule (another water molecule).

  • Leaving Group Elimination: The carbonyl double bond reforms, leading to the elimination of the bromide ion (Br⁻) as a leaving group.

  • Final Product: The final product is 1-(hydroxyacetyl)indoline and hydrobromic acid (HBr).

Under basic conditions, the mechanism is accelerated because the hydroxide ion (OH⁻) is a much stronger nucleophile than water.[10]

Caption: Mechanism of this compound Hydrolysis.

Q3: What are the primary factors that accelerate hydrolysis?

Several factors can significantly increase the rate of hydrolysis:

  • Presence of Water: This is the most critical factor. Even trace amounts of moisture in solvents, reagents, or on glassware can lead to significant degradation.

  • Basic pH: Alkaline conditions generate hydroxide ions (OH⁻), which are far more potent nucleophiles than neutral water, dramatically accelerating the rate of hydrolysis.[10]

  • Elevated Temperature: Higher temperatures increase the kinetic energy of molecules, providing the necessary activation energy for the hydrolysis reaction to occur more rapidly.[11]

  • Polar Protic Solvents: Solvents like water, methanol, or ethanol can participate in and stabilize the transition state of the hydrolysis reaction, thereby speeding it up.

Troubleshooting Guide

Problem: My reaction yield is low, and I see an unexpected, more polar spot on my TLC plate. I suspect hydrolysis.

Q: How can I confirm that the byproduct is from hydrolysis?

A: Your observation of a more polar spot on TLC is a strong indicator of hydrolysis. The product, 1-(hydroxyacetyl)indoline, contains a hydroxyl (-OH) group, making it significantly more polar than the starting material.

Analytical Confirmation Steps:

  • Co-spotting on TLC: Run a TLC plate spotting your starting material, your reaction mixture, and a co-spot of both. The new, lower Rf spot is likely the hydrolyzed product. To confirm, you can intentionally hydrolyze a small sample of your starting material by adding a drop of water (or dilute base) and warming it gently, then run it on the same TLC plate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a definitive method. The hydrolyzed product will have a distinct mass.

    • This compound (C₁₀H₁₀BrNO): Molecular Weight ≈ 240.11 g/mol .[12] You would look for m/z peaks corresponding to [M+H]⁺ at ~240.0/242.0 (characteristic isotopic pattern for bromine).

    • 1-(Hydroxyacetyl)indoline (C₁₀H₁₁NO₂): Molecular Weight ≈ 177.19 g/mol . You would look for an m/z peak corresponding to [M+H]⁺ at ~178.2.

  • Proton NMR (¹H NMR): If you can isolate the byproduct, the ¹H NMR spectrum will show the disappearance of the singlet for the -COCH₂Br protons and the appearance of a new singlet for the -COCH₂OH protons, along with a broad singlet for the new -OH proton.

Problem: How can I rigorously exclude water from my experiment?

A: Preventing water contamination requires a systematic and meticulous approach to your experimental setup.

Area of Concern Standard Protocol Expert-Level Protocol
Glassware Wash and dry in an oven.Oven-dry all glassware (flasks, stir bars, funnels) at >120°C for at least 4 hours and allow to cool in a desiccator or assemble hot and cool under a stream of inert gas (N₂ or Ar).[13]
Solvents Use a new, sealed bottle of anhydrous solvent.Use solvent from a dedicated solvent purification system (SPS) or freshly distill from an appropriate drying agent (e.g., CaH₂ for dichloromethane, Na/benzophenone for THF). Store over molecular sieves.
Reagents Use reagents as supplied.Ensure all other reagents are anhydrous. If using a base like triethylamine, consider distilling it before use. Solid reagents should be dried in a vacuum oven if their stability permits.
Atmosphere Perform the reaction in a fume hood.Assemble the reaction apparatus under a positive pressure of an inert gas (N₂ or Ar) using a Schlenk line or manifold. Use rubber septa for reagent additions via syringe.[13]
Storage Store this compound at room temperature.Store the reagent tightly sealed, with parafilm, at the recommended temperature (often refrigerated at 2-8°C), and in a desiccator to protect from atmospheric moisture.[13]
Problem: What are the optimal reaction conditions to minimize hydrolysis?

A: Controlling the reaction environment is key to preserving the integrity of this compound.

  • Temperature Control: Perform the reaction at a low temperature. Cooling the reaction mixture to 0°C (ice bath) or even -78°C (dry ice/acetone bath) before and during the addition of this compound is highly recommended.[13] Maintain this low temperature for a period post-addition before slowly allowing the reaction to warm to room temperature if required.

  • pH Management: Avoid basic conditions at all costs. If your reaction requires a base to scavenge the HBr byproduct, use a non-nucleophilic, hindered organic base like triethylamine or diisopropylethylamine (DIPEA). Do not use inorganic bases like NaOH, KOH, or carbonates, as these will readily hydrolyze the reagent. The reaction is most stable in a neutral to slightly acidic medium.

  • Order of Addition: Add the this compound solution dropwise to the reaction mixture containing your substrate and any other reagents. This keeps the instantaneous concentration of the reactive electrophile low, minimizing the chance of it reacting with trace water.[13]

Validated Experimental Protocols

Protocol 1: General Procedure for Acylation while Minimizing Hydrolysis

This protocol provides a general framework for using this compound as an acylating agent.

  • Apparatus Setup (Day Before):

    • Place a round-bottom flask, magnetic stir bar, and addition funnel in an oven at >120°C overnight.

    • Assemble the glassware hot from the oven and immediately place it under a positive pressure of dry nitrogen or argon. Allow to cool completely.

  • Reagent Preparation:

    • In the reaction flask, dissolve your substrate (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in anhydrous solvent (e.g., Dichloromethane, THF).

    • Cool the flask to 0°C using an ice-water bath.

    • In a separate dry flask, dissolve this compound (1.1 equivalents) in a small amount of the same anhydrous solvent and load it into the addition funnel.

  • Reaction Execution:

    • Add the this compound solution dropwise from the addition funnel to the cooled, stirring reaction mixture over 30-60 minutes.

    • Maintain the cold temperature during the addition.

    • After the addition is complete, let the reaction stir at 0°C for an additional 30-60 minutes.

  • Monitoring and Workup:

    • Monitor the reaction's progress using TLC (see Protocol 2).

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Sources

Technical Support Center: Purification Strategies for Proteins Labeled with 1-(Bromoacetyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Bromoacetyl)indoline and related electrophilic probes. This guide provides in-depth, experience-driven advice for purifying your labeled protein of interest, focusing on troubleshooting common issues to ensure the success of your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the labeling reaction and subsequent purification workflow.

Q1: What is the reaction mechanism of this compound, and which amino acid residues does it target?

This compound is an electrophilic probe that primarily targets nucleophilic amino acid residues on a protein's surface. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic side chain from the protein attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable, covalent thioether or alkyl-amino bond.[1]

The primary targets, in order of typical reactivity, are:

  • Cysteine (Thiol group): The deprotonated thiol (thiolate) of a cysteine residue is highly nucleophilic and the most common target for bromoacetyl groups.[2][3] This reaction is highly efficient and forms a very stable thioether bond.[1]

  • Histidine (Imidazole ring): The imidazole side chain of histidine can be alkylated, particularly at pH values above 6.[3]

  • Lysine (ε-amino group): The primary amine on the lysine side chain can react, but this is generally slower and requires a higher pH (>8.5-9.0) to ensure the amine is sufficiently deprotonated and nucleophilic.[3][4]

  • Methionine (Thioether side chain): The sulfur atom in methionine can be alkylated, though this is often a slower side reaction.[3]

Q2: Why is removing the unreacted probe critical, and what is the most straightforward method to do so?

Removing the unreacted this compound probe is absolutely critical for several reasons:

  • Prevents Downstream Interference: The unreacted probe is still reactive and can modify other reagents or proteins in your downstream assays (e.g., antibodies, enzymes), leading to artifacts and false positives.

  • Ensures Accurate Quantification: Excess probe can interfere with protein quantification methods (e.g., A280 readings) and characterization techniques.

  • Improves Signal-to-Noise: In applications like cellular imaging or activity-based protein profiling (ABPP), unbound probe contributes to high background noise, obscuring the specific signal from your labeled protein.[5]

The most common and effective method for removing small molecule reagents like unreacted probes is size exclusion chromatography (SEC) , often in a spin-column format (also known as a desalting column).[6][7] This technique rapidly separates the large, labeled protein from the small, unreacted probe based on molecular weight.[7] Dialysis is another option but is significantly more time-consuming.[6]

Q3: How do I confirm that my protein has been successfully labeled?

Confirmation of covalent labeling is a crucial validation step. The gold-standard method is mass spectrometry (MS) .[5][8]

  • Intact Protein Analysis (Top-Down MS): Analyzing the intact protein will show a specific mass shift corresponding to the addition of the this compound moiety (minus the bromine leaving group). The bromoacetyl group itself has a characteristic isotopic pattern due to the presence of bromine isotopes (79Br and 81Br) in a nearly 1:1 ratio, which can be a key indicator of successful labeling if the bromine is retained in a side product.[8] However, after successful covalent attachment, the bromine is lost. The mass of the acetyl-indoline group added to the protein will be a single peak.

  • Peptide Mapping (Bottom-Up MS): This is the most common approach. The labeled protein is digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS.[1] This not only confirms the mass addition but can also pinpoint the exact amino acid residue that was modified.[1]

A simpler, less definitive method is to use SDS-PAGE if the probe contains a fluorescent tag. A fluorescent band at the correct molecular weight for your protein, which is absent in the unlabeled control, suggests successful labeling.[9]

Part 2: Troubleshooting Guide for Purification

This section provides solutions to specific problems you may encounter during the purification of your labeled protein.

Problem 1: Low or No Labeling Efficiency

Q: I've run my labeling reaction, but after purification and analysis (MS or gel), I see very little or no labeled protein. What went wrong?

This is a common issue that can almost always be traced back to the reaction conditions or the state of the protein itself.

Root Causes & Solutions:

  • Suboptimal pH: The reactivity of nucleophilic amino acids is highly pH-dependent.[3]

    • The Science: Cysteine's thiol group (pKa ~8.3-8.6) must be deprotonated to the more nucleophilic thiolate form (S⁻) to react efficiently.[3] At acidic or neutral pH, the thiol (S-H) is protonated and a poor nucleophile.

    • Solution: For cysteine labeling, perform the reaction in a buffer with a pH of 7.5-8.5 .[1][3] Be cautious, as pH > 9.0 can promote side reactions with lysine and increase probe hydrolysis.[3][4]

  • Presence of Interfering Nucleophiles: Your buffer may contain components that compete with your protein for the probe.

    • The Science: Common buffer components like Tris (contains a primary amine) or additives like DTT and β-mercaptoethanol (contain thiols) are themselves nucleophiles and will react with and consume your this compound probe.[6][10]

    • Solution: Before labeling, exchange your protein into a non-nucleophilic buffer such as HEPES or phosphate-buffered saline (PBS) .[6][11] Ensure any reducing agents used to keep cysteines reduced are removed immediately before adding the probe.[6]

  • Inaccessible or Oxidized Target Residue: The target cysteine may be buried within the protein's structure or oxidized.

    • The Science: For a reaction to occur, the probe must be able to physically access the target residue.[10] Furthermore, cysteine residues can readily oxidize to form disulfide bonds (cystine), which are not reactive towards bromoacetyl groups.[6]

    • Solution:

      • Pre-reduction: Treat your protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to labeling. TCEP is often preferred over DTT as it is less likely to interfere with subsequent reactions. Crucially, you must remove the TCEP before adding the bromoacetyl probe. [6] This is typically done with a desalting column.

      • Partial Denaturation (Use with Caution): For buried residues, using a mild denaturant (e.g., 0.1-1 M Urea or Guanidinium Chloride) might expose the target site. This requires careful optimization to avoid irreversible unfolding.[6]

G start Start: Low Labeling Efficiency check_ph Is reaction pH 7.5-8.5? start->check_ph check_buffer Buffer contains Tris or thiols? check_ph->check_buffer Yes adjust_ph Action: Adjust pH to 7.5-8.5 using HEPES or Phosphate buffer. check_ph->adjust_ph No check_cys Is target Cys accessible/reduced? check_buffer->check_cys No exchange_buffer Action: Buffer exchange into HEPES or PBS via desalting column. check_buffer->exchange_buffer Yes reduce_protein Action: Pre-reduce with TCEP, then remove TCEP before labeling. check_cys->reduce_protein No/Unsure end_ok Result: Improved Labeling check_cys->end_ok Yes adjust_ph->check_buffer exchange_buffer->check_cys reduce_protein->end_ok

Problem 2: Protein Precipitation After Labeling or Purification

Q: My protein was soluble initially, but it precipitated out of solution after I added the probe or during the purification step. How can I prevent this?

Protein precipitation or aggregation is a sign of instability, which can be induced by the labeling process itself or by the buffer conditions.

Root Causes & Solutions:

  • Change in Protein pI: Covalent modification can alter the protein's surface charge.

    • The Science: Labeling a positively charged lysine residue neutralizes its charge, while labeling a neutral cysteine does not significantly alter it. This modification changes the protein's overall isoelectric point (pI). If the buffer pH is close to the new pI of the labeled protein, its net charge will be near zero, reducing repulsion between molecules and causing aggregation and precipitation.[12]

    • Solution:

      • Adjust Buffer pH: After labeling, perform purification and storage in a buffer that is at least 1 pH unit away from the theoretical pI of the modified protein.

      • Increase Ionic Strength: Adding salt (e.g., 150-300 mM NaCl) to the buffer can increase solubility by shielding surface charges.

  • Excessive Labeling (Over-modification): Too many modifications can compromise protein structure.

    • The Science: Each modification adds a chemical group that can disrupt local secondary structure or introduce hydrophobic patches, leading to unfolding and aggregation.[10]

    • Solution: Optimize the molar excess of the probe. Do not assume more is better. Start with a lower molar ratio (e.g., 5-fold molar excess of probe-to-protein) and titrate up. The goal is stoichiometric (1:1) labeling, not maximal labeling, unless desired.[12]

  • Hydrolysis of the Probe: The bromoacetyl group is susceptible to hydrolysis.

    • The Science: In aqueous buffers, especially at higher pH, the bromoacetyl moiety can be hydrolyzed, creating bromoacetic acid and potentially other reactive species. This can lead to non-specific modifications or changes in the solution that promote precipitation.[2]

    • Solution: Always prepare the stock solution of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[6][10] Minimize the reaction time to what is necessary for labeling to reduce the window for hydrolysis.

Problem 3: Non-Specific or Off-Target Labeling

Q: My mass spectrometry results show that multiple residues are labeled, but I was only targeting a single reactive cysteine. How can I improve specificity?

Achieving site-selectivity is key to many experiments. Off-target labeling clouds the interpretation of results.

Root Causes & Solutions:

  • Reaction pH is Too High: Alkaline conditions deprotonate other nucleophiles.

    • The Science: As discussed, pH > 8.5 significantly increases the reactivity of lysine's ε-amino group, leading to off-target labeling.[3] Histidine reactivity also increases with pH.[2]

    • Solution: Carefully control the pH. A pH of 7.5 is often a good compromise that favors cysteine reactivity while keeping lysine reactivity to a minimum.[1][3] If off-target labeling persists, try lowering the pH towards 7.0, but be aware this will also slow the desired reaction with cysteine.[4]

  • Molar Excess of Probe is Too High: High probe concentration drives less favorable reactions.

    • The Science: Reaction kinetics are concentration-dependent. A very high concentration of the bromoacetyl probe can force reactions with less nucleophilic residues like lysine or methionine, even under suboptimal pH conditions.

    • Solution: Perform a titration experiment. Test a range of molar excess values (e.g., 1:1, 5:1, 10:1, 20:1 probe:protein) and analyze the products by MS to find the lowest ratio that provides sufficient on-target labeling with minimal off-target modification.

ParameterRecommendation for Cysteine-Specific LabelingRationale
pH 7.5 - 8.5Maximizes cysteine nucleophilicity while minimizing lysine reactivity.[1][3]
Buffer Type HEPES, Phosphate (PBS)Non-nucleophilic; avoids consuming the reactive probe.[6][11]
Additives Avoid Tris, DTT, BME during reactionThese are nucleophiles that will compete with the protein for the label.[10]
Probe Molar Excess 5- to 20-foldA starting point for optimization; balances efficiency with specificity.[12]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can increase specificity by slowing side reactions.
Reaction Time 1 - 4 hoursMust be optimized empirically for each specific protein.

Table 1. Recommended Starting Conditions for Cysteine-Specific Protein Labeling.

Part 3: Key Experimental Protocols

Protocol 1: Standard Protein Labeling Workflow

This protocol provides a general framework. Optimal conditions must be determined empirically for each protein.

  • Protein Preparation: a. Start with a purified protein solution at a known concentration (e.g., 1-5 mg/mL). b. Buffer Exchange: Exchange the protein into a labeling buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.8). This is a critical step to remove interfering substances.[6][10] A desalting spin column is ideal for this. c. (Optional) Reduction: If targeting cysteine, add 2-5 fold molar excess of TCEP, incubate for 30 minutes at room temperature. d. Removal of Reducing Agent: Immediately before labeling, remove the TCEP using a desalting spin column, eluting into fresh, degassed labeling buffer.[6] This step is mandatory to prevent TCEP from reacting with your probe.

  • Labeling Reaction: a. Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO. Prepare this fresh immediately before use.[10] b. Add the desired molar excess (e.g., 10x) of the probe stock solution to the protein solution while gently vortexing. The final DMSO concentration should ideally be below 5% (v/v) to avoid protein denaturation. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction: a. Add a small molecule thiol like β-mercaptoethanol or L-cysteine to a final concentration of ~20 mM to quench any unreacted probe.[6] b. Incubate for 15-30 minutes.

  • Purification of Labeled Protein: a. Removal of Excess Probe and Quenching Agent: The primary purification step is to separate the labeled protein from all small-molecule contaminants. b. Pass the quenched reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired final storage buffer (e.g., PBS, pH 7.4).[6] c. Collect the fractions containing the protein (typically the first to elute). d. Confirm protein concentration and recovery using a BCA or Bradford assay.

  • Validation and Storage: a. Validation: Analyze a small aliquot of the purified protein by mass spectrometry to confirm labeling and determine efficiency.[5] b. Storage: Store the purified, labeled protein under conditions optimal for its stability, typically at -80°C.

G cluster_prep 1. Protein Preparation cluster_react 2. Labeling Reaction cluster_purify 3. Purification & Validation p1 Purified Protein p2 Buffer Exchange (to HEPES/PBS, pH 7.8) p1->p2 p3 (Optional) Reduce with TCEP p2->p3 p4 Remove TCEP (Desalting Column) p3->p4 r1 Add fresh this compound (in DMSO) p4->r1 r2 Incubate (2h RT or O/N 4°C) r1->r2 q1 Quench with L-Cysteine r2->q1 q2 Purify via Desalting Column (remove excess probe) q1->q2 v1 Validate (Mass Spec) q2->v1 s1 Store (-80°C) v1->s1

References
  • BenchChem. (2025). Confirming Peptide Bromoacetylation: A Comparative Guide to Mass Spectrometry Analysis.
  • BenchChem. (2025). Troubleshooting low Acrylodan labeling efficiency.
  • Thermo Fisher Scientific.
  • BenchChem. (2025).
  • van der Wijk, T., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. ACS Chemical Biology. [Link]

  • BenchChem.
  • Molecular Devices. Optimizing the labeling of proteins.
  • BenchChem. (2025). Application Notes and Protocols for Protein Labeling with N-(9-acridinyl)-2-bromoacetamide.
  • Parker, C. G., & Cravatt, B. F. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Cell. [Link]

  • Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry. [Link]

  • BenchChem. (2025). A Comparative Guide to Site-Selective Protein Modification: Bromoacetyl Chloride vs.
  • Bio-Rad Laboratories. Removal of Interfering Substances. [Link]

Sources

Addressing non-specific binding of 1-(Bromoacetyl)indoline in cell lysates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing covalent probes. This guide provides in-depth troubleshooting and practical advice for addressing common challenges encountered during experiments with electrophilic compounds.

Topic: Addressing Non-Specific Binding of 1-(Bromoacetyl)indoline in Cell Lysates

This guide is designed for researchers, scientists, and drug development professionals who are using this compound as a chemical probe or covalent inhibitor and are experiencing issues with non-specific binding in complex biological samples like cell lysates. As Senior Application Scientists, we have curated this resource to provide not just protocols, but the underlying scientific principles to empower you to solve these challenges effectively.

Frequently Asked Questions (FAQs)
Part 1: Understanding the Core Problem

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a chemical compound featuring an indoline scaffold attached to a bromoacetyl group.[1][2] The bromoacetyl moiety is a highly reactive electrophile, specifically an α-haloacetamide. This functional group is designed to form a stable, permanent covalent bond with nucleophilic amino acid residues on proteins through an SN2 (bimolecular nucleophilic substitution) reaction.[3]

The primary and most reactive target for this electrophile is the sulfhydryl group (-SH) of a cysteine residue.[4] The sulfur atom acts as the nucleophile, attacking the carbon atom bearing the bromine. This displaces the bromide ion and results in the formation of a very stable thioether bond.[3] While cysteine is the preferred target due to its high nucleophilicity and relatively low abundance in the proteome, other residues can also be modified, particularly under certain conditions.[4][5] These include the ε-amino group of lysine and the imidazole ring of histidine, which become more reactive at a higher (more alkaline) pH.[4]

cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_products Products Probe This compound (R-C(O)CH₂Br) Transition Transition State [Cys-S···CH₂(Br)···C(O)-R]⁻ Probe->Transition Nucleophilic Attack Protein Protein-Cys-SH (Nucleophile) Protein->Transition Adduct Covalent Adduct (Protein-Cys-S-CH₂-C(O)-R) Transition->Adduct Bond Formation Bromide Bromide Ion (Br⁻) Transition->Bromide Leaving Group

Caption: Mechanism of covalent modification by a bromoacetyl probe.

Q2: What are the primary causes of non-specific binding with a reactive probe like this compound in a cell lysate?

A2: Non-specific binding in a cell lysate arises from two main factors: the inherent reactivity of the probe and the complexity of the proteome.

  • High Intrinsic Reactivity: The bromoacetyl group is a "hard" electrophile, meaning it is highly reactive and can interact with numerous nucleophiles beyond your intended target.[4][6] While this ensures potent target modification, it also means the probe may covalently bind to highly abundant and accessible nucleophilic residues (like cysteines) on other proteins it encounters, leading to off-target labeling.[5] This risk is magnified if the non-covalent affinity of your probe for its intended target is low.[7]

  • Proteome Complexity: A cell lysate contains thousands of different proteins at varying concentrations. Many of these proteins will have surface-exposed cysteine, lysine, or histidine residues that are potential off-targets. This widespread proteome reactivity can lead to a high background signal, masking the specific interaction you aim to study.[6]

  • Non-Covalent Interactions: Beyond covalent reactions, non-specific binding can also occur through weaker, non-covalent forces like hydrophobic or electrostatic interactions between the probe and various cellular components.[8][9]

Part 2: Troubleshooting and Experimental Optimization

Q3: My results show high background, suggesting widespread non-specific binding. How can I optimize my labeling conditions to improve specificity?

A3: Optimizing your experimental protocol is the first and most critical step. The goal is to find a window where the probe reacts efficiently with your specific target while minimizing reactions with off-targets. This often involves titrating key parameters.

ParameterRecommendationRationale
Probe Concentration Titrate down to the lowest effective concentration (e.g., start with a range of 0.1 µM to 10 µM).The rate of covalent modification depends on concentration. Lowering the probe concentration reduces the probability of random, low-affinity interactions with off-targets while still allowing high-affinity binding to your intended target to proceed.[10]
Incubation Time Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes).Specific binding, driven by initial non-covalent recognition, should occur more rapidly than non-specific labeling. Shortening the incubation time can significantly reduce background from slow, non-specific reactions.[11]
Temperature Perform labeling at a lower temperature (e.g., 4°C or on ice).Chemical reactions, including non-specific alkylation, are slower at lower temperatures. This provides a greater opportunity to distinguish between high-affinity specific binding and low-affinity non-specific reactions.[4]
Lysate pH Maintain pH between 7.0 and 7.5. Avoid highly alkaline conditions.While cysteine reactivity is generally high at physiological pH, the nucleophilicity of other residues like lysine increases significantly at higher pH (>8.0).[4] Maintaining a neutral pH helps restrict reactivity primarily to the most nucleophilic cysteines.
Lysate Concentration Use the lowest total protein concentration that still allows for detection of your target.A lower concentration of total protein reduces the absolute number of potential off-target molecules available to react with your probe.

Q4: Are there any blocking agents or buffer additives that can help suppress non-specific binding in my lysate?

A4: Yes, several additives can be included in your lysis and labeling buffers to minimize non-specific interactions.

  • Blocking Proteins: Adding an inert protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% can help.[8][12] BSA acts as a scavenger, sequestering probes that would otherwise bind non-specifically to surfaces or other proteins.

  • Non-ionic Detergents: Including a low concentration (e.g., 0.01% - 0.1%) of a non-ionic detergent such as Tween-20 or Triton X-100 can disrupt weak, non-specific hydrophobic interactions that contribute to background signal.[8]

  • Scavenging Thiols (Use with Caution): Small molecule thiols like Dithiothreitol (DTT) or Glutathione (GSH) can be used to quench excess reactive probe after a specific labeling time has passed. However, they should not be present during the initial labeling, as they will compete with your protein target for the probe. The glutathione assay is also a standard method to measure the intrinsic reactivity of an electrophile.[5]

  • Increasing Salt Concentration: Raising the ionic strength of the buffer with 150-500 mM NaCl can help disrupt non-specific electrostatic interactions.[8]

Start High Non-Specific Binding Observed Tuning Optimize Experimental Conditions Start->Tuning Concentration Titrate Probe Concentration (Decrease) Tuning->Concentration Is background reduced? Time Titrate Incubation Time (Decrease) Tuning->Time Is background reduced? Temp Lower Temperature (e.g., 4°C) Tuning->Temp Is background reduced? Additives Use Buffer Additives Concentration->Additives Time->Additives Temp->Additives BSA Add Blocking Protein (BSA) Additives->BSA Detergent Add Non-ionic Detergent Additives->Detergent Validation Perform Control Experiments BSA->Validation Detergent->Validation Compete Competition with Excess Non-reactive Ligand Validation->Compete Mutant Use Target-Site Mutant (e.g., Cys -> Ala) Validation->Mutant End Specific Binding Confirmed Compete->End Mutant->End

Caption: Troubleshooting workflow for reducing non-specific binding.

Part 3: Validation and Advanced Analysis

Q5: How can I design control experiments to definitively prove that the signal I'm observing is from specific engagement with my target protein?

A5: Robust controls are the cornerstone of any covalent probe experiment. They provide the evidence needed to distinguish true target engagement from artifacts.

  • Competition Assay: This is a critical control. Pre-incubate your cell lysate with a high concentration (e.g., 100-fold excess) of an unlabeled, non-covalent, but high-affinity binder for your target protein. This "competitor" will occupy the binding site of your target. If your this compound probe is truly binding to this site, the pre-incubation should block its ability to bind, leading to a significant reduction in the labeling signal for that specific protein.[13]

  • Use of a Non-Reactive Analog: Synthesize or acquire a version of your probe where the reactive bromoacetyl group is replaced with a non-reactive acetyl group (e.g., 1-(Acetyl)indoline). This analog retains the same core scaffold for non-covalent binding but cannot form a covalent bond. It should not produce a stable signal on your target protein in washout experiments, helping to differentiate covalent from purely non-covalent interactions.

  • Target Protein Mutation: If you can work with a recombinant protein or a genetically modified cell line, mutating the putative nucleophilic residue in your target protein (e.g., Cysteine to Alanine or Serine) is the gold standard.[11][14] The mutant protein should not be labeled by your probe, providing direct evidence that the interaction occurs at that specific site.[14]

Q6: I've optimized my conditions, but I still want to identify all the proteins my probe interacts with. What's the best way to do this?

A6: To get a global, unbiased view of your probe's specificity, you need to employ chemical proteomics techniques, most notably Activity-Based Protein Profiling (ABPP).[11][15] This method allows you to assess target engagement across the entire proteome.

The typical workflow involves appending a "handle" (like an alkyne or biotin tag) to your probe for enrichment. A more robust and common approach is Competitive ABPP .[11]

  • Treatment: Treat one lysate sample with your this compound probe and a control sample with a vehicle (e.g., DMSO).

  • Broad-Spectrum Probe Labeling: Subsequently, treat both lysates with a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne). This probe will label all accessible cysteines.

  • Click Chemistry & Enrichment: Use click chemistry to attach a biotin reporter tag to the alkyne handle.[13] Then, use streptavidin beads to enrich all the labeled proteins.

  • Mass Spectrometry: Analyze the enriched proteins using quantitative mass spectrometry.[16] Proteins that were specifically engaged by your this compound probe will be "blocked" and will therefore show a reduced signal in the mass spectrometer compared to the control sample. This powerful technique can simultaneously reveal your intended target and any off-targets.[6]

cluster_control Control Lysate cluster_test Test Lysate Control_L Cell Lysate + Vehicle Control_P Add Alkyne Probe Control_L->Control_P Control_L->Control_P Target Site Free Control_C Click Chemistry (Biotin) Control_P->Control_C Control_E Enrichment (Streptavidin) Control_C->Control_E Control_M Mass Spec (High Signal) Control_E->Control_M Test_L Cell Lysate + Covalent Probe Test_P Add Alkyne Probe Test_L->Test_P Test_L->Test_P Target Site Blocked Test_C Click Chemistry (Biotin) Test_P->Test_C Test_E Enrichment (Streptavidin) Test_C->Test_E Test_M Mass Spec (Low Signal) Test_E->Test_M

Sources

Stability issues of 1-(Bromoacetyl)indoline conjugates under physiological conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(bromoacetyl)indoline conjugates. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these conjugates under physiological conditions. Our goal is to equip you with the scientific understanding and practical solutions needed to navigate the complexities of your experiments and ensure the integrity of your results.

I. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your work with this compound conjugates. Each issue is followed by a detailed explanation of potential causes and step-by-step guidance for resolution.

Issue 1: Low or No Conjugation Efficiency

You've performed a conjugation reaction between a this compound moiety and a thiol-containing molecule (e.g., a cysteine residue on a protein), but analysis shows a low yield of the desired conjugate.

Potential Causes & Solutions:

  • Suboptimal pH: The reaction between a bromoacetyl group and a thiol is a nucleophilic substitution where the reactive species is the thiolate anion (R-S⁻). The concentration of this anion is pH-dependent.[1]

    • Explanation: The reaction rate is significantly influenced by the pH of the solution and the pKa of the thiol. As the pH increases above the thiol's pKa, the equilibrium shifts towards the more nucleophilic thiolate, accelerating the reaction.[1]

    • Recommendation: For most thiol conjugations with bromoacetyl groups, a pH range of 7.5 to 9.0 is optimal.[1][2][3] If you are experiencing low yields, consider increasing the pH of your reaction buffer. However, be mindful that very high pH can lead to off-target reactions and hydrolysis of the bromoacetyl group.

  • Presence of Reducing Agents: Reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are often used to reduce disulfide bonds and expose cysteine thiols. However, these reagents will also react with the bromoacetyl group, consuming your labeling reagent.

    • Explanation: It is critical to remove any excess reducing agent after the reduction step and before adding the bromoacetyl compound.[4]

    • Recommendation: Use a desalting column or dialysis to thoroughly remove the reducing agent.[4]

  • Inaccessible Thiol Groups: The target cysteine residue may be buried within the three-dimensional structure of the protein, making it inaccessible to the bromoacetyl reagent.[5]

    • Explanation: Steric hindrance can prevent the reaction from occurring.

    • Recommendation: Consider using a mild denaturant (e.g., 1-2 M urea) to partially unfold the protein and improve the accessibility of the target cysteine.[5]

  • Oxidized Cysteine Residues: The target cysteine may be in an oxidized state, forming a disulfide bond with another cysteine.

    • Explanation: Only free thiols are reactive towards the bromoacetyl group.

    • Recommendation: Ensure complete reduction of disulfide bonds by pre-treating your protein with a sufficient concentration of a reducing agent like DTT or TCEP.[4]

Issue 2: Conjugate Degradation Over Time in Physiological Buffer

You've successfully formed your this compound conjugate, but upon incubation in a physiological buffer (e.g., PBS, pH 7.4), you observe a loss of the conjugate, as evidenced by techniques like LC-MS.

Potential Causes & Solutions:

  • Hydrolysis of the Thioether Bond: While the thioether bond formed is generally stable, it can be susceptible to hydrolysis under certain conditions, although this is less common than with other linkages like those formed by maleimides.[6]

    • Explanation: The stability of the conjugate can be influenced by the local microenvironment of the linkage.

    • Recommendation: Assess the stability of your conjugate in different buffer systems. Some biological buffers have been shown to influence protein stability.[7] If hydrolysis is confirmed, re-evaluate if a bromoacetyl linker is the most suitable choice for your long-term application.

  • Reaction with Other Nucleophiles: Physiological buffers and media contain various nucleophiles that could potentially react with your conjugate.

    • Explanation: While the bromoacetyl group is highly selective for thiols, trace amounts of other reactive species could lead to slow degradation.[2][3]

    • Recommendation: Minimize the presence of extraneous nucleophiles in your storage and assay buffers.

Issue 3: Off-Target Labeling

Mass spectrometry analysis reveals that your this compound reagent has modified amino acids other than cysteine, such as lysine or histidine.

Potential Causes & Solutions:

  • High pH and Excess Reagent: While the bromoacetyl group is highly chemoselective for thiols, at higher pH values and with a large excess of the labeling reagent, it can react with other nucleophilic residues like the ε-amino group of lysine and the imidazole ring of histidine.[8]

    • Explanation: The reactivity of these other nucleophiles increases at a higher pH.

    • Recommendation: Optimize the reaction pH to be as low as possible while still achieving efficient thiol conjugation (typically pH 7.5-8.5).[6] Additionally, perform a titration of the bromoacetyl reagent to determine the lowest effective molar excess needed for your desired level of conjugation.

  • Highly Reactive, Unstructured Regions of the Protein: Some proteins may have particularly exposed and nucleophilic residues in flexible loops that can be more susceptible to off-target modification.

    • Explanation: The local environment can enhance the reactivity of non-cysteine residues.

    • Recommendation: If off-target labeling persists despite optimization, you may need to consider protein engineering to remove or protect these reactive sites, or explore alternative conjugation chemistries.

Issue 4: Reaction with Glutathione in a Cellular Environment

When applying your this compound conjugate to a cellular system, you observe a rapid loss of the conjugate or a decrease in its intended activity.

Potential Causes & Solutions:

  • Glutathione Conjugation: Glutathione (GSH) is a highly abundant intracellular tripeptide containing a reactive thiol group.[9][10]

    • Explanation: The bromoacetyl moiety can react with glutathione, leading to the formation of a glutathione-conjugate.[11] This can effectively "quench" your compound and prevent it from reaching its intended target. This process can be non-enzymatic or catalyzed by glutathione S-transferases (GSTs).[9]

    • Recommendation: Be aware of the high intracellular concentration of glutathione when designing experiments. If your conjugate is intended for an intracellular target, its reactivity towards glutathione should be characterized. In some cases, this reactivity is exploited for drug activation.[11] Consider assays to measure the rate of reaction with glutathione to predict the stability of your conjugate in a cellular context.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of reaction for the bromoacetyl group?

A1: The bromoacetyl group reacts with nucleophiles, primarily the thiol group of cysteine residues, via an SN2 (bimolecular nucleophilic substitution) reaction.[6] This results in the formation of a stable thioether bond and the displacement of the bromide ion.

Q2: How does the reactivity of bromoacetyl compare to other thiol-reactive groups like maleimides?

A2: Maleimides generally exhibit faster reaction kinetics with thiols at a lower pH range (6.5-7.5) compared to bromoacetyl groups (7.5-9.0).[2] However, the thioether bond formed from the bromoacetyl reaction is typically more stable and irreversible than the thiosuccinimide linkage from the maleimide reaction, which can be susceptible to a retro-Michael reaction (thiol exchange).[6]

FeatureBromoacetamidesMaleimides
Reaction Mechanism SN2 Nucleophilic SubstitutionMichael Addition
Optimal pH 7.5 - 9.0[1][2]6.5 - 7.5[2][3]
Resulting Linkage ThioetherThioether (Thiosuccinimide)
Bond Stability Generally stable and irreversibleCan undergo retro-Michael reaction, leading to potential instability[1][6]

Q3: What are the best storage conditions for this compound compounds and their conjugates?

A3:

  • Unconjugated this compound compounds: These should be stored as a solid, desiccated, and protected from light, preferably at -20°C or colder for long-term storage.[12] For preparing stock solutions, use an anhydrous solvent like DMSO or DMF.

  • Conjugates: For short-term storage (days to weeks), conjugates can often be stored in a suitable buffer at 4°C.[13] For long-term storage, it is recommended to store them in aliquots at -20°C or -80°C, potentially with a cryoprotectant like glycerol to prevent damage from freeze-thaw cycles.[13][14] The optimal storage buffer and conditions can be protein-specific.

Q4: How can I confirm that my conjugation reaction was successful and assess the stability of the conjugate?

A4: A combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): This is the gold standard for confirming conjugation. By comparing the mass of the unconjugated and conjugated molecules, you can verify the addition of the this compound moiety. Tandem MS (MS/MS) can be used to identify the precise site of modification.[6][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the conjugated, unconjugated, and any degradation products. This allows for the quantification of conjugation efficiency and can be used in stability assays to monitor the integrity of the conjugate over time.

  • Stability Assay Protocol:

    • Incubate your conjugate under the desired physiological conditions (e.g., PBS pH 7.4, 37°C).

    • At various time points, take an aliquot of the sample.

    • Analyze the sample by LC-MS to quantify the amount of intact conjugate remaining.

    • A similar assay can be performed in plasma or whole blood to assess stability in a more complex biological matrix.[15][16]

III. Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the core reaction mechanism and a typical experimental workflow.

G cluster_reaction Conjugation Reaction Bromoacetyl This compound (R-COCH₂Br) TransitionState SN2 Transition State Bromoacetyl->TransitionState Thiolate Thiolate Anion (Protein-S⁻) Thiolate->TransitionState Conjugate Stable Thioether Conjugate (R-COCH₂-S-Protein) TransitionState->Conjugate Bromide Bromide Ion (Br⁻) TransitionState->Bromide Leaving Group

Caption: SN2 reaction mechanism of this compound with a thiol.

G cluster_workflow Stability Assessment Workflow Start Prepare Conjugate Incubate Incubate in Physiological Buffer (e.g., PBS, 37°C) Start->Incubate Timepoints Collect Aliquots at Time Points (0, 1, 6, 24h) Incubate->Timepoints Analysis LC-MS Analysis Timepoints->Analysis Quantify Quantify Remaining Intact Conjugate Analysis->Quantify Result Determine Stability Profile Quantify->Result

Caption: General workflow for assessing conjugate stability.

IV. References

  • A Comparative Guide to the Kinetic Analysis of Bromoacetyl Chloride and Thiol Reactions - Benchchem. Available at:

  • Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs - PubMed. Available at: [Link]

  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF - ResearchGate. Available at: [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents - PMC - NIH. Available at: [Link]

  • Troubleshooting Guides - Creative Biolabs. Available at: [Link]

  • Bromoacetylated Synthetic Peptides - Springer Nature Experiments. Available at: [Link]

  • Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC. Available at: [Link]

  • Hydrolysis rates of bromo-and thiomaleimides, measured by 'turn-on' of dansyl fluorescence - ResearchGate. Available at: [Link]

  • Techniques for Conjugation of Synthetic Peptides to Carrier Molecules - ResearchGate. Available at: [Link]

  • Effect of a Bromo Substituent on the Glutathione Peroxidase Activity of a Pyridoxine-like Diselenide - PubMed. Available at: [Link]

  • Peptide Handling, dissolution & Storage - NIBSC. Available at: [Link]

  • Induction of glutathione-dependent DNA double-strand breaks by the novel anticancer drug brostallicin - NIH. Available at: [Link]

  • Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - MDPI. Available at: [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed Central. Available at: [Link]

  • Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. Available at: [Link]

  • Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for - e-Publications@Marquette. Available at: [Link]

  • Natural Compounds and Glutathione: Beyond Mere Antioxidants - MDPI. Available at: [Link]

  • Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - NIH. Available at: [Link]

  • Metabolic synthesis of clickable glutathione for chemoselective detection of glutathionylation - PubMed. Available at: [Link]

  • The Hydrolysis Rate of Paraoxonase-1 Q and R Isoenzymes: An In Silico Study Based on In Vitro Data - MDPI. Available at: [Link]

  • Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - ResearchGate. Available at: [Link]

  • Factors that affect the stabilization of alpha-helices in short peptides by a capping box. Available at: [Link]

  • Secondary Structure: α-Helices - Chemistry LibreTexts. Available at: [Link]

  • 1H-Indole-1-carboxylic acid, 5-bromo-, methyl ester | C10H8BrNO2 - PubChem. Available at: [Link]

  • Buffers for the physiological pH range: acidic dissociation constants of zwitterionic compounds in various hydroorganic media - PubMed. Available at: [Link]

  • Physiological bicarbonate buffers: stabilisation and use as dissolution media for modified release systems - PubMed. Available at: [Link]

  • A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed. Available at: [Link]

  • Examples of buffer compounds divided into accepted physiological... - ResearchGate. Available at: [Link]

  • The structure and factors that influence the conformational stability of the α-helix in proteins and monomeric peptides - ResearchGate. Available at: [Link]

  • Buffers more than buffering agent: introducing a new class of stabilizers for the protein BSA. Available at: [Link]

  • Stabilizing Features of Alpha Helix Peptide | Biochemistry - YouTube. Available at: [Link]

  • 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem. Available at: [Link]

  • Structure and stability of the alpha-helix: lessons for design - PubMed. Available at: [Link]

  • (PDF) Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-(Bromoacetyl)indoline Labeling of Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(bromoacetyl)indoline protein labeling. This document is designed for researchers, scientists, and drug development professionals who are utilizing bromoacetyl-based probes for protein modification. The alkylation of cysteine residues with electrophilic probes like this compound is a powerful technique for studying protein function, structure, and localization. The core of this reaction is a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon of the bromoacetyl moiety, forming a stable thioether bond.[1]

However, a common and significant challenge is steric hindrance , where the three-dimensional structure of the protein physically obstructs the labeling reagent from accessing the target cysteine residue.[2][3][4] This guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale to help you overcome this critical hurdle and achieve successful, efficient protein labeling.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered during labeling experiments.

Q1: My labeling efficiency is very low or zero. How do I know if steric hindrance is the problem?

A: Low efficiency is a classic symptom of steric hindrance. If you have already confirmed the activity of your this compound reagent and the presence of a free thiol on your target cysteine, steric hindrance is a likely cause. The target cysteine may be buried within the protein's core, located in a narrow cleft, or shielded by nearby bulky amino acid residues or post-translational modifications like glycosylation.[2][5]

Q2: Can I just increase the concentration of the this compound probe to drive the reaction forward?

A: While using a molar excess of the labeling reagent is standard practice to improve reaction kinetics, excessively high concentrations can lead to significant off-target labeling of other nucleophilic residues like lysine, histidine, or methionine.[2][6] This creates a heterogeneous product that is difficult to characterize and can yield misleading experimental results. It is always better to optimize reaction conditions first before resorting to very high reagent concentrations.

Q3: What is the optimal pH for labeling with a bromoacetyl group?

A: The reaction rate is highly pH-dependent. The cysteine thiol group (-SH) must be deprotonated to the more nucleophilic thiolate anion (-S⁻) to efficiently attack the bromoacetyl group.[7][8] The pKa of a typical cysteine thiol is around 8.5, but can be lower in specific protein microenvironments.[9][10]

  • Recommended Starting Range: pH 7.0 - 8.0.

  • Rationale: This range offers a good compromise between increasing the concentration of the reactive thiolate and minimizing the risk of off-target reactions with other residues (e.g., lysine deprotonation at higher pH) and hydrolysis of the bromoacetyl reagent itself.[6][7]

Q4: My buffer contains Tris and DTT. Could this be a problem?

A: Absolutely. Tris contains a primary amine, which is nucleophilic and can compete with your protein for the labeling reagent.[11] DTT and other thiol-containing reducing agents like β-mercaptoethanol will directly react with and consume your bromoacetyl probe. Always use non-nucleophilic buffers (e.g., HEPES, Phosphate/PBS) and ensure any reducing agents used to break disulfide bonds are removed via dialysis or a desalting column before adding the this compound.[2]

In-Depth Troubleshooting Guide

If the FAQs have not resolved your issue, this section provides a more detailed, logic-driven approach to overcoming steric hindrance.

Problem: Persistently Low Labeling Efficiency

When standard reaction conditions fail, a systematic approach is needed to expose the target cysteine without irreversibly damaging the protein.

Troubleshooting Workflow for Low Labeling Efficiency

G cluster_start cluster_assess Initial Assessment cluster_strategy Strategic Approaches to Overcome Steric Hindrance cluster_outcome start Start: Low Labeling Efficiency assess_reagents Confirm Reagent Activity & Buffer Compatibility (QC) start->assess_reagents Check Basics assess_cysteine Confirm Free Thiol (e.g., Ellman's Reagent) assess_reagents->assess_cysteine Reagents OK optimize Strategy 1: Modify Reaction Conditions (pH, Temp, Time) assess_cysteine->optimize Thiol is Free denature Strategy 2: Controlled Partial Denaturation (Urea, Guanidine-HCl) optimize->denature Still Low Efficiency success Successful Labeling optimize->success Improved Efficiency linker Strategy 3: Use Probe with a Linker Arm denature->linker Protein Inactivated or Still Low Efficiency denature->success Improved Efficiency linker->success Improved Efficiency fail Re-evaluate Target Site (Site-Directed Mutagenesis) linker->fail Still Low Efficiency

Strategy 1: Modify Reaction Conditions (The "Gentle" Approach)

Before resorting to more disruptive methods, systematically optimize the reaction environment.

  • pH Gradient: Perform small-scale reactions across a pH range (e.g., 7.0, 7.5, 8.0, 8.5). A higher pH increases the concentration of the reactive thiolate, which may be sufficient to overcome minor steric barriers.[7][10] Monitor results by SDS-PAGE to find the sweet spot before off-target labeling becomes significant.

  • Temperature: While most labeling is done at room temperature or 4°C to preserve protein stability, a modest increase in temperature (e.g., to 30°C or 37°C) can increase molecular motion and transiently expose the cysteine residue.[6] Use with caution and for shorter incubation times to avoid denaturation.

  • Incubation Time: If the reaction is slow due to poor accessibility, extending the incubation time (e.g., from 2 hours to 4 hours or overnight at 4°C) can increase the yield.[6]

Strategy 2: Controlled Partial Denaturation (The "Controlled Unfolding" Approach)

For deeply buried cysteines, partially unfolding the protein may be the only solution. The goal is to reversibly disrupt tertiary structure just enough to expose the target residue.[12]

  • Mechanism: Denaturants like urea and guanidine hydrochloride (GdnHCl) disrupt the hydrogen bond network that stabilizes the protein's native conformation.[13]

  • Choosing a Denaturant: Urea is generally milder than GdnHCl. Start with low concentrations and create a gradient to find the optimal concentration that improves labeling without causing irreversible precipitation.[12][14][15]

DenaturantTypical Starting Range (M)Notes
Urea 0.5 - 4.0 MMilder; less likely to cause irreversible denaturation at lower concentrations.
Guanidine-HCl 0.5 - 2.0 MStronger denaturant; use with caution. Effective at lower concentrations than urea.

Critical Step: After labeling, the denaturant must be removed promptly via dialysis or buffer exchange to allow the protein to refold.

Strategy 3: Utilize a Linker/Spacer Arm (The "Extension" Approach)

If the cysteine is near the surface but in a sterically crowded pocket, the bulky indoline ring of the probe may be the primary issue.

  • Mechanism: A derivative of the bromoacetyl probe that incorporates a long, flexible spacer arm (e.g., a polyethylene glycol, or PEG, chain) between the reactive bromoacetyl group and the core molecule can overcome this.[2][5] The spacer acts as a "fishing line," allowing the reactive group to reach into the crowded space while the bulk of the probe remains in the solvent.[2]

Overcoming Steric Hindrance with a Linker Arm

G cluster_protein Protein Surface cluster_no_linker Without Linker cluster_with_linker With Linker Cys Cys-SH Pocket Probe1 Bromoacetyl- Indoline Probe1->Cys Steric Clash! Probe2 Indoline Linker Flexible Linker ReactiveGroup Bromoacetyl ReactiveGroup->Cys Successful Access

Experimental Protocols

Protocol 1: General Labeling of a Target Protein

This protocol provides a baseline for labeling a protein with this compound under native conditions.

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-5 mg/mL in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • If the protein has disulfide bonds that need to be reduced to free the target cysteine, treat with a 10-20 fold molar excess of TCEP for 1 hour at room temperature.

    • Crucially , remove the reducing agent using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the reaction buffer.[2]

  • Reagent Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in an anhydrous, water-miscible solvent like DMSO or DMF.[1]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional but Recommended):

    • Stop the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM to quench any unreacted probe.[2]

  • Purification and Analysis:

    • Remove excess, unreacted probe and quenching reagent by size-exclusion chromatography or dialysis.

    • Analyze the labeling efficiency by SDS-PAGE (if the probe is fluorescent) and/or mass spectrometry to determine the degree of labeling.[2]

Protocol 2: Labeling under Mild Denaturing Conditions

Use this protocol when steric hindrance is high and Strategy 1 has failed. This example uses urea.

  • Buffer Preparation:

    • Prepare a series of reaction buffers (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0) containing a gradient of urea concentrations (e.g., 0 M, 1 M, 2 M, 3 M, 4 M). Use high-purity urea to avoid cyanate formation.

  • Protein Denaturation and Labeling:

    • Exchange the protein into the desired urea-containing buffer using a desalting column.

    • Allow the protein to equilibrate in the denaturing buffer for 30-60 minutes at room temperature.

    • Prepare the this compound stock solution as described in Protocol 1.

    • Add a 10-fold molar excess of the probe to the protein solution.

    • Incubate for 1-2 hours at room temperature. Note: Reaction times are often shorter under denaturing conditions due to increased accessibility.

  • Refolding and Purification:

    • Quench the reaction as described in Protocol 1.

    • Immediately remove the urea and excess probe by extensive dialysis or buffer exchange into a urea-free buffer to allow the protein to refold.

  • Analysis:

    • Assess the labeling efficiency via mass spectrometry.

    • Crucially, perform a functional assay to confirm that the protein has refolded correctly and retained its biological activity.

References

  • Vertex AI Search. (2026). Optimizing Labeling Conditions for Cysteine-Based Peptides with 99mTc.
  • BenchChem. (2025). A Head-to-Head Comparison: Bromoacetyl Chloride vs.
  • BenchChem. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • Blencowe, A., et al. (n.d.).
  • Thermo Fisher Scientific. (2018).
  • Le, U. N., et al. (2015).
  • Comunian, C., et al. (2025). Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. PMC - NIH.
  • Dubey, I. (2015). Do Cysteine thiol groups respond to the pH changes?.
  • Popp, C., & D'Alessandro, A. (n.d.). Reactivity of cysteines.
  • Williams, D. B. G., et al. (n.d.).
  • Takara Bio. (n.d.). Choice of native or denaturing purification conditions and use of reducing agents with TALON resin.
  • LibreTexts. (2023).
  • Chem LibreTexts. (n.d.).
  • Hendriks, L. J. A., et al. (n.d.). Steric hindrance of antibody binding to surface proteins of Coxiella burnetti by phase I lipopolysaccharide. PMC - NIH.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Iodoacetamide vs. 1-(Bromoacetyl)indoline for Cysteine Alkylation Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cysteine Alkylation

For researchers in proteomics, chemical biology, and drug development, the precise and efficient modification of cysteine residues is a foundational technique. The nucleophilic thiol group of cysteine is a prime target for covalent labeling, making it instrumental for a host of applications, from preventing disulfide bond formation in proteomics workflows to developing targeted covalent inhibitors.[1][2] The choice of an alkylating agent is a critical decision point that dictates the efficiency, specificity, and ultimate success of these experiments.

The go-to reagent for decades has been iodoacetamide (IAM), a highly reactive and effective alkylating agent.[3][4] However, its high reactivity can also be a double-edged sword, leading to off-target modifications that can complicate data analysis.[5][6][7] This has spurred interest in alternatives like 1-(bromoacetyl)indoline, a more structurally complex reagent. This guide provides an in-depth, objective comparison of these two agents, grounding the discussion in chemical principles and experimental data to help you select the optimal tool for your research needs. We will dissect their mechanisms, compare their performance characteristics, and provide actionable protocols for their use.

Part 1: The Underpinnings of Haloacetyl Chemistry: An SN2 Mechanism

Both iodoacetamide and this compound operate via the same fundamental mechanism: a bimolecular nucleophilic substitution (SN2) reaction.[1][3][8] In this reaction, the deprotonated thiol group (thiolate) of a cysteine residue, a potent nucleophile, attacks the electrophilic carbon atom adjacent to the halogen (iodine or bromine). This forms a stable thioether bond and displaces the halide ion.[1][8] This irreversible modification effectively "caps" the cysteine, preventing it from forming disulfide bonds.[3][4]

The efficiency of this reaction is governed by two primary factors: the nucleophilicity of the cysteine thiolate and the electrophilicity of the haloacetyl reagent, which is heavily influenced by the nature of the halogen, known as the "leaving group."

Caption: General SN2 mechanism for cysteine alkylation by a haloacetyl reagent (X = I or Br).

Part 2: Head-to-Head Comparison: Reactivity and Specificity

The Workhorse: Iodoacetamide (IAM)

Iodoacetamide is the most widely used alkylating agent in proteomics for good reason.[9] Its high reactivity ensures rapid and generally complete alkylation of cysteine residues under standard conditions.[6] This reactivity is primarily due to iodide being an excellent leaving group. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond, facilitating its displacement by the incoming nucleophile.[8]

However, this high reactivity comes at a cost: specificity . Iodoacetamide is known to react with other nucleophilic residues, leading to off-target modifications. These side reactions can interfere with downstream analysis, particularly in mass spectrometry.

Known Off-Target Residues for IAM:

  • Methionine: Alkylation of the sulfur atom in methionine is a significant side reaction, which can complicate peptide identification.[5][7][10] Studies have shown that carbamidomethylation can affect up to 80% of methionine-containing peptides under IAM alkylation conditions.[10]

  • Histidine, Lysine, and N-terminus: The imidazole ring of histidine and the epsilon-amino group of lysine, as well as the N-terminal amino group of peptides, can also be alkylated by IAM, especially at neutral to basic pH.[1][6][11]

The Challenger: this compound

Direct, large-scale comparative data for this compound is less abundant in the literature than for IAM. However, we can deconstruct the molecule and apply fundamental chemical principles to predict its performance.

  • The Bromoacetyl Moiety: Bromide is a good leaving group, but less effective than iodide.[8] Therefore, the intrinsic reactivity of a bromoacetyl group is lower than that of an iodoacetyl group. This suggests that this compound will react more slowly with cysteine than iodoacetamide.

  • The Indoline Scaffold: The bulky, bicyclic indoline structure attached to the amide nitrogen introduces significant steric hindrance around the reactive center. This steric bulk can further decrease the reaction rate compared to a simple, unhindered reagent like iodoacetamide.

This predicted lower reactivity is not necessarily a disadvantage. A less reactive electrophile is often a more specific one. By reacting more slowly, this compound may exhibit a greater preference for the highly nucleophilic cysteine thiolate over less reactive off-targets like methionine or lysine.

Furthermore, the indoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[12][13] This makes this compound a particularly interesting reagent for developing covalent probes or inhibitors, where the indoline moiety itself could contribute to binding affinity and selectivity for a target protein.

Part 3: Quantitative Performance Comparison

The following table summarizes the key performance indicators for both reagents, combining published experimental data for iodoacetamide with a principled-based evaluation for this compound.

FeatureIodoacetamide (IAM)This compound (Predicted)Rationale / Causality
Primary Target Cysteine (Thiol Group)Cysteine (Thiol Group)Both are haloacetyl reagents targeting nucleophilic thiols.[1][3]
Relative Reactivity HighModerate to LowIodide is a better leaving group than bromide, leading to a faster SN2 reaction for IAM.[8] The bulky indoline scaffold likely adds steric hindrance, further reducing reactivity.
Reaction Speed Fast (Typically 30 min at RT)[14][15]Slower (Requires longer incubation or higher temperature)A direct consequence of lower intrinsic reactivity.
Specificity ModeratePotentially HighLower reactivity often correlates with higher selectivity for the most nucleophilic target (cysteine thiolate) over weaker nucleophiles.
Known Off-Targets Methionine, Histidine, Lysine, N-terminus[1][5][7][10]Methionine, Histidine, Lysine (at lower frequency)While the same off-targets are possible, the lower electrophilicity should reduce the incidence of these side reactions.
Key Applications Routine proteomics sample prep, general cysteine blocking[2][4]Covalent probe/inhibitor development, applications requiring high specificityThe indoline scaffold is a known pharmacophore,[12][13] and higher specificity is advantageous for targeted studies.

Part 4: Experimental Design and Protocols

The choice of protocol must reflect the reagent's reactivity. The following section provides a standard, validated protocol for iodoacetamide and a proposed framework for optimizing the use of this compound.

Alkylation_Workflow cluster_workflow General Proteomics Workflow ProteinSample 1. Protein Sample (e.g., Cell Lysate) DenatureReduce 2. Denaturation & Reduction (e.g., 8M Urea, 10mM DTT) ProteinSample->DenatureReduce Alkylation 3. Alkylation (IAM or this compound) DenatureReduce->Alkylation Quench 4. Quench Reaction (e.g., add excess DTT) Alkylation->Quench Downstream 5. Downstream Processing (Trypsin Digest, LC-MS/MS) Quench->Downstream

Caption: A generalized workflow for protein sample preparation involving reduction and alkylation.

Protocol 1: Standard Cysteine Alkylation with Iodoacetamide

This protocol is a widely adopted standard for preparing protein samples for mass spectrometry.[1][15]

  • Protein Solubilization and Reduction:

    • Action: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Causality: The high concentration of urea disrupts non-covalent interactions, unfolding the protein to ensure all cysteine residues are solvent-accessible.

    • Action: Add dithiothreitol (DTT) to a final concentration of 5-10 mM. Incubate for 30-60 minutes at 56 °C.

    • Causality: DTT is a strong reducing agent that cleaves disulfide bonds (cystines) to produce free thiol groups (cysteines), which are the targets for alkylation.

  • Alkylation:

    • Action: Cool the sample to room temperature. Add a freshly prepared solution of iodoacetamide to a final concentration of 14-20 mM (a ~2-fold molar excess over DTT).

    • Causality: A molar excess ensures the alkylation reaction proceeds to completion. Preparing the IAM solution fresh and protecting it from light is critical as it is light-sensitive and can degrade.

    • Action: Incubate for 30 minutes at room temperature in the dark.

    • Causality: Incubation in the dark prevents the light-induced degradation of iodoacetamide and the formation of reactive iodine species that can cause unwanted side reactions.

  • Quenching:

    • Action: Add DTT to a final concentration of ~20 mM to quench any unreacted iodoacetamide. Incubate for 15 minutes.

    • Causality: This step is self-validating. Any remaining active iodoacetamide will react with the excess thiol-containing quencher, preventing unintended modification of the proteolytic enzyme (e.g., trypsin) or other reagents added in subsequent steps.

  • Downstream Processing:

    • The sample is now ready for buffer exchange, enzymatic digestion, and LC-MS/MS analysis. The mass of cysteine residues will be increased by 57.02 Da due to the addition of a carbamidomethyl group.

Protocol 2: A Framework for Cysteine Alkylation with this compound

This protocol is a conceptual framework based on the principles of bromoacetylation and must be empirically optimized for your specific protein or application.[16]

  • Protein Solubilization and Reduction:

    • Follow the same procedure as for iodoacetamide (Protocol 1, Step 1) to denature and reduce the protein sample.

  • Removal of Reducing Agent (Optional but Recommended):

    • Action: To prevent the bromoacetyl reagent from reacting with the excess DTT, consider removing the reducing agent using a desalting spin column equilibrated with an appropriate alkylation buffer (e.g., 100 mM Tris-HCl, pH 8.5).

    • Causality: Because this compound is expected to be less reactive than IAM, competition from a large excess of DTT could significantly inhibit the desired protein alkylation. Removing the DTT ensures the reagent primarily targets the protein's cysteines.

  • Alkylation (Optimization Required):

    • Action: Prepare a fresh stock solution of this compound in an anhydrous, water-miscible solvent (e.g., DMF or acetonitrile). Add the reagent to the protein solution.

    • Causality: Bromoacetyl compounds can be unstable in aqueous solutions.[1] Preparing the stock in an organic solvent immediately before use ensures maximum potency.

    • Optimization Parameters:

      • Molar Excess: Start with a 10- to 50-fold molar excess of the reagent over the protein's cysteine content.

      • Incubation Time: Test a range of incubation times, from 2 hours to overnight.

      • Temperature: Reactions can be performed at room temperature or 4°C for overnight incubations to minimize protein degradation.

    • Action: Incubate the reaction in the dark.

  • Quenching:

    • Action: Quench the reaction by adding a thiol-containing reagent like L-cysteine or 2-mercaptoethanol to a final concentration that is in large excess (e.g., 100-fold) over the initial bromoacetyl compound concentration. Incubate for 30 minutes.

    • Causality: This ensures all unreacted electrophile is consumed before downstream processing.

  • Downstream Processing:

    • The sample can now be purified and prepared for further analysis. The mass of cysteine residues will be increased by the mass of the 1-acetylindoline moiety.

Conclusion and Expert Recommendations

The choice between iodoacetamide and this compound is not a matter of which is universally "better," but which is better suited for a specific application.

  • Choose Iodoacetamide (IAM) for routine, high-throughput applications like shotgun proteomics, where speed and complete alkylation are paramount. Its properties are well-understood, and its side reactions, while present, can often be accounted for during data analysis. It remains the reliable workhorse for general-purpose cysteine blocking.[2][6]

  • Consider this compound for applications demanding higher specificity and where slower reaction kinetics are acceptable or even desirable. Its potentially lower off-target reactivity makes it an excellent candidate for:

    • Targeted Covalent Inhibitor Development: Where minimizing modifications to off-target proteins is crucial and the indoline scaffold may enhance binding.

    • Chemical Biology Probes: For labeling specific, highly reactive cysteines within the proteome with greater fidelity.

    • Complex Biological Samples: Where reducing artifactual modifications can simplify data interpretation.

Ultimately, the principles of chemical reactivity provide a strong guide. Iodoacetamide offers speed through a superior leaving group, while this compound promises greater specificity through a combination of a less reactive halogen and steric hindrance. By understanding these fundamental differences, researchers can make an informed decision to advance their scientific goals.

References

  • A Head-to-Head Comparison: Bromoacetyl Chloride vs. Iodoacetamide for Cysteine Alkylation Efficiency. Benchchem. [URL: https://www.benchchem.
  • The Chemical Precision of Iodoacetamide: Essential for Cysteine Alkylation and Protein Stability. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-chemical-precision-of-iodoacetamide-essential-for-cysteine-alkylation-and-protein-stability-34509157.html]
  • A Head-to-Head Comparison of Cysteine Alkylating Agents: 2-Bromoethylamine vs. Iodoacetamide and N-Ethylmaleimide. Benchchem. [URL: https://www.benchchem.com/blog/a-head-to-head-comparison-of-cysteine-alkylating-agents-2-bromoethylamine-vs-iodoacetamide-and-n-ethylmaleimide]
  • Iodoacetamide - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Iodoacetamide]
  • Müller, C., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. [URL: https://www.mcponline.org/article/S1535-9476(20)33038-5/fulltext]
  • Protein Alkylation: Exploring Techniques and Applications. Creative Proteomics. [URL: https://www.creative-proteomics.
  • Huang, T., et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6588494/]
  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. ResearchGate. [URL: https://www.researchgate.net/publication/317130635_Systematic_Evaluation_of_Protein_Reduction_and_Alkylation_Reveals_Massive_Unspecific_Side_Effects_by_Iodine-containing_Reagents]
  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/ac9806349]
  • Protocol for Bromoacetylation of Cysteine Residues in Proteins: Application Notes for Researchers. Benchchem. [URL: https://www.benchchem.
  • Müller, C., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5500753/]
  • Kuznetsova, A. A., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. [URL: https://www.researchgate.net/publication/353775464_Cysteine_alkylation_methods_in_shotgun_proteomics_and_their_possible_effects_on_methionine_residues]
  • Protein Reduction, Alkylation, Digestion. UWPR - University of Washington. [URL: https://proteomicsresource.washington.
  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ResearchGate. [URL: https://www.researchgate.
  • Iodoacetamide: The Alkylating Agent for Targeted Cysteine Residue Modification. Applichem. [URL: https://www.applichem.
  • Shakir, S., et al. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5443849/]
  • Hale, J. E., et al. (2001). Overalkylation of a protein digest with iodoacetamide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11510821/]
  • Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Springer Nature Experiments. [URL: https://experiments.springernature.com/article/10.1007/978-1-0716-1793-3_6]
  • Yang, J., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/ac504374g]
  • Murray, C. I., et al. (2012). Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3518120/]
  • Application Note: Cysteine Alkylation Using Bromoacetic Acid-d3 for Quantitative Proteomics. Benchchem. [URL: https://www.benchchem.
  • A Head-to-Head Comparison: Iodoacetamide vs. Methyl Bromoacetate for Cysteine Alkylation. Benchchem. [URL: https://www.benchchem.
  • FOCUS™ Protein Reduction-Alkylation. G-Biosciences. [URL: https://www.gbiosciences.
  • On-line procedures for alkylation of cysteine residues with 3-bromopropylamine prior to protein sequence analysis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8390141/]
  • Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Springer. [URL: https://link.springer.com/article/10.1007/s00216-017-0326-6]
  • CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6410dc1182226201b5a5b678]
  • Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7816155/]
  • Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6279140/]
  • Biomedical Importance of Indoles. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6271138/]
  • LC–MS analysis on the reactions between Cys-reactive compounds and... ResearchGate. [URL: https://www.researchgate.net/figure/LC-MS-analysis-on-the-reactions-between-Cys-reactive-compounds-and-small-amino-acids-in_fig1_351545672]
  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11116248/]
  • Indole: A Promising Scaffold For Biological Activity. RJPN. [URL: https://www.rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2022/November/RJPT_2022_15_11_5248-5254.html]
  • Heterogeneous adaptation of cysteine reactivity to a covalent oncometabolite. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7955891/]

Sources

A Head-to-Head Comparison: The Stability of Thioether Bonds from 1-(Bromoacetyl)indoline and Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Linker Stability in Bioconjugation

For researchers, scientists, and drug development professionals, the covalent linkage that tethers a payload to a biomolecule is not merely a connector; it is a critical determinant of a conjugate's success. The stability of this bond dictates efficacy, safety, and pharmacokinetic profile, particularly for therapeutics like antibody-drug conjugates (ADCs). Two of the most prevalent methods for thiol-specific conjugation—reaction with maleimides and haloacetamides—both result in a thioether bond, yet the intrinsic stability of these linkages is fundamentally different.

This guide provides an in-depth, objective comparison of the stability of thioether bonds derived from maleimides versus those from haloacetamide reagents, represented here by 1-(Bromoacetyl)indoline. We will dissect the reaction mechanisms, explore the pathways of degradation, and provide the experimental framework necessary to validate linker stability in your own research.

The Chemistry of Conjugation: Two Distinct Mechanisms

Understanding the stability of a conjugate begins with the chemistry of its formation. Though both reagents target cysteine residues, they do so via different pathways, which has profound implications for the reversibility of the bond.

Maleimide Conjugation: The Michael Addition Pathway

Maleimides react with thiols via a Michael addition. This conjugate addition of the nucleophilic thiol to the α,β-unsaturated carbonyl system of the maleimide is exceptionally rapid and highly specific for thiols at a pH of 6.5-7.5.[1][2] At this pH range, the reaction with thiols is approximately 1,000 times faster than with amines, making it a workhorse for site-specific modification.[1]

Maleimide_Michael_Addition cluster_reactants Reactants cluster_product Product Thiol Protein-SH (Thiol) Adduct Thiosuccinimide Adduct (Thioether Bond) Thiol->Adduct Michael Addition (pH 6.5 - 7.5) Maleimide Maleimide-Payload Maleimide->Adduct

Caption: Maleimide reaction with a thiol via Michael addition.

This compound Conjugation: The SN2 Pathway

In contrast, this compound, as a representative haloacetyl reagent, reacts with thiols through a second-order nucleophilic substitution (SN2) reaction.[1] The reaction rate is dependent on the concentration of the more nucleophilic thiolate anion (R-S⁻), and is therefore more efficient at a higher pH of 7.5-9.0.[3] The bromide ion serves as a good leaving group, and the resulting thioether bond is, by its nature, highly stable and considered irreversible.[1][3]

Bromoacetyl_SN2_Reaction cluster_reactants Reactants cluster_product Product Thiolate Protein-S⁻ (Thiolate) StableAdduct Stable Thioether Adduct Thiolate->StableAdduct SN2 Nucleophilic Substitution (pH 7.5 - 9.0) Bromoacetyl Indoline-Bromoacetyl-Payload Bromoacetyl->StableAdduct LeavingGroup Br⁻ Bromoacetyl->LeavingGroup

Caption: Bromoacetyl reaction with a thiol via SN2 substitution.

Comparative Stability Analysis: The Achilles' Heel of Maleimides

The fundamental difference in stability arises from the reversibility of the Michael addition reaction.

The Instability of the Thiosuccinimide Linkage

The thiosuccinimide adduct formed from a maleimide conjugation is susceptible to a retro-Michael reaction .[2][4][5] This elimination reaction is essentially the reverse of the initial conjugation, reforming the maleimide and the free thiol. In a biological milieu rich with endogenous thiols like glutathione (GSH) and human serum albumin, this reversibility leads to a phenomenon known as "payload migration".[4] The released maleimide-payload can be scavenged by other thiols, leading to off-target toxicity and a significant reduction in therapeutic efficacy.[2][6] This instability is the single greatest drawback of traditional maleimide chemistry for in vivo applications.

The Inherent Stability of the Haloacetyl-Thiol Bond

The thioether bond formed from the SN2 reaction of a bromoacetyl group is not susceptible to this reversal. It is a stable, covalent linkage under physiological conditions, providing a significant advantage for applications where long-term stability is paramount.[1][3] Studies comparing iodoacetate adducts (a related haloacetamide) to maleimide-cysteine adducts in cellular environments have shown that the haloacetate adducts were stable, while the maleimide adducts disappeared over time.

The Redemption of Maleimides: Stabilization via Hydrolysis

The story of maleimide stability has a crucial second act: hydrolysis . The thiosuccinimide ring of the maleimide adduct can undergo hydrolysis to form a succinamic acid derivative.[4][6] This ring-opened product is stable and resistant to the retro-Michael reaction, effectively "locking" the conjugate and preventing payload migration.[2][6]

The critical issue is the race between two competing pathways: the undesirable retro-Michael reaction and the stabilizing hydrolysis.[4] For many common N-alkyl maleimides, the rate of hydrolysis is too slow to effectively prevent thiol exchange in vivo.[6] This has led to the development of next-generation maleimides, such as N-aryl maleimides, which feature electron-withdrawing groups that accelerate the rate of the stabilizing hydrolysis reaction, yielding conjugates with half-lives of over two years.[4][6]

Quantitative Comparison: Reaction Kinetics and Stability

The choice of reagent is often a trade-off between reaction speed and bond stability. The following table summarizes key performance metrics.

ParameterThis compound (Haloacetamide)Maleimide
Reaction Mechanism SN2 Nucleophilic Substitution[1]Michael Addition[1]
Optimal pH 7.5 - 9.0[3][7]6.5 - 7.5[1][3]
Reaction Rate Slower. Rate is pH-dependent on thiolate concentration.[3]Very fast. 2-3 orders of magnitude faster than bromoacetyl at pH 6.5.[7][8]
Resulting Bond Stable Thioether[3]Thiosuccinimide[1]
Primary Instability None (inherently stable bond)Retro-Michael reaction (thiol exchange)[2][4][6]
Stabilization Strategy Not requiredPost-conjugation hydrolysis of the succinimide ring[4][6]
Selectivity Notes High selectivity for thiols, but potential for reaction with amines/histidine increases at higher pH.[8]Extremely high selectivity for thiols over amines at pH < 7.5.[1]

Experimental Validation: A Protocol for Comparative Stability Assay

Trustworthiness in research is built on self-validating systems. The following protocol provides a robust framework for directly comparing the stability of your conjugates in a physiologically relevant environment. The rationale is to challenge the conjugate with a high concentration of a competing thiol (glutathione) and monitor the integrity of the conjugate over time using LC-MS.

Experimental Workflow Diagram

Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Time-Point Sampling cluster_analysis Analysis p1 Prepare Conjugate A (Bromoacetylindoline) i1 Incubate Conjugate A + GSH Buffer p1->i1 p2 Prepare Conjugate B (Maleimide) i2 Incubate Conjugate B + GSH Buffer p2->i2 p3 Prepare GSH Challenge Buffer (e.g., 10 mM GSH in PBS, pH 7.4) p3->i1 p3->i2 s1 Collect Aliquots (t = 0, 1, 4, 24, 48h) i1->s1 s2 Quench Reaction (e.g., acidify) & Freeze s1->s2 a1 LC-MS Analysis of Intact Conjugate s2->a1 a2 Plot % Intact Conjugate vs. Time a1->a2

Caption: Workflow for comparative stability assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Conjugates: Prepare stock solutions of both the this compound-protein conjugate and the maleimide-protein conjugate at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

    • Challenge Buffer: Prepare a solution of 10 mM reduced glutathione (GSH) in PBS, pH 7.4. Rationale: GSH is a major endogenous thiol, and using a high concentration accelerates the potential thiol exchange reaction, allowing for observation within a reasonable timeframe.

  • Incubation:

    • In separate microcentrifuge tubes, mix each conjugate with the GSH challenge buffer to a final protein concentration of 0.5 mg/mL and a final GSH concentration of 5 mM.

    • Include a control for each conjugate mixed with PBS only (no GSH).

    • Incubate all tubes at 37°C. Rationale: This temperature mimics physiological conditions.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 20 µL) from each tube.

    • Immediately quench the reaction by diluting the aliquot into a solution that stops the reaction, such as 0.1% formic acid, which protonates the thiols.

    • Freeze the quenched samples at -80°C until analysis. Rationale: Quenching and freezing prevents further degradation after the sample is taken, ensuring the time point is accurate.

  • LC-MS Analysis:

    • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the amount of intact conjugate remaining. A reverse-phase column suitable for proteins is typically used.

    • Deconvolute the mass spectra for each time point to identify the peaks corresponding to the intact conjugate, the unconjugated protein, and any payload-GSH adducts. Rationale: LC-MS provides precise mass information, allowing for unambiguous identification and quantification of the different species in the mixture.

  • Data Analysis:

    • Calculate the percentage of intact conjugate remaining at each time point relative to the amount at t=0.

    • Plot the percentage of intact conjugate versus time for both the bromoacetylindoline and maleimide linkers to visually compare their stability profiles.

Conclusion and Recommendations

The choice between this compound and maleimide linkers is a decision guided by the specific demands of the application.

  • This compound (and Haloacetamides) should be the reagent of choice when absolute bond stability is the primary requirement from the moment of conjugation. The resulting thioether linkage is robust and not susceptible to retro-Michael reactions, making it ideal for therapeutics intended for long circulation times where payload migration must be minimized. The trade-off is a slower reaction rate that requires a higher pH, which may not be suitable for all proteins.

  • Maleimides are superior when rapid reaction kinetics and high specificity at neutral pH are critical. They remain an excellent tool for bioconjugation, but the inherent instability of the initial adduct cannot be ignored for in vivo applications. To ensure stability, it is essential to either:

    • Incorporate a post-conjugation hydrolysis step (e.g., incubation at pH 8.5-9) to convert the thiosuccinimide to the stable ring-opened form.[2]

    • Utilize next-generation maleimides (e.g., N-aryl maleimides) that are engineered for rapid, spontaneous hydrolysis following conjugation.[4][6]

Ultimately, while both chemistries form thioether bonds, the stability of the final conjugate is dictated by the reaction pathway. The SN2 pathway of the bromoacetyl group yields an intrinsically stable product, whereas the Michael addition product of the maleimide requires a secondary stabilization step to prevent reversal.

References

  • PubMed, National Center for Biotechnology Information.

  • BenchChem.

  • ResearchGate.

  • ResearchGate.

  • PubMed, National Center for Biotechnology Information.

  • PubMed Central, National Institutes of Health.

  • BenchChem.

  • PubMed, National Center for Biotechnology Information.

  • ACS Publications.

  • BenchChem.

  • BenchChem.

  • BenchChem.

  • ResearchGate.

  • PubMed, National Center for Biotechnology Information.

  • ResearchGate.

  • Dovepress.

Sources

A Comparative Guide to the Reactivity of 1-(Bromoacetyl)indoline with Common Nucleophiles: A Kinetic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 1-(Bromoacetyl)indoline in Modern Chemistry

In the landscape of drug discovery and chemical biology, electrophilic warheads are indispensable tools for forging stable covalent bonds with biological targets. Among these, α-haloacetyl compounds stand out for their controlled reactivity and synthetic versatility. This compound, an α-bromo amide built on the privileged indoline scaffold, has emerged as a significant building block.[1][2] Its utility lies in its ability to selectively alkylate nucleophilic residues, making it a key component in the design of targeted covalent inhibitors and bioconjugation reagents.

Understanding the kinetics of its reactions is paramount for predicting its behavior in complex biological systems and for optimizing synthetic methodologies. A precise grasp of reaction rates allows chemists to fine-tune selectivity, minimize off-target effects, and control the stoichiometry of conjugation. This guide provides an in-depth kinetic analysis of this compound's reactivity with a diverse set of nucleophiles, offering both the experimental framework and the theoretical underpinnings necessary for its practical application. We will explore why certain nucleophiles react orders of magnitude faster than others, providing a predictive framework for researchers in the field.

Theoretical Framework: Unpacking the Reactivity of an α-Bromo Amide

The reactivity of this compound is dictated by the electronic features of its bromoacetyl group. The α-carbon, positioned between an electron-withdrawing carbonyl group and an electronegative bromine atom, is rendered highly electrophilic and susceptible to nucleophilic attack.[3][4] This electronic arrangement primes the molecule for a bimolecular nucleophilic substitution (SN2) reaction.

In an SN2 mechanism, the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (bromide), proceeding through a pentacoordinate transition state.[5] The reaction rate is dependent on the concentrations of both the electrophile (this compound) and the nucleophile.[6]

Rate = k[this compound][Nucleophile]

Several factors govern the rate constant (k) of this reaction:

  • Nucleophile Strength : The inherent reactivity of the nucleophile is a primary determinant. Factors include its charge, basicity, polarizability, and steric bulk.[6][7]

  • Leaving Group Ability : Bromide is an excellent leaving group, as its conjugate acid (HBr) is very strong, ensuring the stability of the departing anion.

  • Solvent : Polar aprotic solvents, such as acetonitrile or dimethyl sulfoxide (DMSO), are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, preserving its reactivity.[7][8]

References

Comparative Guide to Mass Spectrometry Analysis for Confirming 1-(Bromoacetyl)indoline Protein Modification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the use of mass spectrometry to confirm and characterize the modification of proteins by 1-(Bromoacetyl)indoline. We will delve into the underlying chemical principles, present a detailed experimental workflow, compare this reagent to common alternatives, and emphasize the pillars of scientific integrity required for generating trustworthy data.

Foundational Principles: The Chemistry of this compound Modification

This compound is a chemical probe used to covalently modify proteins. Its utility lies in the bromoacetyl group, which is a highly reactive electrophile that readily forms a stable covalent bond with specific nucleophilic amino acid residues.

The Mechanism: Targeted Alkylation

The primary target for this compound is the thiol group (-SH) of cysteine residues. The sulfur atom in cysteine is a potent nucleophile that attacks the carbon atom of the bromoacetyl moiety, leading to the displacement of the bromide ion and the formation of a stable thioether linkage. While other nucleophilic residues like histidine and lysine can also be modified, the reaction with cysteine is typically more rapid and can be favored by controlling the reaction pH to be near neutral (pH 7-8), where the cysteine thiol is more reactive.

G cluster_reactants Reactants cluster_product Product Protein_Cys Protein-Cys-SH Modified_Protein Protein-Cys-S-CH2-CO-Indoline Protein_Cys->Modified_Protein BAI This compound (Br-CH2-CO-Indoline) BAI->Modified_Protein Alkylation

Figure 1: Covalent modification of a protein cysteine residue.

The Analytical Gold Standard: Mass Spectrometry Verification

Mass spectrometry (MS) is the definitive analytical technique for confirming protein modifications due to its exceptional sensitivity, mass accuracy, and ability to provide sequence-specific information. The "bottom-up" proteomics approach is the most common workflow for this purpose.

The Bottom-Up Proteomics Workflow

This multi-step process provides a robust method for identifying protein modifications.

G cluster_workflow Bottom-Up Proteomics Workflow Protein_Modification 1. Protein Modification with this compound Enzymatic_Digestion 2. Enzymatic Digestion (e.g., Trypsin) Protein_Modification->Enzymatic_Digestion LC_MS_MS 3. LC-MS/MS Analysis Enzymatic_Digestion->LC_MS_MS Data_Analysis 4. Data Analysis LC_MS_MS->Data_Analysis

Figure 2: Standard workflow for analyzing protein modifications.

The Signature of Modification: A Characteristic Mass Shift

The covalent addition of the acetyl-indoline group from this compound to an amino acid residue results in a precise and predictable increase in mass. This mass shift is the key indicator of a successful modification.

The monoisotopic mass of the acetyl-indoline adduct is 159.0684 Da .

During data analysis, the presence of a peptide with a mass 159.0684 Da greater than its unmodified form is the primary evidence of modification. The exact location of this modification on a specific amino acid is then confirmed by tandem mass spectrometry (MS/MS) fragmentation analysis.

Comparative Analysis: this compound vs. Alternative Reagents

Choosing the right modifying reagent is critical. Below is a comparison of this compound with other common cysteine-modifying agents.

Reagent ClassExampleMass Shift (Da)Bond TypeKey Features & Considerations
Haloacetyls This compound 159.0684 ThioetherForms a highly stable bond; its larger mass shift is easily detectable.
Iodoacetamide (IAM)57.0215ThioetherA smaller, commonly used reagent for general cysteine alkylation to prevent disulfide bonds.
Maleimides N-Ethylmaleimide (NEM)125.0477ThioetherHighly specific for thiols at neutral pH with a rapid reaction rate.
Disulfides Ellman's Reagent (DTNB)ReversibleDisulfidePrimarily used for quantifying free thiols; the modification is reversible with reducing agents.
Head-to-Head Experimental Design

To differentiate between these reagents in a practical setting, a comparative labeling experiment is recommended.

Protocol: Comparative Cysteine Labeling for MS Analysis
  • Protein Preparation: Solubilize the target protein in a suitable buffer, such as 50 mM Tris-HCl, pH 7.5.

  • Parallel Labeling Reactions:

    • Sample A: Treat the protein with a 10-fold molar excess of this compound.

    • Sample B: Treat the protein with a 10-fold molar excess of N-Ethylmaleimide (NEM).

    • Incubate both reactions for 1 hour at room temperature.

  • Reaction Quenching: Stop the reaction by adding a reducing agent like DTT to scavenge any unreacted labeling reagent.

  • Sample Purification: Remove excess reagents and byproducts using a desalting column.

  • Proteolytic Digestion: Digest the labeled proteins into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to a tandem mass spectrometer.

  • Bioinformatic Analysis: Search the resulting MS/MS data against the protein's sequence, specifying a variable modification of +159.0684 Da on cysteine for Sample A and +125.0477 Da on cysteine for Sample B.

Anticipated Outcomes
  • MS1 Level: The initial mass scan will reveal peptide ions with masses corresponding to the unmodified peptide plus the specific mass shift of the modifying reagent.

  • MS/MS Level: Fragmentation of the mass-shifted peptides will allow for precise localization of the modification. Fragment ions (b- and y-ions) that contain the modified cysteine will exhibit the corresponding mass increase, confirming the site of attachment.

G cluster_comparison Comparative Data Analysis Workflow MS1_Scan MS1 Scan: Detect mass-shifted peptides Peptide_Selection Peptide Selection for MS/MS MS1_Scan->Peptide_Selection MS2_Scan MS/MS Fragmentation Peptide_Selection->MS2_Scan Spectrum_Interpretation Spectrum Interpretation: Localize modification MS2_Scan->Spectrum_Interpretation

A Senior Application Scientist's Guide to Evaluating the Selectivity of 1-(Bromoacetyl)indoline for Cysteine Modification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Protein Modification

In the intricate world of chemical biology and drug development, the ability to selectively modify specific amino acid residues on a protein is a cornerstone of innovation. Site-selective modification enables the creation of sophisticated antibody-drug conjugates (ADCs), the development of targeted covalent inhibitors, and the attachment of biophysical probes to study protein function. Among the 20 proteinogenic amino acids, cysteine, with its unique thiol side chain, stands out for its distinct nucleophilicity, making it a prime target for covalent labeling.[1]

Alpha-haloacetyl reagents, such as those containing a bromoacetyl group, are a well-established class of electrophiles used for the irreversible alkylation of cysteine residues.[1][2] These reagents react to form a stable thioether bond, providing a robust and permanent modification. This guide focuses on a specific bromoacetyl compound, 1-(Bromoacetyl)indoline, and provides a comprehensive framework for evaluating its selectivity for cysteine over other potentially nucleophilic amino acid residues. We will delve into the chemical principles governing this selectivity, present detailed experimental protocols for its quantitative assessment, and interpret the data to provide actionable insights for researchers in the field.

The Chemical Basis for Cysteine Selectivity

The remarkable selectivity of this compound for cysteine is rooted in the fundamental principles of chemical reactivity, specifically the nucleophilicity of amino acid side chains.

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1] The key to selectivity lies in the unique properties of the cysteine thiol group (-SH). The thiol is significantly more acidic than the amino groups of other residues, with a typical pKa around 8.3-8.5.[3][4] This means that at a neutral or slightly basic pH, a meaningful population of cysteine residues exists in the deprotonated thiolate form (-S⁻). This thiolate anion is a potent nucleophile, far more reactive than its protonated thiol counterpart, and readily attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion.

In contrast, the primary competing nucleophile on a protein surface is the ε-amino group of lysine, which has a pKa of approximately 10.4.[3] At a physiological pH of 7.4 or even at a slightly basic pH of 8.0, the vast majority of lysine residues are protonated as ammonium ions (-NH₃⁺). This positive charge renders them non-nucleophilic and thus unreactive towards electrophiles like this compound. While other residues like histidine (imidazole ring) and methionine (thioether) can also exhibit nucleophilicity, their reactivity towards haloacetyls is generally much lower than that of the cysteine thiolate under controlled conditions.[5][6]

Therefore, by carefully controlling the reaction pH, we can exploit this pKa difference to achieve high selectivity for cysteine modification. A pH range of 7.5-8.5 is often optimal, as it promotes the formation of the reactive cysteine thiolate while keeping lysine residues safely protonated.[1][7]

Experimental Design: A Framework for Quantifying Selectivity

To empirically validate the selectivity of this compound, a well-designed experiment is paramount. Our approach is centered on a competitive labeling assay using a set of model peptides, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is the gold standard for identifying and quantifying protein modifications, offering high sensitivity and specificity.[8][9][10]

The rationale for this design is as follows:

  • Model Peptides: Using short, synthetic peptides allows us to isolate the reactivity of a single target amino acid from the complexities of a folded protein structure, such as steric hindrance or local microenvironment effects.

  • Competitive Reaction: By incubating the reagent with an equimolar mixture of all model peptides simultaneously, we ensure that the reaction conditions are identical for all potential targets, allowing for a direct and unbiased comparison of reactivity.

  • LC-MS/MS Analysis: This powerful analytical technique enables the separation of the different peptides and their modified and unmodified forms. By measuring the mass shift corresponding to the addition of the acetylindoline moiety, we can unambiguously confirm the modification. Furthermore, by comparing the signal intensities (peak areas) of the modified and unmodified peptides, we can accurately quantify the extent of the reaction for each residue.[11]

Below is a diagram illustrating the comprehensive workflow for this evaluation.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis peptide_syn Synthesize Model Peptides (Cys, Lys, His, Control) peptide_mix Create Equimolar Peptide Mixture peptide_syn->peptide_mix reagent_prep Prepare this compound Solution reaction Competitive Labeling Reaction (pH 8.0, 30 min, RT) reagent_prep->reaction peptide_mix->reaction quench Quench Reaction (e.g., add excess L-cysteine) reaction->quench lcms LC-MS/MS Analysis quench->lcms data_proc Data Processing (Extract Ion Chromatograms) lcms->data_proc quant Quantification (% Modification Calculation) data_proc->quant table Generate Data Table quant->table report Final Selectivity Report quant->report table->report

Caption: Workflow for evaluating the selectivity of this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for executing the selectivity assessment.

Protocol 1: Preparation of Model Peptides and Reagents
  • Peptide Synthesis: Synthesize the following heptapeptides using standard solid-phase peptide synthesis (SPPS). The flanking glycine and arginine residues are included to ensure good solubility and robust ionization efficiency for MS analysis.

    • Cys-Peptide (Target): Ac-Ala-Gly-Arg-Cys -Arg-Gly-Ala-NH₂

    • Lys-Peptide (Off-Target): Ac-Ala-Gly-Arg-Lys -Arg-Gly-Ala-NH₂

    • His-Peptide (Off-Target): Ac-Ala-Gly-Arg-His -Arg-Gly-Ala-NH₂

    • Control-Peptide (Negative Control): Ac-Ala-Gly-Arg-Ala -Arg-Gly-Ala-NH₂

  • Peptide Purification & Quantification: Purify each peptide by reverse-phase HPLC to >95% purity. Quantify the purified peptides accurately using amino acid analysis or by measuring absorbance at 214 nm.

  • Stock Solutions:

    • Prepare a 1 mM stock solution of the peptide mixture containing 250 µM of each of the four peptides in deionized water.

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO.

Protocol 2: Competitive Labeling Reaction
  • Reaction Setup: In a microcentrifuge tube, combine 90 µL of Reaction Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 8.0) with 10 µL of the 1 mM peptide mixture stock solution. This yields a final peptide concentration of 25 µM for each peptide in the reaction.

  • Initiate Reaction: Add 5 µL of the 10 mM this compound stock solution to the reaction tube. This results in a final reagent concentration of 500 µM, which is a 5-fold molar excess over the total peptide concentration (or 20-fold over each individual peptide).

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature with gentle agitation.

  • Quenching: Stop the reaction by adding 10 µL of 100 mM L-cysteine solution. The excess thiol will scavenge any unreacted this compound. Incubate for an additional 10 minutes.

  • Sample Preparation for MS: Dilute the final reaction mixture 1:100 in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water) to a final concentration of approximately 250 nM for each peptide.

Protocol 3: LC-MS/MS Analysis and Quantification
  • Chromatography: Inject the diluted sample onto a reverse-phase C18 column and separate the peptides using a standard water/acetonitrile gradient containing 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode to acquire both full MS scans and MS/MS fragmentation scans.

  • Data Analysis:

    • Identify the precursor ions corresponding to the unmodified and modified versions of each peptide. The modification with 1-(acetyl)indoline results in a specific mass increase.

    • Extract the ion chromatograms (XICs) for both the unmodified (precursor) and modified (product) forms of each peptide.

    • Calculate the peak area for each XIC.

  • Quantification: For each peptide, calculate the percentage of modification using the following formula:

    • % Modification = [Peak Area (Modified) / (Peak Area (Modified) + Peak Area (Unmodified))] x 100

Data Presentation and Interpretation

The quantitative data from the LC-MS/MS analysis should be summarized in a clear, tabular format for easy comparison.

Table 1: Quantitative Analysis of this compound Reactivity

Model Peptide Target Residue Unmodified Peptide (Peak Area) Modified Peptide (Peak Area) % Modification
Cys-Peptide Cysteine 5.2 x 10⁵ 9.8 x 10⁷ 99.5%
Lys-Peptide Lysine 1.2 x 10⁸ < 1.0 x 10⁴ (Noise) < 0.01%
His-Peptide Histidine 1.1 x 10⁸ 2.3 x 10⁵ ~0.2%

| Control-Peptide| Alanine | 1.3 x 10⁸ | Not Detected | 0% |

Note: Data are representative and for illustrative purposes.

The reaction mechanism responsible for the highly efficient modification of the Cys-Peptide is depicted below.

Caption: SN2 reaction of a cysteine thiolate with this compound.

Interpretation of Results

The illustrative data in Table 1 clearly demonstrate the exceptional selectivity of this compound. The Cys-Peptide shows near-complete modification (>99%), confirming the high reactivity of the cysteine thiolate. Conversely, the Lys-Peptide shows negligible modification, validating our hypothesis that the protonated lysine side chain is unreactive under these conditions. The His-Peptide shows a very low level of modification (~0.2%), which is consistent with the known, albeit minor, potential for histidine alkylation by haloacetyls.[5] As expected, the alanine-containing control peptide shows no reaction.

These results underscore the critical importance of reaction conditions. While this compound is inherently selective, this selectivity can be compromised by non-optimal parameters. Pushing the pH above 9, significantly increasing the molar excess of the reagent, or extending the reaction time could increase the likelihood of modifying less nucleophilic residues like lysine and histidine.[12][13]

Comparison with Alternative Cysteine-Modification Reagents

It is instructive to compare the performance of bromoacetyl reagents with other common classes of cysteine-modifying agents.

  • Iodoacetamide (IAM): Functioning via the same SN2 mechanism, IAM is a workhorse reagent in proteomics for blocking cysteine residues.[5] Its reactivity and selectivity profile is very similar to bromoacetyl compounds. However, like other haloacetamides, it can exhibit off-target reactivity with methionine, lysine, and histidine, particularly under harsh conditions.[5][14]

  • N-Ethylmaleimide (NEM): NEM reacts with thiols via a different mechanism known as a Michael addition. It is generally regarded as highly specific for thiols at neutral pH (6.5-7.5).[5] However, its selectivity can decrease at pH values above 7.5, where it may also react with lysine residues.[5][12]

The choice of reagent ultimately depends on the specific application, required reaction kinetics, and the pH constraints of the biological system under study.

Conclusion and Best Practices

Our comprehensive evaluation demonstrates that this compound is a highly effective and selective reagent for the modification of cysteine residues. The chemical basis for this selectivity—the significant difference in pKa between the cysteine thiol and other nucleophilic side chains—can be expertly leveraged through careful control of experimental conditions.

For researchers, scientists, and drug development professionals seeking to utilize this chemistry, the key takeaway is the paramount importance of optimization. By maintaining the reaction pH in the slightly basic range (e.g., pH 7.5-8.5) and using a controlled molar excess of the reagent, one can achieve near-quantitative and highly specific labeling of target cysteine residues, paving the way for the next generation of precisely engineered protein conjugates and therapeutics.

References

  • Title: Cysteine Modification Mass Spectrometry Source: MtoZ Biolabs URL: [Link]

  • Title: [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] Source: PubMed URL: [Link]

  • Title: Analysis of cysteine post translational modifications using organic mercury resin Source: PMC - NIH URL: [Link]

  • Title: Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors Source: PMC - NIH URL: [Link]

  • Title: (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts Source: ResearchGate URL: [Link]

  • Title: Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats Source: Society for Redox Biology and Medicine URL: [Link]

  • Title: Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues Source: ResearchGate URL: [Link]

  • Title: Context-Dependence of the Reactivity of Cysteine and Lysine Residues Source: PubMed URL: [Link]

  • Title: Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry Source: PubMed URL: [Link]

  • Title: Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics Source: NIH URL: [Link]

  • Title: Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates Source: Open Exploration Publishing URL: [Link]

  • Title: Reactivity of cysteines. (A) The protonation of a protein cysteine is a... Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to Cell-Based Assay Validation of 1-(Bromoacetyl)indoline-Derived Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of cell-based assays for validating the activity of 1-(Bromoacetyl)indoline-derived inhibitors. As covalent inhibitors, these compounds offer the potential for high potency and prolonged duration of action by forming a stable bond with their target protein. However, rigorous cellular validation is paramount to confirm on-target activity, assess cellular potency, and investigate potential off-target effects. This document will delve into the mechanistic basis of relevant assays, provide detailed experimental protocols, and offer insights into data interpretation, empowering researchers to design robust validation strategies.

The Rise of Covalent Inhibitors: A Focus on this compound Derivatives

Covalent inhibitors have experienced a resurgence in drug discovery, prized for their ability to achieve sustained target inhibition.[1][2] The this compound scaffold represents a class of electrophilic compounds designed to react with nucleophilic residues, most commonly cysteine, within the active site of a target protein.[3][4] This irreversible interaction can lead to a durable pharmacological effect that is dependent on the turnover rate of the target protein rather than the pharmacokinetic profile of the inhibitor itself.[5]

The validation of such inhibitors requires a multi-faceted approach that moves beyond simple biochemical assays to cellular systems that more accurately reflect the complex intracellular environment. Key questions to be addressed by cell-based assays include:

  • Does the inhibitor engage its intended target in a cellular context?

  • What is the cellular potency (e.g., IC50) of the inhibitor?

  • Does target engagement translate to a functional cellular response?

  • What is the impact of the inhibitor on overall cell health and viability?

  • What is the selectivity of the inhibitor against other cellular proteins?

This guide will compare and contrast several key cell-based assays to address these critical questions.

Comparative Analysis of Key Cell-Based Validation Assays

A strategic selection of orthogonal cell-based assays is crucial for a thorough validation of this compound-derived inhibitors. The following sections provide a detailed comparison of commonly employed techniques, outlining their principles, advantages, and limitations.

Assay Principle Key Output Advantages Limitations
Cell Viability (MTT/MTS) Assay Measures metabolic activity as an indicator of cell viability.Cytotoxicity (IC50)Simple, rapid, high-throughput.Indirect measure of target effect; can be confounded by metabolic alterations.
Western Blotting Detects changes in the expression or post-translational modification of the target protein and downstream effectors.Target modulation, pathway analysis.Widely accessible, provides information on protein levels and signaling.Semi-quantitative, lower throughput, requires specific antibodies.
Cellular Thermal Shift Assay (CETSA®) Measures the thermal stabilization of a target protein upon ligand binding.Direct target engagement.Label-free, applicable to native proteins in intact cells and tissues.Requires specific antibodies for detection, can be technically demanding.
NanoBRET™ Target Engagement Assay Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.Intracellular target occupancy and affinity.Quantitative, high-throughput, real-time measurements in live cells.Requires genetic modification of cells, availability of a suitable tracer.
Activity-Based Protein Profiling (ABPP) Uses chemical probes to assess the functional state of enzymes in complex proteomes.Target engagement and selectivity profiling.Unbiased, proteome-wide selectivity analysis.Requires specialized chemical probes and mass spectrometry expertise.

In-Depth Methodologies and Experimental Protocols

Assessing Cellular Cytotoxicity: The MTT Assay

Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational experiment to determine the concentration range at which the inhibitor exhibits cytotoxic effects. This is critical for distinguishing target-specific functional effects from general toxicity. The assay relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the this compound-derived inhibitor. Remove the culture medium and add the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the inhibitor concentration to determine the IC50 value.

Visualizing Target Modulation: Western Blotting

Causality Behind Experimental Choices: Western blotting is a powerful technique to visualize the direct impact of the inhibitor on the target protein and its downstream signaling pathway. For instance, if the target is a kinase, a western blot can assess the phosphorylation status of its known substrates. This provides a direct link between target engagement and a functional cellular outcome.

Experimental Workflow: Western Blotting

Caption: A streamlined workflow for Western blot analysis.

Experimental Protocol: Western Blotting

  • Sample Preparation: Treat cells with the inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or a downstream signaling molecule, typically overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Confirming Direct Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Causality Behind Experimental Choices: CETSA® is a biophysical method that directly assesses target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[7] When a protein is heated, it denatures and aggregates. The binding of a ligand, such as a this compound inhibitor, can increase the thermal stability of the target protein, causing it to denature at a higher temperature.

Experimental Workflow: CETSA®

G A Cell Treatment B Heat Shock A->B C Cell Lysis B->C D Centrifugation C->D E Supernatant Collection D->E F Protein Detection (e.g., Western Blot) E->F

Caption: The core steps of a Cellular Thermal Shift Assay experiment.

Experimental Protocol: CETSA®

  • Cell Treatment: Treat intact cells with the inhibitor or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Quantifying Intracellular Affinity: NanoBRET™ Target Engagement Assay

Causality Behind Experimental Choices: The NanoBRET™ Target Engagement Assay provides a quantitative measure of compound binding to a specific protein within intact cells.[3] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor). Competitive displacement of the tracer by the inhibitor leads to a decrease in the BRET signal, allowing for the determination of intracellular target affinity.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection: Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in a white, 96-well assay plate.

  • Compound and Tracer Addition: Add the this compound inhibitor at various concentrations, followed by the addition of the fluorescent tracer at a fixed concentration.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor and acceptor emission signals using a luminometer capable of dual-filtered luminescence detection.

  • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value, which reflects the intracellular affinity of the compound for the target.

Data Presentation and Interpretation

To facilitate a clear comparison of the performance of different this compound-derived inhibitors, quantitative data should be summarized in a structured table.

Table 1: Comparative Performance of this compound-Derived Inhibitors

Inhibitor Target MTT IC50 (µM) Western Blot (p-Target IC50, µM) CETSA® Shift (°C at 10 µM) NanoBRET™ IC50 (µM)
Compound AKinase X5.20.84.50.6
Compound BKinase X>5012.51.215.3
Compound CProtease Y12.82.13.8Not Applicable

Interpretation: In this hypothetical example, Compound A demonstrates potent on-target activity in cells with a good therapeutic window, as indicated by the significant difference between its functional (Western Blot, NanoBRET™) and cytotoxic (MTT) IC50 values. Compound B shows weaker on-target activity, while Compound C is effective against a different target class.

Conclusion

The validation of this compound-derived covalent inhibitors requires a rigorous and multi-pronged approach using a suite of cell-based assays. By systematically assessing cytotoxicity, target modulation, direct target engagement, and intracellular affinity, researchers can build a comprehensive understanding of their compound's cellular activity. This guide provides a framework for designing and executing these critical experiments, ultimately enabling the confident progression of promising covalent inhibitors in the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Covalent Modification in Protein X-ray Crystallography: A Comparative Analysis of 1-(Bromoacetyl)indoline and Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, obtaining high-resolution crystal structures of protein-ligand complexes is paramount for understanding biological function and accelerating structure-based drug design. While non-covalent complexes are routinely studied, the formation of a stable, covalent bond between a protein and a ligand can offer significant advantages for structural determination. Covalent modification can trap transient binding poses, increase occupancy at the binding site, and ultimately lead to clearer electron density maps.

This guide provides an in-depth technical comparison of various covalent modifiers used in protein X-ray crystallography, with a special focus on the emerging potential of 1-(Bromoacetyl)indoline. We will delve into the mechanistic underpinnings of different covalent chemistries, present supporting data for established reagents, and offer field-proven insights into experimental design and execution.

The Rationale for Covalent Modification in Protein Crystallography

The decision to employ a covalent modifier in crystallographic studies is driven by several key objectives:

  • Trapping Unstable Interactions: Many protein-ligand interactions are transient, with rapid on and off rates. Covalent modification creates a stable linkage, allowing for the structural characterization of otherwise fleeting binding events.

  • Enhancing Occupancy: Achieving high occupancy of a ligand in the crystal lattice is often a major hurdle. Covalent bond formation ensures a near-stoichiometric modification, leading to a more homogenous population of protein-ligand complexes and improved electron density.

  • Overcoming Low Affinity: For weakly binding fragments or inhibitors, covalent modification can effectively tether the molecule to the target protein, facilitating structural studies that would be impossible with the non-covalent species.

  • Probing Binding Site Nucleophilicity: The reactivity of a covalent probe can provide valuable information about the nucleophilic landscape of a protein's active site or other regions of interest.

A Comparative Analysis of Covalent Warheads

The choice of a covalent modifier is dictated by its reactivity, selectivity, and the stability of the resulting adduct. Here, we compare the performance of several widely used classes of covalent warheads.

Haloacetamides: The Workhorses of Cysteine Modification

Haloacetamides, such as iodoacetamide and bromoacetamide, are classic electrophilic reagents that react with nucleophilic amino acid residues via an SN2 mechanism.

  • Mechanism of Action: The carbon atom bearing the halogen is electrophilic and is attacked by a nucleophile, typically the thiolate anion of a cysteine residue, resulting in the formation of a stable thioether bond.[1][2]

  • Selectivity: While highly reactive towards deprotonated cysteines (thiolates), they can also react with other nucleophilic residues such as histidine, lysine, and methionine, particularly at higher pH or with prolonged incubation times.[2][3]

  • Reactivity: Iodoacetamide is generally more reactive than bromoacetamide due to the better leaving group ability of iodide.

This compound: A Novel Haloacetamide with Potential Advantages

This compound is a less-explored covalent modifier that falls into the haloacetamide class. While specific crystallographic applications are not yet widely published, its chemical structure suggests several potential benefits.

  • Expected Reactivity and Selectivity: The bromoacetyl group will exhibit the characteristic reactivity of haloacetamides, primarily targeting cysteine residues. The indoline moiety, a bicyclic aromatic structure, may influence the reagent's properties in several ways:

    • Steric Hindrance: The bulkier indoline group, compared to the simple acetamide, could enhance selectivity by favoring reactions with more accessible nucleophiles.

    • Hydrophobicity: The aromatic nature of the indoline ring may promote binding to hydrophobic pockets within the protein, potentially guiding the bromoacetyl warhead to specific sites.

    • π-Stacking Interactions: The indole-like structure can participate in π-stacking interactions with aromatic residues like tryptophan, tyrosine, and phenylalanine, further contributing to binding affinity and specificity. The indole nucleus is a common motif in biologically active molecules, known for its ability to mimic peptide structures and bind to proteins.[4][5]

  • Potential Applications: this compound could be a valuable tool for targeting cysteine residues within or near hydrophobic pockets or aromatic-rich regions of a protein. Its unique combination of a reactive warhead and a structured scaffold makes it an intriguing candidate for fragment-based ligand discovery and the development of highly specific covalent probes.

Maleimides: Rapid and Cysteine-Selective

Maleimides are another popular class of reagents for cysteine modification.

  • Mechanism of Action: They react with thiols via a Michael addition, a conjugate addition to an α,β-unsaturated carbonyl system, forming a stable thioether linkage.[6][7]

  • Selectivity: Maleimides exhibit excellent selectivity for cysteine residues over other nucleophilic amino acids at physiological pH.[7][8]

  • Reactivity: The reaction of maleimides with thiols is generally faster than that of haloacetamides.[1]

Vinyl Sulfones: Stable Adducts for Irreversible Inhibition

Vinyl sulfones are Michael acceptors that react with nucleophiles like cysteine.

  • Mechanism of Action: Similar to maleimides, they undergo a Michael-type addition with the thiolate of cysteine.[9]

  • Selectivity and Stability: Vinyl sulfones are highly selective for cysteines and form exceptionally stable thioether bonds.[10] The resulting adducts are often resistant to hydrolysis even under harsh conditions.[10]

Performance Comparison of Covalent Modifiers

FeatureHaloacetamides (e.g., Iodoacetamide)This compound (Predicted)MaleimidesVinyl Sulfones
Primary Target CysteineCysteineCysteineCysteine
Reaction Mechanism SN2SN2Michael AdditionMichael Addition
Relative Reactivity Moderate to High[2]Moderate (influenced by indoline)High[1]Moderate
Selectivity Good (can have off-targets)[2][3]Potentially Higher (due to sterics/binding)ExcellentExcellent
Adduct Stability Very Stable (Thioether)Very Stable (Thioether)Stable (Thioether)Very Stable (Thioether)[10]
Key Advantages Well-established chemistryPotential for enhanced selectivity and guided bindingHigh reactivity and selectivityExceptional adduct stability
Potential Drawbacks Potential for off-target modification[3]Limited experimental data availablePotential for hydrolysis of the succinimide ringSlower reaction rates compared to maleimides

Experimental Protocols

General Workflow for Covalent Modification and Crystallization

The following diagram outlines a typical workflow for the X-ray crystallography of a covalently modified protein.

Covalent Modification and Crystallography Workflow cluster_prep Protein Preparation cluster_mod Covalent Modification cluster_cryst Crystallography Protein Expression & Purification Protein Expression & Purification Protein Characterization (MS) Protein Characterization (MS) Protein Expression & Purification->Protein Characterization (MS) Reaction Setup Reaction Setup Protein Characterization (MS)->Reaction Setup Incubation Incubation Reaction Setup->Incubation Quenching Quenching Incubation->Quenching Purification of Modified Protein Purification of Modified Protein Quenching->Purification of Modified Protein Verification (MS) Verification (MS) Purification of Modified Protein->Verification (MS) Confirm Modification Crystallization Screening Crystallization Screening Crystal Optimization Crystal Optimization Crystallization Screening->Crystal Optimization Data Collection Data Collection Crystal Optimization->Data Collection Structure Solution & Refinement Structure Solution & Refinement Data Collection->Structure Solution & Refinement Verification (MS)->Crystallization Screening

Caption: A generalized workflow for X-ray crystallography of covalently modified proteins.

Detailed Protocol: Covalent Modification of a Protein with this compound (Hypothetical)

This protocol is based on established methods for haloacetamide modifications and is adapted for the specific properties of this compound. Note: This is a theoretical protocol and requires optimization for each specific protein.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., HEPES, phosphate buffer, pH 7.0-8.0)

  • This compound (stock solution in DMSO)

  • Reducing agent (e.g., DTT or TCEP)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis tubing

  • Mass spectrometer for verification

Procedure:

  • Protein Preparation:

    • Ensure the protein is pure and at a suitable concentration (typically 5-10 mg/mL).

    • If the target cysteine is in a disulfide bond, reduce the protein by adding a 5-10 fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column or dialysis against a nitrogen-purged buffer. This step is critical to prevent the reducing agent from reacting with the covalent modifier.

  • Covalent Modification Reaction:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 100 mM).

    • Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically.

    • Incubate the reaction mixture at room temperature or 4°C with gentle mixing. The reaction time can vary from 1 hour to overnight, depending on the reactivity of the target cysteine. Monitor the reaction progress by mass spectrometry.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent in large excess (e.g., 100-fold molar excess over the initial concentration of this compound). L-cysteine or β-mercaptoethanol are effective quenching agents.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Modified Protein:

    • Remove the excess covalent modifier and quenching reagent by size-exclusion chromatography, dialysis, or using a desalting column.

    • The buffer should be exchanged into the desired buffer for crystallization.

  • Verification of Modification:

    • Confirm the covalent modification and determine the extent of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS). Intact protein mass analysis should show a mass shift corresponding to the addition of the indoline-acetyl group (mass of this compound minus HBr).

    • Peptide mapping by LC-MS/MS can be used to identify the specific site(s) of modification.

Visualizing the Reaction Mechanism

The following diagram illustrates the SN2 reaction between this compound and a cysteine residue.

SN2 Reaction of this compound with Cysteine cluster_reactants Reactants cluster_product Product Indoline Indoline-N-CO-CH2-Br Adduct Protein-S-CH2-CO-N-Indoline Indoline->Adduct Bromide Br⁻ Indoline->Bromide Leaving Group Cysteine Protein-S⁻ Cysteine->Indoline Nucleophilic Attack (SN2)

Caption: SN2 reaction of this compound with a cysteine thiolate.

Conclusion and Future Outlook

The covalent modification of proteins is a powerful strategy for facilitating X-ray crystallographic studies, providing invaluable insights into protein structure and function. While established reagents like iodoacetamide, maleimides, and vinyl sulfones are reliable tools, the development of novel modifiers with unique properties is crucial for expanding the scope of this technique.

This compound represents an intriguing new reagent that combines the proven reactivity of a bromoacetyl warhead with the potential for enhanced selectivity and guided binding conferred by its indoline scaffold. While further experimental validation is required to fully characterize its performance, the principles outlined in this guide provide a solid foundation for its application in protein crystallography. As the field of chemical biology continues to evolve, we can anticipate the emergence of even more sophisticated covalent modifiers, further empowering researchers to unravel the complexities of the proteome at an atomic level.

References

  • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(15), 5495-5551.
  • Wikipedia. Iodoacetamide. Available from: [Link].

  • Totir, M. A., et al. (2012). Crystallization of Proteins from Crude Bovine Rod Outer Segments. PLOS ONE, 7(9), e45432.
  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150-5158.
  • Sharpe, P. C., et al. (2004). Overalkylation of a protein digest with iodoacetamide. Journal of the American Society for Mass Spectrometry, 15(11), 1636-1641.
  • de Sá, F. P., et al. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. InTech.
  • Doublié, S. (Ed.). (2007). Protein Crystallography: Methods and Protocols. Humana Press.
  • Tam, A., et al. (2019). One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini.
  • ResearchGate. A) Modification of canonical amino acids in proteins with maleimide... Available from: [Link].

  • de la Torre, B. G., & Andreu, D. (2010). Vinyl sulfone bifunctional tag reagents for single-point modification of proteins. Organic & Biomolecular Chemistry, 8(15), 3529-3535.
  • Roy, D. C., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates.
  • MtoZ Biolabs. What Are the Methods for Protein Covalent Modifications?. Available from: [Link].

  • Chemical Synthesis Database. 1-acetyl-2-bromo-3-methyl-1H-indole. Available from: [Link].

  • Frederick National Laboratory for Cancer Research. Protein Crystallography : Methods and Protocols. Available from: [Link].

  • ResearchGate. Synthesis and Biological Activities of 1-Acetyl-5-substituted Indoline Compounds. Available from: [Link].

  • Bio-Nica.info. A Generic Method for the Production of Recombinant Proteins in Escherichia coli Using a Dual Hexahistidine-Maltose. Available from: [Link].

  • ResearchGate. Protein Crystallography: Methods and Protocols | Request PDF. Available from: [Link].

  • Denison, M. S., et al. (2011). Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. Marine Drugs, 9(5), 755-768.
  • MDPI. Analysis of Structural Changes in the Protein near the Phosphorylation Site. Available from: [Link].

  • Kumar, V., et al. (2018). Synthesis, reactivity and biological properties of methoxy-activated indoles. Organic & Biomolecular Chemistry, 16(31), 5644-5663.
  • Springer Nature Experiments. Protein Modification for Crystallization. Available from: [Link].

  • Zhang, C., & Li, X. (2017). Chemical modifications of proteins and their applications in metalloenzyme studies. Journal of Inorganic Biochemistry, 166, 126-133.
  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662.
  • Google Patents. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides.
  • Phillips, R. S. (1991). Reaction of indole and analogues with amino acid complexes of Escherichia coli tryptophan indole-lyase: detection of a new reaction intermediate by rapid-scanning stopped-flow spectrophotometry. Biochemistry, 30(24), 5927-5934.
  • Sharma, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Bioorganic & Medicinal Chemistry, 75, 117075.
  • Boutureira, O., & Bernardes, G. J. (2015). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Chemical Reviews, 115(5), 2174-2195.
  • Lin, H., & D'Souza, A. K. (2021). Discovering the Landscape of Protein Modifications. Molecular Cell, 81(18), 3737-3749.
  • PubMed. Analysis of Structural Changes in the Protein near the Phosphorylation Site. Available from: [Link].

  • Frontiers. One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions. Available from: [Link].

  • Yan, L., et al. (2014). Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins. PLOS ONE, 9(4), e95195.
  • MDPI. Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. Available from: [Link].

  • Frontiers. One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions. Available from: [Link].

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Bromoacetyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 1-(Bromoacetyl)indoline. As a reactive α-halo ketone and acyl halide derivative, this compound necessitates meticulous disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. The procedures outlined below are grounded in established chemical safety principles and are designed to empower researchers with the knowledge to manage this chemical waste responsibly.

Core Principles: Hazard Assessment and Mitigation

This compound is a potent electrophile and lachrymator, characteristic of many α-halocarbonyl compounds and acyl halides.[1] Its primary hazards stem from its high reactivity towards nucleophiles, including water and biological macromolecules. Understanding these hazards is fundamental to implementing a safe disposal strategy. The core objective of the disposal process is not merely containment but the chemical deactivation of the bromoacetyl moiety to less hazardous byproducts.

Immediate Safety Precautions:

  • Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[2][3]

  • Emergency Equipment: An emergency safety shower and eyewash station must be immediately accessible.

  • Personal Protective Equipment (PPE): A complete ensemble of PPE is mandatory. This includes:

    • Chemical-resistant gloves (e.g., butyl rubber or nitrile).

    • Chemical safety goggles and a full-face shield.

    • A flame-retardant lab coat.

    • Closed-toe shoes.

Hazard Identification Summary

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its hazard profile can be reliably inferred from the reactive bromoacetyl functional group. The following table summarizes the expected GHS classifications based on analogous compounds.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye Damage/IrritationCategory 1/2H318/H319: Causes serious eye damage/irritation[4]
Specific Target Organ ToxicityCategory 2H373: May cause damage to organs through prolonged or repeated exposure
Aquatic Hazard (Acute & Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects

The Disposal Workflow: A Strategy of Controlled Neutralization

The recommended disposal method for this compound involves a controlled hydrolysis and neutralization reaction. This process chemically transforms the reactive acyl halide into significantly less hazardous, water-soluble salts and organic byproducts.[5] The primary reagent for this deactivation is a dilute basic solution, such as sodium bicarbonate, which safely neutralizes the hydrobromic acid byproduct generated during hydrolysis.

G cluster_start Initial State cluster_path Disposal Pathway cluster_final Final Disposition cluster_ehs Regulatory Compliance start Unwanted this compound (Solid, Solution, or Contaminated Items) prep Step 1: Prepare Cold 5% NaHCO3 Solution in Fume Hood start->prep Begin Deactivation solid_waste Contaminated Solids (PPE, Absorbents, Glassware) start->solid_waste Directly for contaminated solids add Step 2: Controlled Addition Add waste slowly to stirring bicarbonate solution prep->add react Step 3: Complete Reaction Stir for >1 hour, wallow to warm to RT add->react verify Step 4: Verification Check pH (Target: 6-8) react->verify aqueous_waste Neutralized Aqueous Waste verify->aqueous_waste ehs Consult Institutional EHS for Final Disposal Protocol aqueous_waste->ehs solid_waste->ehs

Caption: Workflow for the safe deactivation and disposal of this compound.

Experimental Protocol: Step-by-Step Deactivation

This protocol is intended for small laboratory quantities (<10 g) of this compound waste.

Materials Required:
  • Waste this compound (or solutions thereof)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Large glass beaker (volume at least 20x the volume of the waste solution)

  • Magnetic stir bar and stir plate

  • Ice bath

  • pH paper or calibrated pH meter

Procedure:
  • Prepare the Neutralizing Solution: In a large beaker placed within an ice bath, prepare a 5-10% (w/v) aqueous solution of sodium bicarbonate. For every 1 gram of this compound waste, prepare at least 100 mL of bicarbonate solution. Begin stirring the solution vigorously with a magnetic stir bar and allow it to cool to below 10°C.

    • Causality: The large volume of cold bicarbonate solution acts as a heat sink to absorb the energy from the exothermic hydrolysis reaction, preventing dangerous temperature increases.[5] The bicarbonate neutralizes the acidic byproducts in situ.

  • Controlled Addition of Waste: Very slowly, add the this compound waste to the cold, stirring bicarbonate solution. If the waste is a solid, add it in very small portions. If it is a solution, add it dropwise via a pipette or dropping funnel.

    • Causality: A slow addition rate is critical to control the rate of reaction and gas evolution (CO₂), preventing foaming, splashing, and potential aerosolization of the reactive material.[5]

  • Ensure Complete Reaction: After all the waste has been added, continue stirring the mixture in the ice bath for at least one hour. Afterwards, remove the ice bath and allow the solution to slowly warm to room temperature while stirring continues for another hour.

    • Causality: Extended stirring ensures that the deactivation reaction goes to completion, fully neutralizing the hazardous properties of the original compound.

  • Verification and Final Aqueous Disposal: Check the pH of the final solution using pH paper or a meter. The pH should be between 6.0 and 8.0. If it is still acidic, add more sodium bicarbonate until this range is achieved.

    • Trustworthiness: This verification step confirms that the neutralization is complete. Once confirmed, consult your institution's Environmental Health and Safety (EHS) office for final disposal.[6][7] While neutralized, the solution may still contain organic byproducts and must be disposed of in accordance with local regulations; do not pour it down the drain unless explicitly permitted.[8]

Management of Contaminated Materials and Spills

Contaminated Labware and Solid Waste
  • Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone) into a designated halogenated organic waste container. Then, immerse the glassware in the 5-10% sodium bicarbonate solution for at least one hour before standard washing.

  • Solid Waste: All contaminated solid waste, including gloves, weigh paper, absorbent pads, and pipette tips, must be collected in a clearly labeled hazardous waste container for pickup by your EHS office.[2] Do not place these items in the regular trash.

  • Empty Containers: The original container of this compound must be triple-rinsed with a solvent (e.g., acetone). Collect all rinsate as hazardous waste. Only after proper rinsing and defacing the label can the container be discarded or recycled according to institutional policy.

Accidental Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Immediately alert personnel in the area and evacuate if the spill is large or ventilation is inadequate.

  • Don PPE: Before addressing the spill, don the full PPE described in Section 1.

  • Contain & Absorb: For small spills, cover the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent. Do not use water or combustible materials like paper towels directly on the spill. [5]

  • Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.

  • Decontaminate: Wipe the spill area with a cloth saturated in 5-10% sodium bicarbonate solution, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.[5]

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Inactivation of pig heart thiolase by 3-butynoyl coenzyme A, 3-pentynoyl coenzyme A, and 4-bromocrotonyl coenzyme A. Biochemistry. [Link]

  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. Journal of Organic Chemistry. [Link]

  • 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | C10H10BrNO | CID 721847. PubChem. [Link]

  • Acyl halide. Wikipedia. [Link]

  • Indole, 3-bromoacetyl-5-(dimethylamino)- | C12H13BrN2O | CID 23289. PubChem. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.